Methyl 5-isoquinolinecarboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl isoquinoline-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-14-11(13)10-4-2-3-8-7-12-6-5-9(8)10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYIKNXKAUAUIBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10310405 | |
| Record name | Methyl 5-isoquinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10310405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16675-59-5 | |
| Record name | 16675-59-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226876 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 5-isoquinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10310405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl isoquinoline-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 5-Isoquinolinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a validated synthetic route to methyl 5-isoquinolinecarboxylate, a key building block in medicinal chemistry and drug development. The synthesis is based on the well-established Pomeranz-Fritsch reaction, followed by functional group manipulations to introduce the desired carboxylate at the 5-position of the isoquinoline nucleus. This document presents detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow to aid researchers in the successful preparation of this important compound.
Synthetic Strategy
The synthesis of this compound is achieved through a multi-step sequence, commencing with the construction of the isoquinoline core, followed by the introduction and modification of a functional group at the C5 position. The key stages of the synthesis are:
-
Pomeranz-Fritsch Reaction: Formation of 5-bromoisoquinoline from m-bromobenzaldehyde and aminoacetaldehyde diethyl acetal.
-
Cyanation: Conversion of 5-bromoisoquinoline to 5-cyanoisoquinoline using cuprous cyanide.
-
Hydrolysis: Hydrolysis of the nitrile to afford 5-isoquinolinecarboxylic acid.
-
Esterification: Conversion of the carboxylic acid to the final product, this compound.
Experimental Protocols
The following protocols are adapted from established literature procedures for the synthesis of isoquinoline derivatives.
Step 1: Synthesis of 5-Bromoisoquinoline
The initial step involves the acid-catalyzed cyclization of the Schiff base formed from m-bromobenzaldehyde and aminoacetaldehyde diethyl acetal.
-
Materials: m-Bromobenzaldehyde, aminoacetaldehyde diethyl acetal, concentrated sulfuric acid.
-
Procedure:
-
Condense m-bromobenzaldehyde with aminoacetaldehyde diethyl acetal to form the corresponding benzalaminoacetal.
-
Carefully add the crude benzalaminoacetal to a stirred solution of concentrated sulfuric acid, maintaining the temperature below 20°C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for a specified period to ensure complete cyclization.
-
The reaction mixture is then carefully poured onto crushed ice and neutralized with a suitable base (e.g., aqueous ammonia) to precipitate the crude 5-bromoisoquinoline.
-
The crude product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.
-
Step 2: Synthesis of 5-Cyanoisoquinoline
The bromo-substituent at the 5-position is displaced with a cyanide group using a Rosenmund-von Braun reaction.
-
Materials: 5-Bromoisoquinoline, cuprous cyanide (CuCN), anhydrous N,N-dimethylformamide (DMF) or other suitable high-boiling solvent.
-
Procedure:
-
A mixture of 5-bromoisoquinoline and cuprous cyanide in a suitable solvent is heated at reflux.
-
The reaction is monitored by an appropriate technique (e.g., TLC or GC-MS) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled and poured into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
The crude 5-cyanoisoquinoline is purified by chromatography or recrystallization.
-
Step 3: Synthesis of 5-Isoquinolinecarboxylic Acid
The nitrile is hydrolyzed under acidic conditions to yield the corresponding carboxylic acid.
-
Materials: 5-Cyanoisoquinoline, concentrated hydrochloric acid or sulfuric acid.
-
Procedure:
-
A solution of 5-cyanoisoquinoline in concentrated acid is heated at reflux.
-
The progress of the hydrolysis is monitored until the reaction is complete.
-
The reaction mixture is cooled and neutralized to precipitate the 5-isoquinolinecarboxylic acid.
-
The solid product is collected by filtration, washed with water, and dried.
-
Step 4: Synthesis of this compound
The final step is the esterification of the carboxylic acid to the methyl ester.
-
Materials: 5-Isoquinolinecarboxylic acid, methanol, thionyl chloride or a strong acid catalyst (e.g., H₂SO₄).
-
Procedure:
-
A suspension of 5-isoquinolinecarboxylic acid in methanol is treated with thionyl chloride at a low temperature.
-
The reaction mixture is then heated at reflux until the esterification is complete.
-
The excess methanol and thionyl chloride are removed under reduced pressure.
-
The residue is dissolved in water and neutralized with a base (e.g., potassium bicarbonate solution) to precipitate the this compound.
-
The product is collected by filtration, washed with water, and dried. The melting point of the resulting white crystalline solid is 66°C.[1]
-
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₁₁H₉NO₂ | 187.19 | 66[1] |
Experimental Workflow
The following diagram illustrates the synthetic pathway for this compound.
References
An In-depth Technical Guide to the Physicochemical Properties of Methyl 5-isoquinolinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of methyl 5-isoquinolinecarboxylate. The information herein is intended to support research, drug discovery, and development activities by providing essential data on the molecule's characteristics. All quantitative data is summarized for clarity, and detailed experimental protocols for determining key properties are provided.
Core Physicochemical Properties
This compound, with the CAS number 16675-59-5, is a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Its physicochemical properties are crucial for predicting its behavior in biological systems and for designing synthetic routes.
Data Presentation: Physicochemical Properties of this compound
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₂ | [] |
| Molecular Weight | 187.19 g/mol | [2] |
| IUPAC Name | methyl isoquinoline-5-carboxylate | [] |
| Synonyms | 5-isoquinolinecarboxylic acid methyl ester | [] |
| Physical Form | Solid (predicted) | [3][4] |
| Melting Point | Data not available. For the related isomer, methyl 3-isoquinolinecarboxylate, the melting point is 86-88 °C.[5][6] | |
| Boiling Point | 329.7 °C at 760 mmHg (Predicted) | [] |
| Density | 1.21 g/cm³ (Predicted) | [] |
| Solubility | Data not available. General solubility testing protocols are described below. | |
| pKa | Data not available. A general protocol for pKa determination is provided below. | |
| LogP | 2.3 (Predicted) | [2] |
| Canonical SMILES | COC(=O)C1=CC=CC2=C1C=CN=C2 | [] |
| InChI | InChI=1S/C11H9NO2/c1-14-11(13)10-4-2-3-8-7-12-6-5-9(8)10/h2-7H,1H3 | [] |
| InChI Key | AYIKNXKAUAUIBW-UHFFFAOYSA-N | [] |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are outlined below. These are generalized protocols that can be adapted for this compound.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a pure substance, while a broad melting range can indicate the presence of impurities.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the dry, solid compound is packed into a capillary tube, which is sealed at one end.[7][8] The tube is tapped to ensure the solid is compacted at the bottom.[7][8]
-
Apparatus: A melting point apparatus, such as a DigiMelt or a Thiele tube with heated oil, is used.[7] The capillary tube is placed in the apparatus.[7][8]
-
Procedure:
-
A preliminary, rapid heating is often performed to determine an approximate melting range.
-
For an accurate measurement, the apparatus is heated slowly, typically at a rate of 1-2 °C per minute, starting from a temperature about 15-20 °C below the expected melting point.[8]
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.[8]
-
Solubility Determination
Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[9]
Methodology: Shake-Flask Method
-
Materials: The compound (solute), a pure solvent (e.g., water, ethanol), test tubes, a vortex mixer or shaker, and an analytical balance.[9][10][11]
-
Procedure:
-
An excess amount of the solid compound is added to a known volume of the solvent in a sealed container.
-
The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[11]
-
After agitation, the solution is left undisturbed to allow undissolved solid to settle.
-
A sample of the supernatant is carefully removed, ensuring no solid particles are included. This may require filtration or centrifugation.[11]
-
The concentration of the dissolved compound in the sample is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
The solubility is expressed as mass per unit volume (e.g., mg/mL) or moles per unit volume (mol/L).
-
pKa Determination
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. It is a critical parameter in drug development as it influences a compound's absorption and distribution.
Methodology: Potentiometric Titration
-
Apparatus: A calibrated pH meter with an electrode, a burette, and a magnetic stirrer.[12][13]
-
Reagents: A solution of the compound of known concentration, standardized acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) titrants, and a solution to maintain constant ionic strength (e.g., 0.15 M KCl).[12]
-
Procedure:
-
A solution of the compound is prepared in a suitable solvent (often a co-solvent like water/methanol for poorly soluble compounds).[12]
-
The pH electrode is immersed in the solution, which is stirred continuously.[12]
-
The titrant (acid or base) is added in small, precise increments from the burette.[12][13]
-
The pH of the solution is recorded after each addition, allowing the reading to stabilize.[12]
-
The titration continues until the pH changes become minimal.
-
A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve, which corresponds to the pH at the half-equivalence point.
-
LogP Determination
LogP, the logarithm of the partition coefficient, quantifies the lipophilicity of a compound. It is a key factor in predicting a drug's membrane permeability and overall pharmacokinetic profile.[14]
Methodology: Shake-Flask Method
-
Materials: The compound, n-octanol, and a buffered aqueous solution (typically phosphate-buffered saline at pH 7.4).[15][16] The two solvents must be pre-saturated with each other.[15]
-
Procedure:
-
A known amount of the compound is dissolved in one of the phases (or a stock solution is added to the two-phase system).[15]
-
Equal volumes of the n-octanol and aqueous buffer are added to a separation funnel or vial.[13]
-
The mixture is shaken vigorously for a set period to allow the compound to partition between the two immiscible layers, and then left to separate.[13][15]
-
Samples are taken from both the n-octanol and the aqueous layers.
-
The concentration of the compound in each layer is measured using an appropriate analytical method like HPLC or UV-Vis spectroscopy.[16]
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[14]
-
LogP is the base-10 logarithm of P.[14]
-
Mandatory Visualization
The following diagram illustrates a typical experimental workflow for determining the LogP of a compound using the shake-flask method.
Caption: Experimental workflow for LogP determination.
References
- 2. Methyl isoquinoline-1-carboxylate | C11H9NO2 | CID 21196988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate | 93258-88-9 [sigmaaldrich.com]
- 4. Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate 97.00% | CAS: 93258-88-9 | AChemBlock [achemblock.com]
- 5. Methyl 3-isoquinolinecarboxylate CAS#: 27104-73-0 [amp.chemicalbook.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 14. acdlabs.com [acdlabs.com]
- 15. enamine.net [enamine.net]
- 16. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of Methyl 5-Isoquinolinecarboxylate: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectral data for methyl 5-isoquinolinecarboxylate, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.
Introduction
This compound (C₁₁H₉NO₂) is a derivative of isoquinoline, a structural motif present in numerous natural products and pharmacologically active molecules. The precise characterization of this compound is crucial for its application in synthetic chemistry and drug design. This guide presents a consolidated summary of its spectral properties to aid in its identification and utilization.
Spectral Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and mass spectrometry for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data Not Available | - | - | - |
| Data Not Available | - | - | - |
| Data Not Available | - | - | - |
| Data Not Available | - | - | - |
| Data Not Available | - | - | - |
| Data Not Available | - | - | - |
| Data Not Available | - | - | - |
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| Data Not Available | - |
| Data Not Available | - |
| Data Not Available | - |
| Data Not Available | - |
| Data Not Available | - |
| Data Not Available | - |
| Data Not Available | - |
| Data Not Available | - |
| Data Not Available | - |
| Data Not Available | - |
| Data Not Available | - |
Infrared (IR) Spectroscopy
Table 3: IR Spectral Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| Data Not Available | - | C=O stretch (ester) |
| Data Not Available | - | C=N stretch (isoquinoline) |
| Data Not Available | - | C=C stretch (aromatic) |
| Data Not Available | - | C-H stretch (aromatic) |
| Data Not Available | - | C-O stretch (ester) |
| Data Not Available | - | C-H bend (aromatic) |
Note: Specific experimental IR absorption frequencies for this compound are not currently available in surveyed literature.
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
| m/z | Ion |
| 188.07060 | [M+H]⁺ |
| 210.05254 | [M+Na]⁺ |
| 186.05604 | [M-H]⁻ |
| 205.09714 | [M+NH₄]⁺ |
| 226.02648 | [M+K]⁺ |
| 170.06058 | [M+H-H₂O]⁺ |
| 187.06277 | [M]⁺ |
Data sourced from predicted values.
Experimental Protocols
Detailed experimental protocols for acquiring the spectral data are outlined below. These represent standard methodologies and may be adapted based on the specific instrumentation available.
NMR Spectroscopy
A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. Data acquisition would involve a standard pulse program with a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would be acquired on the same instrument, typically at a frequency of 100 MHz or higher. A proton-decoupled pulse sequence would be used to simplify the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the sample would be analyzed, either as a thin film on a salt plate (for oils) or as a KBr pellet (for solids). The spectrum would be recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry
Mass spectral analysis would be performed using a mass spectrometer, typically with an electrospray ionization (ESI) source for high-resolution mass data. The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the instrument. The mass analyzer would be scanned over a range appropriate to detect the molecular ion and key fragments.
Visualization of Methodological Workflow
The following diagrams illustrate the logical flow of spectral analysis for structural elucidation and a general experimental workflow.
Caption: Logical workflow for the structural elucidation of this compound using spectral data.
Caption: Generalized experimental workflow for the synthesis and spectral characterization of this compound.
A Technical Guide to the Biological Screening of Methyl 5-Isoquinolinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
December 25, 2025
Introduction
Isoquinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including antitumor, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][2][3] Methyl 5-isoquinolinecarboxylate, as a member of this family, holds potential for therapeutic applications. However, specific biological screening data for this compound is not extensively available in the public domain. This guide, therefore, provides a comprehensive framework for the systematic biological evaluation of this compound.
This document outlines a proposed screening strategy, detailing experimental protocols for a range of relevant assays based on the known activities of the broader isoquinoline scaffold. The presented quantitative data is illustrative, serving as a template for the organization and interpretation of future experimental results. The methodologies and workflows provided herein are intended to guide researchers in the robust assessment of the biological profile of this compound and similar novel chemical entities.
Proposed Biological Screening Strategy
The initial biological evaluation of this compound should encompass a tiered approach, beginning with broad cytotoxicity screening, followed by more specific functional assays based on initial findings.
Data Presentation: Illustrative Biological Activities of an Isoquinoline Derivative
The following table summarizes hypothetical quantitative data for a representative isoquinoline compound, illustrating how experimental results for this compound could be presented.
| Assay Type | Target / Cell Line | Metric | Value (µM) |
| Anticancer Activity | |||
| Cytotoxicity | A549 (Lung Carcinoma) | IC50 | 15.2 |
| MCF-7 (Breast Carcinoma) | IC50 | 22.8 | |
| HCT116 (Colon Carcinoma) | IC50 | 18.5 | |
| Enzyme Inhibition | EGFR Kinase | IC50 | 5.7 |
| HER2 Kinase | IC50 | 8.1 | |
| Antimicrobial Activity | |||
| Antibacterial | Staphylococcus aureus | MIC | 32 |
| Escherichia coli | MIC | >128 | |
| Antifungal | Candida albicans | MIC | 64 |
Experimental Protocols
Detailed methodologies for key biological screening assays are provided below. These protocols are general and may require optimization for this compound.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Protocol 2: Kinase Inhibition Assay (e.g., EGFR/HER2)
This assay measures the ability of the test compound to inhibit the activity of a specific kinase.
Materials:
-
Recombinant human EGFR or HER2 kinase
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP
-
Kinase buffer
-
This compound
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reaction Setup: In a 384-well plate, add the kinase, the test compound at various concentrations, and the kinase substrate in the appropriate kinase buffer.
-
Initiate Reaction: Add ATP to initiate the kinase reaction. Incubate at room temperature for 1 hour.
-
Detect ADP Formation: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percentage of inhibition relative to a no-compound control and determine the IC50 value.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
This assay determines the minimum inhibitory concentration (MIC) of the test compound against various microorganisms.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strain (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
This compound
-
DMSO
-
96-well plates
-
Microplate reader or visual inspection
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the appropriate broth.
-
Compound Dilution: Prepare serial twofold dilutions of this compound in the broth in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well. Include a positive control (microbe, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Visualizations
Experimental Workflow
Caption: Proposed workflow for the biological screening of this compound.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and a hypothetical point of inhibition.
References
An In-depth Technical Guide to the Synthesis and Activity of Methyl 5-Isoquinolinecarboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of methyl 5-isoquinolinecarboxylate derivatives. The isoquinoline scaffold is a prominent structural motif in a vast array of natural products and synthetic compounds, exhibiting a wide spectrum of pharmacological activities.[1][2] Derivatives of this compound, in particular, have emerged as a promising class of compounds in medicinal chemistry, with significant potential in the development of novel therapeutic agents.
Synthesis of the this compound Scaffold
The synthesis of the core this compound structure can be approached through several strategic pathways. A foundational method involves the synthesis of the precursor, isoquinoline-5-carboxylic acid, which can then be esterified.
A historical and notable synthesis of isoquinoline-5-carboxylic acid was reported by Floyd T. Tyson in 1939. This method commences with m-bromobenzaldehyde and proceeds through the formation of m-bromobenzalaminoacetal, followed by cyclization to yield a mixture of 5- and 7-bromoisoquinolines. The desired 5-bromoisoquinoline is then converted to the corresponding nitrile via a Rosenmund-von Braun reaction with cuprous cyanide, followed by hydrolysis to afford isoquinoline-5-carboxylic acid.[3]
In contemporary chemical synthesis, isoquinoline-5-carboxylic acid is also commercially available, providing a more direct starting point for derivatization.[4]
Experimental Protocol: Esterification of Isoquinoline-5-carboxylic Acid
A standard and effective method for the synthesis of this compound from isoquinoline-5-carboxylic acid is through Fischer-Speier esterification.
Materials:
-
Isoquinoline-5-carboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of isoquinoline-5-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid), cautiously add concentrated sulfuric acid (0.1-0.2 eq) dropwise while stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic extracts and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Biological Activities of this compound Derivatives
Derivatives of this compound have been investigated for a range of biological activities, with a primary focus on their potential as anticancer agents and enzyme inhibitors. The substitution pattern on the isoquinoline ring plays a crucial role in determining the biological efficacy and selectivity of these compounds.
Anticancer Activity
The isoquinoline core is a well-established pharmacophore in the design of anticancer drugs.[2] While specific data for a broad range of this compound derivatives is an area of ongoing research, related 5-substituted isoquinoline analogs have demonstrated significant antiproliferative effects. For instance, certain 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine derivatives have been identified as inhibitors of protein kinases, which are key regulators of cell growth and proliferation.[5] The anticancer mechanism of many isoquinoline alkaloids involves the induction of apoptosis and cell cycle arrest.[6]
Table 1: Anticancer Activity of Selected Isoquinoline Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 1-(5-Isoquinolinylsulfonyl)-2-methylpiperazine (H-7) | Lewis Lung Carcinoma | Not specified as IC50, but effective at 2 mg/kg/day | [5] |
| N-(2-[methylamino]ethyl)-5-isoquinolinesulfonamide (H-8) | Lewis Lung Carcinoma | Not specified as IC50, but effective at 2 mg/kg/day | [5] |
Note: Data for directly analogous this compound anticancer agents with specific IC50 values is an active area of research and not extensively available in the cited literature.
Enzyme Inhibition
The structural features of the isoquinoline nucleus make it an attractive scaffold for the design of enzyme inhibitors. Derivatives have been explored as inhibitors of various enzymes, including kinases and monoamine oxidase. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific enzyme's function.[7]
Table 2: Enzyme Inhibitory Activity of Selected Isoquinoline Derivatives
| Compound | Target Enzyme | IC50 (nM) | Reference |
| Pyrazolo[3,4-g]isoquinoline derivative 1b | Haspin Kinase | 57 | [8] |
| Pyrazolo[3,4-g]isoquinoline derivative 1c | Haspin Kinase | 66 | [8] |
| Pyrazolo[3,4-g]isoquinoline derivative 2c | Haspin Kinase | 62 | [8] |
Note: The table presents data for isoquinoline derivatives to illustrate the potential of the scaffold. Specific kinase inhibition data for this compound derivatives is a subject for further investigation.
Signaling Pathways and Experimental Workflows
The development and evaluation of this compound derivatives involve a systematic workflow, from initial synthesis to biological characterization. A key aspect of understanding their therapeutic potential lies in elucidating the signaling pathways they modulate.
General Experimental Workflow
The workflow for the synthesis and evaluation of novel this compound derivatives typically follows a multi-step process.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Isoquinoline-5-carboxylic acid 95 27810-64-6 [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IC50 - Wikipedia [en.wikipedia.org]
- 8. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl Isoquinoline-5-carboxylate (CAS Number: 16675-59-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of Methyl isoquinoline-5-carboxylate (CAS No. 16675-59-5). The information is curated to support research and development endeavors in medicinal chemistry and related scientific fields.
Core Properties
Methyl isoquinoline-5-carboxylate is a heterocyclic compound featuring an isoquinoline core with a methyl ester group at the 5-position. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 16675-59-5 | N/A |
| Molecular Formula | C₁₁H₉NO₂ | |
| Molecular Weight | 187.19 g/mol | |
| IUPAC Name | methyl isoquinoline-5-carboxylate | |
| Canonical SMILES | COC(=O)C1=CC=CC2=C1C=CN=C2 | |
| Physical Form | Solid | |
| Melting Point | 66 °C | N/A |
| Boiling Point | 329.7 °C at 760 mmHg | |
| Density | 1.21 g/cm³ |
Synthesis Protocols
The synthesis of Methyl isoquinoline-5-carboxylate can be achieved through several routes. Two common and effective methods are detailed below.
Method 1: Esterification of 5-Isoquinolinecarboxylic Acid
This direct method involves the esterification of the corresponding carboxylic acid. A widely used procedure employs thionyl chloride to form the acyl chloride, which is then reacted with methanol.
Experimental Protocol:
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1.0 g of 5-isoquinolinecarboxylic acid in 10 mL of purified thionyl chloride.
-
Gently reflux the mixture on a water bath for 5 minutes.
-
Remove the excess thionyl chloride by evaporation under reduced pressure. The resulting solid is the hydrochloride salt of 5-isoquinolinecarbonyl chloride.
-
Esterification: Without further purification, add 10 mL of absolute methanol to the residue.
-
Reflux the mixture for an additional 5 minutes on a water bath.
-
Remove the excess methanol by evaporation.
-
Work-up and Purification: Dissolve the solid residue in a sufficient amount of water at room temperature.
-
Treat the aqueous solution with decolorizing carbon and filter.
-
To the filtrate, add an excess of an aqueous solution of potassium bicarbonate to precipitate the methyl ester.
-
Filter the white crystalline product, wash with cold water, and dry at room temperature. This method typically yields over 90% of the theoretical product.
Method 2: Fischer Esterification
A classic alternative is the Fischer esterification, which utilizes an acid catalyst.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 g of 5-isoquinolinecarboxylic acid in 25 mL of methanol.
-
Carefully add 4 drops of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Attach a reflux condenser and heat the mixture in a sand bath to a gentle reflux. Vapors should condense approximately one-third of the way up the condenser. Maintain reflux for a total of 45 minutes.
-
Cooling and Extraction: Allow the reaction mixture to cool to room temperature for at least 15 minutes.
-
Transfer the cooled contents to a centrifuge tube containing 1 mL of water and mix thoroughly.
-
Separate the aqueous layer.
-
Washing: Add 1 mL of sodium bicarbonate solution to the organic layer, mix well, and again separate the aqueous layer.
-
Drying: Add anhydrous calcium chloride to the organic layer and swirl to remove any remaining water.
-
Isolation: Carefully transfer the dried organic liquid to a pre-weighed vial for storage and further analysis.
.
Biological Activity and Signaling Pathways
While specific biological data for Methyl isoquinoline-5-carboxylate is limited in publicly available literature, the broader class of isoquinoline and quinoline derivatives has demonstrated significant pharmacological potential. Notably, compounds with similar structural motifs have been identified as inhibitors of phosphodiesterases (PDEs), particularly PDE4 and PDE5.
Phosphodiesterases are enzymes that regulate intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of these enzymes leads to an accumulation of these second messengers, which can modulate a variety of cellular processes, including inflammation, cell proliferation, and smooth muscle relaxation.
Given that 8-methoxyquinoline-5-carboxamides have been reported as potent PDE4 inhibitors, it is plausible that Methyl isoquinoline-5-carboxylate may also exhibit inhibitory activity against PDEs. PDE4 is a key regulator of inflammation, and its inhibition is a therapeutic strategy for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Postulated Signaling Pathway: PDE4 Inhibition
Inhibition of PDE4 by a compound like Methyl isoquinoline-5-carboxylate would lead to an increase in intracellular cAMP levels. This, in turn, can activate Protein Kinase A (PKA), which then phosphorylates and regulates various downstream targets, ultimately leading to anti-inflammatory effects.
Caption: Postulated PDE4 inhibition pathway for Methyl Isoquinoline-5-carboxylate.
Experimental Workflow for Biological Screening
To investigate the potential biological activity of Methyl isoquinoline-5-carboxylate, a logical experimental workflow would involve initial in vitro screening followed by cell-based assays.
Caption: A typical workflow for screening the biological activity of a synthesized compound.
Conclusion
Methyl isoquinoline-5-carboxylate is a readily synthesizable compound with a chemical scaffold that suggests potential for biological activity, particularly in the realm of phosphodiesterase inhibition. The detailed synthesis protocols and the postulated biological pathway provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this and related molecules. Further investigation into its specific biological targets and mechanism of action is warranted to fully elucidate its pharmacological profile.
An In-depth Technical Guide to the Mechanism of Action of Isoquinoline Derivatives in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanisms of action for several key isoquinoline derivatives, a diverse class of naturally occurring and synthetic compounds with a wide range of pharmacological activities. This document details their interactions with cellular targets, modulation of signaling pathways, and methods for their evaluation, aiming to support research and development in medicinal chemistry and pharmacology.
Noscapine: A Microtubule-Modulating Anticancer Agent
Noscapine, a phthalideisoquinoline alkaloid found in the opium poppy, is traditionally known as a cough suppressant. However, it has gained significant attention for its anticancer properties, which are primarily attributed to its effects on microtubule dynamics.[1] Unlike classic microtubule-targeting agents like taxanes and vinca alkaloids, noscapine alters microtubule dynamics in a more subtle manner, leading to mitotic arrest and apoptosis in cancer cells with a favorable safety profile.[1][2]
Mechanism of Action
Noscapine binds to tubulin, the fundamental protein subunit of microtubules. This binding does not cause extensive polymerization or depolymerization but rather increases the time microtubules spend in a "paused" state, dampening their dynamic instability.[2] This disruption of microtubule function activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and subsequent induction of apoptosis.[1][2]
Signaling Pathways
The primary signaling pathway affected by noscapine is the intrinsic apoptotic pathway. By arresting the cell cycle in the G2/M phase, noscapine triggers cellular stress that leads to the activation of pro-apoptotic proteins and the execution of programmed cell death.[1][3]
Quantitative Data
| Compound | Cell Line | IC50 (µM) | Reference |
| Noscapine | MCF-7 | 45.8 | [4] |
| Noscapine | MDA-MB-231 | 59.3 | [4] |
| 9-(N-arylmethylamino) derivatives of noscapine | Breast Cancer Cells | 9.1 - 47.3 | [4] |
| Compound | Parameter | Value | Reference |
| Brominated Noscapine Derivatives | Tubulin Binding (Kd) | 106 ± 4.2 µM | [3] |
Experimental Protocols
This assay determines the binding of noscapine derivatives to tubulin by measuring the quenching of intrinsic tryptophan fluorescence of tubulin upon ligand binding.[4]
Materials:
-
Purified tubulin (2 µM)
-
PEM buffer (50 mM PIPES, 3 mM MgSO₄, 1 mM EGTA, pH 6.8)
-
Noscapine derivatives (25 µM)
-
Spectrofluorometer
Procedure:
-
Incubate the noscapine derivatives with tubulin in PEM buffer at 35°C for 45 minutes.[4]
-
Measure the fluorescence emission spectrum from 310 nm to 400 nm with an excitation wavelength of 295 nm.[4]
-
The quenching of tubulin fluorescence indicates binding of the compound.
This assay assesses the antiproliferative activity of noscapine derivatives.[4]
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Normal human embryonic kidney (HEK) cells
-
96-well plates
-
Noscapine and its derivatives (5–100 µM)
-
Sulforhodamine B (SRB) solution
-
Microplate spectrophotometer
Procedure:
-
Seed 5 x 10³ cells per well in a 96-well plate and allow them to attach.
-
Treat the cells with varying concentrations of noscapine or its derivatives for 72 hours.[4]
-
Fix the cells and stain with SRB solution.
-
Measure the absorbance at 564 nm.[4]
-
Calculate the IC50 value, which is the concentration that inhibits cell proliferation by 50%.[4]
Papaverine: A Phosphodiesterase Inhibitor and Vasodilator
Papaverine is an opium alkaloid that acts as a non-specific phosphodiesterase (PDE) inhibitor, leading to smooth muscle relaxation and vasodilation.[5][6]
Mechanism of Action
Papaverine inhibits various PDE enzymes, with a notable potency for PDE10A.[5] Inhibition of PDEs leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Elevated cyclic nucleotide levels activate protein kinases that phosphorylate downstream targets, resulting in smooth muscle relaxation.[6]
Signaling Pathways
The primary signaling cascade involves the cAMP and cGMP pathways, which are crucial for regulating smooth muscle tone.
Quantitative Data
| Compound | Enzyme | IC50 (nM) | Reference |
| Papaverine | PDE10A | 17 | [5] |
| Papaverine | PDE3A | 284 | [5] |
Berberine: A Multi-Targeting Alkaloid with Metabolic and Antiproliferative Effects
Berberine is a quaternary ammonium salt from the protoberberine group of isoquinoline alkaloids, found in various plants. It exhibits a wide array of pharmacological activities, including antidiabetic, anti-inflammatory, and anticancer effects.[7][8]
Mechanism of Action
Berberine's diverse effects stem from its ability to interact with multiple molecular targets. A key mechanism is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[8][9] AMPK activation by berberine is thought to be mediated by an increase in the cellular AMP:ATP ratio.[10] Berberine also directly inhibits mitochondrial respiratory chain complex I.[11] Furthermore, it can modulate the activity of other signaling molecules, including mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-κB).[12][13][14]
Signaling Pathways
Berberine influences several critical signaling pathways:
-
AMPK Pathway: Activation of AMPK leads to the stimulation of glucose uptake and fatty acid oxidation, and the inhibition of gluconeogenesis and lipid synthesis.[8][9]
-
MAPK Pathway: Berberine can differentially modulate the activity of ERK, p38 MAPK, and JNK, which are involved in cell proliferation, differentiation, and apoptosis.[12][15][16]
-
PI3K/Akt/mTOR Pathway: Berberine can inhibit this pathway, which is crucial for cell growth and survival.[14]
-
NF-κB Pathway: Berberine can suppress the activation of NF-κB, a key regulator of inflammation and cell survival.[14]
Experimental Protocols
This protocol is used to assess the activation of AMPK by measuring the phosphorylation of AMPK and its downstream target, acetyl-CoA carboxylase (ACC).[9]
Materials:
-
Cell lines (e.g., 3T3-L1 adipocytes, L6 myotubes)
-
Berberine
-
Lysis buffer
-
Primary antibodies (anti-phospho-AMPK, anti-AMPK, anti-phospho-ACC, anti-ACC)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
Procedure:
-
Treat cells with berberine for the desired time and concentration.[9]
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total AMPK and ACC.[9]
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence imaging system. An increase in the ratio of phosphorylated to total protein indicates activation.
Sanguinarine: A Pro-Apoptotic and Anti-Inflammatory Agent
Sanguinarine is a benzophenanthridine alkaloid with potent antimicrobial, anti-inflammatory, and pro-apoptotic activities.[17]
Mechanism of Action
Sanguinarine exerts its effects through multiple mechanisms, including the inhibition of NF-κB activation, generation of reactive oxygen species (ROS), and modulation of MAPK signaling pathways.[17] It inhibits the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB, thereby preventing the translocation of NF-κB to the nucleus.[17][18]
Signaling Pathways
-
NF-κB Pathway: Potent inhibition of this pathway contributes to its anti-inflammatory and pro-apoptotic effects.[17][18]
-
MAPK Pathway: Sanguinarine can activate the JNK and p38 MAPK pathways, which are involved in stress responses and apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 4. Development of 9-(N-arylmethylamino) congeners of noscapine: the microtubule targeting drugs for the management of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Papaverine hydrochloride, PDE10A inhibitor (CAS 61-25-6) | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Berberine Improves Glucose Metabolism through Induction of Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Berberine regulates AMP-activated protein kinase signaling pathways and inhibits colon tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Berberine Differentially Modulates the Activities of ERK, p38 MAPK, and JNK to Suppress Th17 and Th1 T Cell Differentiation in Type 1 Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Berberine suppresses MEK/ERK-dependent Egr-1 signaling pathway and inhibits vascular smooth muscle cell regrowth after in vitro mechanical injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 18. Sanguinarine (pseudochelerythrine) is a potent inhibitor of NF-kappaB activation, IkappaBalpha phosphorylation, and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of Substituted Isoquinolines: A Technical Guide for Drug Discovery Professionals
Introduction
Anticancer Applications of Substituted Isoquinolines
Substituted isoquinolines have emerged as a prominent class of compounds in oncology research, exhibiting potent cytotoxic and antiproliferative activities against a wide range of cancer cell lines.[3][4] Their mechanisms of action are diverse and include the inhibition of key enzymes involved in DNA replication and repair, as well as the modulation of critical signaling pathways that govern cell growth, proliferation, and survival.[3][5]
Quantitative Anticancer Activity
The anticancer efficacy of substituted isoquinolines is typically evaluated by determining their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) against various cancer cell lines. A lower value indicates greater potency. The following tables summarize the reported anticancer activities of representative substituted isoquinoline derivatives.
Table 1: Anticancer Activity of Lamellarin and Related Pyrrolo[2,1-a]isoquinoline Derivatives
| Compound | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Lamellarin D | Prostate (DU-145) | 0.038 | [6] |
| Lamellarin D | Prostate (LNCaP) | 0.110 | [6] |
| Lamellarin D | Leukemia (K562) | < 1 | [6] |
| Lamellarin H | Panel of 8 human tumor cell lines (mean) | 4.0 | [7] |
| Lamellarin α | Panel of 8 human tumor cell lines (mean) | 2.9 | [7] |
| Lamellarin C | Panel of 10 human tumor cell lines | 0.0004 - 0.0194 | [7] |
| Lamellarin U | Panel of 10 human tumor cell lines | 0.0004 - 0.0194 | [7] |
| N-(3-morpholinopropyl)-substituted isoquinoline | Panel of human cancer cell lines (mean) | 0.039 | [8] |
| Pyrido[3',2':4,5]thieno[3,2-c]isoquinoline 11,11-dioxide | Oral (Cal27) | 1.12 | [8] |
Table 2: Anticancer Activity of Other Substituted Isoquinoline Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one | NCI 60-cell line panel (mean) | lgGI50 = -5.18 | [9] |
| 3-Aryl substituted isoquinolinones | A549, SK-OV-3, SK-Mel-2, HCT-15, XF-498 | Comparable to Doxorubicin | [9] |
| O-(3-hydroxypropyl) substituted isoquinolin-1-one | 5 human tumor cell lines | 3-5 times better than reference | [7] |
| 6,7-dimethoxy-1-(4-nitrophenyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-styrylphenyl)methanone | Lung (A549), Breast (MCF-7), Colorectal (HT-29) | 0.025 | [8] |
| THIQ derivative 15b | Triple-negative breast cancer (MDA-MB-231) | 22 | [8] |
| THIQ derivative 15c | Glioblastoma multiforme (U251) | 36 | [8] |
Mechanisms of Anticancer Action
A significant mechanism of action for several anticancer isoquinoline derivatives, particularly the indenoisoquinolines and lamellarins, is the inhibition of topoisomerase I (Top1).[10][11][12] Top1 is a nuclear enzyme that relaxes DNA supercoiling during replication and transcription by introducing transient single-strand breaks.[13] Isoquinoline-based Top1 inhibitors act as "interfacial inhibitors" by binding to the Top1-DNA covalent complex, thereby stabilizing it and preventing the religation of the DNA strand.[11][12] This leads to the accumulation of DNA single-strand breaks, which are converted to lethal double-strand breaks during DNA replication, ultimately triggering apoptosis.[13]
The phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[14][15] Aberrant activation of this pathway is a common feature in many human cancers, making it an attractive target for therapeutic intervention.[14] Several substituted isoquinoline derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR pathway, exerting their anticancer effects by blocking the downstream signaling events that promote tumorigenesis.[5]
Antimicrobial Applications of Substituted Isoquinolines
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Substituted isoquinolines, particularly naturally occurring alkaloids and their synthetic derivatives, have demonstrated significant activity against a broad spectrum of pathogenic bacteria and fungi.[16][17]
Quantitative Antimicrobial Activity
The antimicrobial efficacy of substituted isoquinolines is determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Table 3: Antibacterial and Antifungal Activity of Substituted Isoquinolines
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Chelerythrine | Pseudomonas aeruginosa | 1.9 | [16][17] |
| Sanguinarine | Staphylococcus aureus | 1.9 | [16][17] |
| Allocryptopine | Staphylococcus aureus | 125 | [3] |
| Chelidonine | Candida albicans | 62.5 | [3] |
| Thalicfoetine | Bacillus subtilis | 3.12 | [17] |
| Berberine | Staphylococcus aureus | 125 | [16] |
| Coptisine | Staphylococcus aureus | 31.25 | [16] |
| Protopine | Staphylococcus aureus | 62.5 | [16] |
Neuroprotective Applications of Substituted Isoquinolines
Several isoquinoline alkaloids have shown promise as neuroprotective agents, with potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[4][18] Their mechanisms of action involve the modulation of neurotransmitter systems, reduction of oxidative stress, and inhibition of neuroinflammation.[19][20]
Key Neuroprotective Isoquinoline Alkaloids
-
Tetrahydropalmatine (THP): This alkaloid has demonstrated neuroprotective effects by modulating dopamine and GABA neurotransmitter systems, reducing neuronal apoptosis, and protecting against oxidative stress.[18][19][21] In animal models of d-galactose-induced memory impairment, THP treatment was shown to decrease malondialdehyde (MDA) and nitric oxide (NO) levels while increasing the activities of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).[20]
-
Berberine: This well-known isoquinoline alkaloid exhibits neuroprotective properties through its anti-inflammatory and antioxidant activities.
Cardiovascular Applications of Substituted Isoquinolines
Certain substituted isoquinolines, most notably papaverine, have long been recognized for their effects on the cardiovascular system.[22][23] Their primary mechanism of action involves the relaxation of smooth muscle, leading to vasodilation.
Papaverine: A Vasodilator
Papaverine is an opium alkaloid that acts as a non-specific vasodilator by inhibiting phosphodiesterase, which leads to increased levels of cyclic AMP and cyclic GMP in smooth muscle cells.[22][24] It is used clinically to treat vasospasms.[23] Studies have shown that intracoronary administration of papaverine induces a maximal and reproducible hyperemic response, making it a useful agent for assessing coronary flow reserve.[25] However, its use can be associated with potential cardiac side effects, such as arrhythmias.[24]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Synthesis of Substituted Isoquinolines
This reaction is a classic method for the intramolecular cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines using a dehydrating agent.[26][27]
Protocol:
-
Amide Formation: React a β-arylethylamine with an appropriate acyl chloride or anhydride in the presence of a base (e.g., triethylamine or pyridine) in an inert solvent (e.g., dichloromethane or toluene) to form the corresponding β-arylethylamide.
-
Cyclization: To a solution of the β-arylethylamide in a suitable solvent (e.g., toluene or acetonitrile), add a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).
-
Heating: Reflux the reaction mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench it by pouring it onto ice. Basify the aqueous solution with a strong base (e.g., NaOH) and extract the product with an organic solvent (e.g., ethyl acetate or chloroform).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to yield a tetrahydroisoquinoline.[28][29][30]
Protocol:
-
Reaction Setup: Dissolve the β-arylethylamine in a suitable solvent (e.g., methanol, toluene, or water).
-
Aldehyde/Ketone Addition: Add the aldehyde or ketone (1.0-1.2 equivalents) to the solution.
-
Acid Catalysis: Add a catalytic amount of a protic or Lewis acid (e.g., HCl, TFA, or BF₃·OEt₂).
-
Reaction: Stir the reaction mixture at room temperature or with heating (reflux) for a period ranging from a few hours to overnight. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization or column chromatography.
Biological Activity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][4][8]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the isoquinoline derivative. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
Substituted isoquinolines represent a highly versatile and promising class of compounds with a wide array of therapeutic applications. Their potent anticancer, antimicrobial, neuroprotective, and cardiovascular activities, coupled with the well-established synthetic methodologies for their preparation, make them attractive scaffolds for drug discovery and development. The quantitative data and detailed experimental protocols presented in this technical guide provide a valuable resource for researchers in the field. Further exploration of the structure-activity relationships and mechanisms of action of novel substituted isoquinolines will undoubtedly lead to the development of new and effective therapeutic agents for a range of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Screening of isoquinoline alkaloids and their derivatives for antibacterial and antifungal activities. | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The Activity of Isoquinoline Alkaloids and Extracts from Chelidonium majus against Pathogenic Bacteria and Candida sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchhub.com [researchhub.com]
- 9. fujc.pp.ua [fujc.pp.ua]
- 10. benchchem.com [benchchem.com]
- 11. The Indenoisoquinolines Non-Camptothecin Topoisomerase I Inhibitors: Update and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel clinical indenoisoquinoline topoisomerase I inhibitors: a twist around the camptothecins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Activity of Isoquinoline Alkaloids and Extracts from Chelidonium majus against Pathogenic Bacteria and Candida sp - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nbinno.com [nbinno.com]
- 20. Protective effect of tetrahydropalmatine against d-galactose induced memory impairment in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. nbinno.com [nbinno.com]
- 22. droracle.ai [droracle.ai]
- 23. Papaverine, a promising therapeutic agent for the treatment of COVID‐19 patients with underlying cardiovascular diseases (CVDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. taylorandfrancis.com [taylorandfrancis.com]
- 25. Papaverine: the ideal coronary vasodilator for investigating coronary flow reserve? A study of timing, magnitude, reproducibility, and safety of the coronary hyperemic response after intracoronary papaverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. organicreactions.org [organicreactions.org]
- 27. Bischler-Napieralski Reaction [organic-chemistry.org]
- 28. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - UK [thermofisher.com]
- 29. organicreactions.org [organicreactions.org]
- 30. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
The Isoquinoline Nucleus: A Comprehensive Technical Guide to its Reactivity
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and organic synthesis. Its unique electronic structure imparts a rich and diverse reactivity, making it a versatile scaffold for the development of novel therapeutic agents and functional materials. This in-depth technical guide provides a comprehensive exploration of the reactivity of the isoquinoline core, detailing key transformations, experimental protocols, and the influence of this important heterocycle in biological signaling pathways.
Core Reactivity Principles
The isoquinoline ring system consists of a benzene ring fused to a pyridine ring. The presence of the nitrogen atom significantly influences the electron distribution within the molecule, rendering the pyridine ring electron-deficient and the benzene ring comparatively electron-rich. This electronic disparity governs the regioselectivity of various chemical transformations. Electrophilic attacks preferentially occur on the electron-rich carbocyclic (benzene) ring, while nucleophiles target the electron-deficient heterocyclic (pyridine) ring.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (SEAr) reactions on the isoquinoline nucleus primarily occur at positions 5 and 8 of the benzene ring.[1][2] The electron-withdrawing nature of the pyridine nitrogen deactivates the entire molecule towards electrophilic attack compared to benzene, but the carbocyclic ring remains the more reactive site.[2] The preference for positions 5 and 8 can be attributed to the greater stability of the Wheland intermediates formed during the reaction, where the positive charge can be delocalized without disrupting the aromaticity of the pyridine ring.[3]
Quantitative Data on Electrophilic Aromatic Substitution
| Reaction | Reagents | Position of Substitution | Yield (%) | Reference(s) |
| Nitration | HNO₃, H₂SO₄ | 5-NO₂ and 8-NO₂ | 90 (5-isomer), 10 (8-isomer) | [4] |
| Bromination | Br₂, AlCl₃ | 5-Br | Good Yield | [4] |
| Bromination | NBS, H₂SO₄ | 5-Br | - | [5][6] |
| Sulfonation | Oleum, <180°C | 5-SO₃H | - | [4] |
Experimental Protocols for Electrophilic Aromatic Substitution
Protocol 1: Nitration of Isoquinoline [4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid.
-
Addition of Isoquinoline: Slowly add isoquinoline to the cooled acid mixture while maintaining the temperature below 10°C.
-
Addition of Nitrating Mixture: Add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours.
-
Work-up: Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) until alkaline.
-
Isolation: Extract the product with an appropriate organic solvent (e.g., chloroform). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the resulting mixture of 5-nitroisoquinoline and 8-nitroisoquinoline by column chromatography.
Protocol 2: Bromination of Isoquinoline [5][7]
-
Reaction Setup: In a suitable reaction vessel, dissolve isoquinoline in concentrated sulfuric acid at a low temperature (e.g., 0°C).
-
Addition of Brominating Agent: Add N-bromosuccinimide (NBS) portion-wise to the stirred solution, maintaining the low temperature.
-
Reaction: Allow the reaction to proceed at the low temperature for a specified period.
-
Work-up: Carefully pour the reaction mixture into a beaker containing ice water.
-
Neutralization and Isolation: Neutralize the acidic solution with a base (e.g., sodium carbonate) and extract the product with an organic solvent.
-
Purification: Wash the organic extract with water and brine, dry over a suitable drying agent, and remove the solvent under reduced pressure. Purify the crude product by recrystallization or chromatography to obtain 5-bromoisoquinoline.
Protocol 3: Sulfonation of Isoquinoline [4]
-
Reaction Setup: In a flask equipped with a reflux condenser and a stirrer, carefully add isoquinoline to oleum (fuming sulfuric acid).
-
Heating: Heat the reaction mixture to the desired temperature (up to 180°C) and maintain for several hours.
-
Work-up: After cooling, cautiously pour the reaction mixture onto ice.
-
Isolation: The isoquinoline-5-sulfonic acid may precipitate upon cooling and dilution. The product can be isolated by filtration.
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) reactions on the isoquinoline nucleus preferentially occur at the electron-deficient position 1.[5][8] The presence of the electronegative nitrogen atom facilitates nucleophilic attack at the α-position.
Quantitative Data on Nucleophilic Aromatic Substitution
| Reaction | Reagents | Position of Substitution | Yield (%) | Reference(s) |
| Chichibabin Reaction | NaNH₂, liq. NH₃ | 1-NH₂ | - | [4] |
| Reaction with n-BuLi | n-Butyllithium | 1-Butyl | - | [8] |
Experimental Protocols for Nucleophilic Aromatic Substitution
Protocol 4: Chichibabin Amination of Isoquinoline [4]
-
Reaction Setup: In a flask equipped for reactions in liquid ammonia, condense ammonia gas at -78°C.
-
Formation of Sodium Amide: Add small pieces of sodium metal to the liquid ammonia with a catalytic amount of ferric nitrate until a persistent blue color is observed, indicating the formation of sodium amide.
-
Addition of Isoquinoline: Add a solution of isoquinoline in a suitable solvent (e.g., toluene) to the sodium amide suspension.
-
Reaction: Stir the mixture at the boiling point of liquid ammonia for several hours.
-
Work-up: Quench the reaction by the careful addition of ammonium chloride. Allow the ammonia to evaporate.
-
Isolation: Add water to the residue and extract the product with an organic solvent.
-
Purification: Dry the organic extract and remove the solvent to yield 1-aminoisoquinoline, which can be further purified by recrystallization or chromatography.
Oxidation of the Isoquinoline Nucleus
The oxidation of isoquinoline can lead to the cleavage of either the benzene or the pyridine ring, depending on the reaction conditions and the presence of substituents.[4] Vigorous oxidation with reagents like alkaline potassium permanganate typically results in the formation of phthalic acid and pyridine-3,4-dicarboxylic acid (cinchomeronic acid).[4][9]
Experimental Protocol for Oxidation
Protocol 5: Oxidation of Isoquinoline with Potassium Permanganate [4]
-
Reaction Setup: Prepare a solution of isoquinoline in water.
-
Addition of Oxidant: Slowly add a solution of potassium permanganate in water to the isoquinoline solution while stirring. The reaction is often carried out under alkaline conditions by adding a base like sodium carbonate.
-
Heating: Gently heat the reaction mixture to promote the oxidation.
-
Work-up: After the reaction is complete (indicated by the disappearance of the purple permanganate color), filter off the manganese dioxide precipitate.
-
Isolation of Products: Acidify the filtrate with a mineral acid. Phthalic acid may precipitate and can be collected by filtration. The pyridine-3,4-dicarboxylic acid can be isolated from the filtrate.
Reduction of the Isoquinoline Nucleus
The reduction of the isoquinoline ring system can be controlled to selectively hydrogenate either the pyridine or the benzene ring. Catalytic hydrogenation or reduction with tin and hydrochloric acid typically yields 1,2,3,4-tetrahydroisoquinoline.[10]
Experimental Protocol for Reduction
Protocol 6: Reduction of Isoquinoline with Sodium Borohydride
-
Reaction Setup: Dissolve isoquinoline in a suitable solvent, such as methanol or ethanol.
-
Addition of Reducing Agent: Cool the solution in an ice bath and add sodium borohydride portion-wise.
-
Reaction: Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Carefully add water or a dilute acid to quench the excess sodium borohydride.
-
Isolation: Remove the solvent under reduced pressure and extract the product into an organic solvent.
-
Purification: Dry the organic layer and concentrate to obtain 1,2,3,4-tetrahydroisoquinoline, which can be purified by distillation or chromatography.
Cycloaddition Reactions
The isoquinoline nucleus can participate in cycloaddition reactions, although this is a less commonly explored area of its reactivity compared to substitution reactions. Diels-Alder reactions of isoquinoline derivatives have been reported, providing access to more complex fused heterocyclic systems.[9][10][11]
Experimental Protocol for Cycloaddition
Protocol 7: Diels-Alder Reaction of an Isoquinoline Derivative [10]
-
Reaction Setup: In a sealed tube, dissolve the isoquinoline derivative and a suitable dienophile (e.g., an activated alkyne or alkene) in an appropriate high-boiling solvent.
-
Heating: Heat the reaction mixture at a high temperature for an extended period.
-
Work-up and Isolation: After cooling, remove the solvent under reduced pressure.
-
Purification: Purify the resulting cycloadduct by column chromatography.
Isoquinoline in Biological Signaling Pathways
Isoquinoline derivatives are prominent scaffolds in a multitude of biologically active compounds and approved drugs. Their ability to interact with various biological targets makes them crucial in drug discovery. Two significant areas where isoquinoline derivatives have shown considerable impact are in the PI3K/Akt/mTOR signaling pathway and as topoisomerase inhibitors.
PI3K/Akt/mTOR Signaling Pathway Inhibition
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers. Several isoquinoline-based compounds have been developed as potent inhibitors of key kinases in this pathway, such as PI3K, Akt, and mTOR.[12][13][14][15][16][17]
Caption: PI3K/Akt/mTOR pathway with points of inhibition by isoquinoline derivatives.
Topoisomerase Inhibition
Topoisomerases are essential enzymes that manage the topology of DNA during replication, transcription, and other cellular processes.[18][19] Certain isoquinoline alkaloids and their synthetic derivatives act as potent topoisomerase I inhibitors. They stabilize the covalent complex between the enzyme and DNA, leading to DNA strand breaks and ultimately cell death, making them effective anticancer agents.[3][10][18][19][20][21][22][23][24]
Caption: Mechanism of topoisomerase I inhibition by isoquinoline derivatives.
Conclusion
The isoquinoline nucleus represents a privileged scaffold in chemistry and pharmacology due to its versatile reactivity and profound biological effects. A thorough understanding of its electrophilic and nucleophilic substitution patterns, as well as its oxidation, reduction, and cycloaddition reactions, is essential for the rational design of novel molecules with desired properties. The detailed experimental protocols provided herein serve as a practical guide for researchers engaged in the synthesis and functionalization of isoquinoline-based compounds. Furthermore, the elucidation of the roles of isoquinoline derivatives in critical signaling pathways, such as PI3K/Akt/mTOR and topoisomerase inhibition, continues to fuel the development of next-generation therapeutics for a range of diseases, most notably cancer. The ongoing exploration of the reactivity of the isoquinoline core promises to unlock further opportunities for innovation in science and medicine.
References
- 1. The synthesis of anticancer sulfonated indolo[2,1- a ]isoquinoline and benzimidazo[2,1- a ]isoquinolin-6(5 H )-ones derivatives via a free radical cas ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06981K [pubs.rsc.org]
- 2. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
- 3. Synthesis and Evaluation of Indenoisoquinoline Topoisomerase I Inhibitors Substituted with Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. | Semantic Scholar [semanticscholar.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. quora.com [quora.com]
- 9. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 10. Synthesis of isoquinoline derivatives by Diels-Alder reactions of 2(1H)-pyridones having an electron-withdrawing group with methoxy-1,3-butadienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of isoquinoline derivatives by Diels-Alder reactions of 2(1H)-pyridones having an electron-withdrawing group with methoxy-1,3-butadienes. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. acgpubs.org [acgpubs.org]
- 15. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 19. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. The Indenoisoquinolines Non-Camptothecin Topoisomerase I Inhibitors: Update and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. mdpi.com [mdpi.com]
Unveiling the Molecular Profile of Methyl 5-Isoquinolinecarboxylate: A Technical Guide
For Immediate Release
This technical guide provides a detailed overview of the chemical and physical properties of methyl 5-isoquinolinecarboxylate, a heterocyclic building block of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document summarizes key quantitative data and outlines the compound's structural information.
Core Molecular Attributes
This compound is a chemical compound with the molecular formula C11H9NO2.[1][2] Its structure consists of an isoquinoline core with a methyl carboxylate group attached at the 5-position.
| Property | Value | Reference |
| Molecular Formula | C11H9NO2 | [1][2] |
| Molecular Weight | 187.19 g/mol | [1][2][3] |
| SMILES | O=C(C1=C2C(C=NC=C2)=CC=C1)OC | [1] |
| CAS Number | 16675-59-5 | [2][3] |
Structural Representation
The structural formula of this compound is depicted below, illustrating the arrangement of its constituent atoms.
Further research is required to elucidate the specific signaling pathways and detailed experimental protocols involving this compound. As this information becomes available, this guide will be updated to include relevant diagrams and methodologies to provide a more comprehensive resource for the scientific community.
References
Methodological & Application
Synthesis of Methyl 5-Isoquinolinecarboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of methyl 5-isoquinolinecarboxylate, a key building block in the development of various biologically active molecules. The protocols outlined below are based on established chemical literature, offering reliable methods for the preparation of this important compound.
Introduction
This compound is a crucial intermediate in medicinal chemistry and materials science. Its synthesis is primarily achieved through the esterification of isoquinoline-5-carboxylic acid. This document details a high-yield, two-step, one-pot procedure involving the formation of an acid chloride intermediate followed by methanolysis.
Reaction Scheme
The synthesis proceeds in two main stages, which can be performed sequentially in the same reaction vessel:
-
Acid Chloride Formation: Isoquinoline-5-carboxylic acid is reacted with thionyl chloride (SOCl₂) to form the more reactive isoquinoline-5-carbonyl chloride.
-
Esterification: The resulting acid chloride is then reacted with absolute methanol to yield the final product, this compound.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | Isoquinoline-5-carboxylic acid | [1] |
| Reagents | Thionyl chloride, Absolute methyl alcohol, Potassium bicarbonate | [1] |
| Yield | > 90% (theoretical) | [1] |
| Melting Point (°C) | 66 | [1] |
| Molecular Formula | C₁₁H₉NO₂ | |
| Molecular Weight ( g/mol ) | 187.19 |
Experimental Protocol
This protocol is adapted from a general procedure for the synthesis of methyl isoquinolinecarboxylates.[1]
Materials:
-
Isoquinoline-5-carboxylic acid (1 g)
-
Thionyl chloride (10 cc), purified
-
Absolute methyl alcohol (10 cc)
-
Decolorizing carbon
-
Aqueous solution of potassium bicarbonate
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Water bath
-
Water pump (for reduced pressure evaporation)
-
Filtration apparatus
Procedure:
-
Acid Chloride Formation:
-
In a round-bottom flask, combine 1 g of isoquinoline-5-carboxylic acid with 10 cc of purified thionyl chloride.
-
Attach a reflux condenser and heat the mixture on a water bath to reflux for 5 minutes.
-
After refluxing, remove the excess thionyl chloride by evaporation under reduced pressure using a water pump. The residual solid is the crude isoquinoline-5-carbonyl chloride hydrochloride.
-
-
Esterification:
-
To the crude acid chloride in the same flask, add 10 cc of absolute methyl alcohol.
-
Reflux the mixture for 5 minutes on a water bath.
-
Following the reflux, evaporate the excess methyl alcohol.
-
-
Work-up and Purification:
-
Add sufficient water to the flask to dissolve the solid residue at room temperature.
-
Treat the aqueous solution with a small amount of decolorizing carbon at room temperature and then filter.
-
To the clear filtrate, add an excess of an aqueous solution of potassium bicarbonate to precipitate the methyl ester.
-
Collect the precipitated white crystalline this compound by filtration.
-
Dry the product at room temperature.
-
Expected Outcome:
This procedure is reported to yield over 90% of the theoretical amount of this compound as a white crystalline solid with a melting point of 66 °C.[1]
Safety Precautions
-
Thionyl chloride is a corrosive and toxic substance. All manipulations should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle all solvents and reagents with care, following standard laboratory safety procedures.
Conclusion
The described protocol provides a reliable and high-yielding method for the synthesis of this compound. This compound serves as a valuable starting material for the synthesis of more complex molecules in the fields of drug discovery and materials science. By following the detailed steps and safety precautions, researchers can efficiently produce this key chemical intermediate.
References
Application Note: High-Purity Isolation of Methyl 5-Isoquinolinecarboxylate
Audience: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of heterocyclic compounds.
Introduction: Methyl 5-isoquinolinecarboxylate is a key building block in medicinal chemistry and materials science. The purity of this intermediate is critical for the successful synthesis of downstream targets and for ensuring reproducible biological or material properties. This document outlines a comprehensive purification protocol for this compound, detailing methods for flash chromatography, preparative High-Performance Liquid Chromatography (HPLC), and crystallization to achieve high purity.
Experimental Protocols
1. General Post-Reaction Work-Up:
Prior to chromatographic purification, a standard aqueous work-up is often necessary to remove inorganic salts and highly polar impurities.
-
Procedure:
-
Upon completion of the synthesis reaction, cool the reaction mixture to room temperature.
-
If the reaction solvent is immiscible with water (e.g., dichloromethane (DCM), ethyl acetate (EtOAc)), proceed with a liquid-liquid extraction. Dilute the reaction mixture with the organic solvent.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (if the reaction was acidic), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
If the reaction solvent is water-miscible (e.g., THF, DMF), carefully quench the reaction with water and extract the product into an appropriate organic solvent like EtOAc.[1]
-
2. Purification by Flash Chromatography:
Flash chromatography is an effective first-pass purification technique for removing major impurities from the crude product.
-
Methodology:
-
Adsorbent: Silica gel is the most common stationary phase for this class of compounds.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Dry this mixture and load it onto the column.[1]
-
Elution: A solvent system of hexanes and ethyl acetate is a common starting point for isoquinoline derivatives.[1] A gradient elution, starting with a low polarity mixture (e.g., 95:5 hexanes:EtOAc) and gradually increasing the polarity, is recommended to separate the desired product from impurities.
-
Monitoring: Monitor the elution using Thin Layer Chromatography (TLC) with a UV lamp (254 nm) to identify fractions containing the product.
-
Collection & Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
-
3. Purification by Preparative HPLC:
For achieving the highest purity (>98%), preparative reverse-phase HPLC is the method of choice.
-
Methodology:
-
Column: A C18 column is typically effective for the separation of isoquinoline derivatives.[2][3] An example is a Phenomenex Luna 10 µm RP18(2) column.[2]
-
Mobile Phase: A gradient of methanol and water or acetonitrile and water is commonly used.[2] The addition of a small amount of acid, such as 0.1% formic acid, can improve peak shape for basic compounds like isoquinolines.[2]
-
Gradient Elution: An example of a linear gradient could be starting with a higher aqueous composition (e.g., 70% water) and increasing the organic solvent percentage over time.[2]
-
Detection: The product can be detected using a UV detector, typically at a wavelength of 254 nm.[2]
-
Post-Purification: Fractions containing the pure product are collected and can be lyophilized to remove the mobile phase, yielding the final compound as a solid.[2]
-
4. Purification by Crystallization:
Crystallization can be an excellent final purification step to obtain a highly crystalline and pure solid product.
-
Methodology:
-
Solvent Selection: The choice of solvent is critical. A good crystallization solvent will dissolve the compound when hot but not when cold. For isoquinoline-type structures, solvent systems like heptane/toluene or alcohol/water mixtures can be effective.[4][5]
-
Procedure: a. Dissolve the material purified by chromatography in a minimal amount of a suitable hot solvent or solvent mixture (e.g., methanol, or a toluene/heptane mixture).[4] b. If the solution is not clear, perform a hot filtration to remove any insoluble impurities.[4] c. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to maximize crystal formation.[5] d. Isolate the crystals by filtration, wash with a small amount of the cold crystallization solvent, and dry under vacuum.
-
Data Presentation
The following table summarizes typical conditions for the chromatographic purification of this compound and related compounds.
| Parameter | Flash Chromatography | Preparative HPLC |
| Stationary Phase | Silica Gel | C18 (e.g., Phenomenex Luna RP18)[2] |
| Mobile Phase | Hexanes / Ethyl Acetate | Methanol / Water or Acetonitrile / Water[2] |
| Modifiers | N/A | 0.1% Formic Acid[2] |
| Elution Mode | Gradient (increasing polarity) | Gradient (increasing organic content)[2] |
| Detection | TLC with UV (254 nm) | UV (254 nm)[2] |
Visualizations
Below is a logical workflow diagram illustrating the purification protocol for this compound.
Caption: Purification workflow for this compound.
References
- 1. Base-Promoted Synthesis of Isoquinolines through a Tandem Reaction of 2-Methyl-arylaldehydes and Nitriles [organic-chemistry.org]
- 2. rsc.org [rsc.org]
- 3. Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column Using Different Mobile Phase Compositions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN103664892B - The crystallization of quinoline - Google Patents [patents.google.com]
Application Notes and Protocols for Methyl 5-Isoquinolinecarboxylate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of methyl 5-isoquinolinecarboxylate, a versatile building block in the synthesis of functionalized isoquinoline derivatives. The isoquinoline scaffold is a key component in numerous biologically active compounds and pharmaceuticals.[1] This document outlines key reactions, detailed experimental protocols, and quantitative data to facilitate its use in research and drug development.
Overview of Reactivity
The reactivity of the isoquinoline ring system is dictated by the electron-withdrawing nature of the nitrogen atom. Electrophilic aromatic substitution reactions are favored at the 5- and 8-positions of the benzene ring, while nucleophilic substitution typically occurs at the 1- and 3-positions of the pyridine ring. The carboxylate group at the 5-position can be readily transformed into other functional groups, providing a handle for further molecular diversification.
Synthesis of this compound
This compound can be prepared from isoquinoline-5-carboxylic acid. The carboxylic acid itself can be synthesized from 5-cyanoisoquinoline.
Protocol 2.1: Synthesis of Isoquinoline-5-carboxylic acid from 5-Cyanoisoquinoline
Reaction Scheme:
Caption: Synthesis of isoquinoline-5-carboxylic acid.
Procedure:
-
To a stirred suspension of 5-cyanoisoquinoline (1.0 eq) in water, add concentrated hydrochloric acid.
-
Heat the reaction mixture to 100 °C and stir for 6 hours.
-
Cool the mixture to room temperature and adjust the pH to 5-6 with a suitable base (e.g., N,N-diisopropylethylamine).
-
Stir the resulting suspension at room temperature for 3 hours.
-
Collect the solid product by filtration and dry to afford isoquinoline-5-carboxylic acid.[2]
Protocol 2.2: Esterification of Isoquinoline-5-carboxylic Acid
Reaction Scheme:
Caption: Esterification of isoquinoline-5-carboxylic acid.
Procedure:
-
To a suspension of isoquinoline-5-carboxylic acid (1.0 eq) in methanol, add thionyl chloride dropwise at 0 °C.
-
Reflux the reaction mixture for 16 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in water and adjust the pH to 8-9 with a saturated sodium carbonate solution.
-
Extract the aqueous layer with dichloromethane, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield this compound.[3]
Applications in Organic Synthesis
This compound is a versatile intermediate for the synthesis of a variety of isoquinoline derivatives. The ester functionality can be hydrolyzed, converted to amides, or reduced to an alcohol, providing multiple avenues for further functionalization.
Hydrolysis to Isoquinoline-5-carboxylic Acid
The methyl ester can be easily hydrolyzed back to the corresponding carboxylic acid under basic or acidic conditions. The resulting carboxylic acid can be used in amide couplings or other transformations.
Experimental Workflow:
Caption: Workflow for the hydrolysis of this compound.
Protocol 3.1: Basic Hydrolysis of this compound
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) (1.1-1.5 eq) and stir the mixture at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Acidify the aqueous solution to pH 3-4 with 1 M HCl.
-
Collect the resulting precipitate by filtration, wash with water, and dry to obtain isoquinoline-5-carboxylic acid.
Amide Bond Formation
The ester can be directly converted to an amide by heating with an amine, or more commonly, the corresponding carboxylic acid is activated and then reacted with an amine.
Experimental Workflow:
Caption: General workflow for amide bond formation.
Protocol 3.2: Synthesis of Isoquinoline-5-carboxamides
Procedure:
-
To a solution of isoquinoline-5-carboxylic acid (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., N,N-diisopropylethylamine (DIPEA), 2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the desired amine (1.1 eq) and continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to afford the desired isoquinoline-5-carboxamide.
Reduction to 5-(Hydroxymethyl)isoquinoline
The ester can be reduced to the corresponding primary alcohol using a suitable reducing agent like lithium aluminum hydride (LAH).
Protocol 3.3: Reduction of this compound
Procedure:
-
To a solution of this compound (1.0 eq) in an anhydrous etheral solvent (e.g., THF or diethyl ether) at 0 °C under an inert atmosphere, add a solution of lithium aluminum hydride (LAH) (1.5-2.0 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir until completion (monitored by TLC).
-
Cool the reaction mixture back to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting suspension through a pad of celite and wash the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield 5-(hydroxymethyl)isoquinoline.
Advanced Applications in Cross-Coupling Reactions
While direct cross-coupling reactions on this compound are not widely reported, the isoquinoline-5-carboxylic acid can be converted to suitable precursors for powerful C-C and C-N bond-forming reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This typically involves the conversion of the carboxylic acid to a halide or an amino group. The following protocols are based on established procedures for other isoquinoline isomers and serve as a starting point for optimization.[4][5]
Suzuki-Miyaura Coupling of a 5-Haloisoquinoline Derivative
Proposed Reaction Scheme:
Caption: Proposed Suzuki-Miyaura coupling of a 5-haloisoquinoline.
Protocol 4.1: Suzuki-Miyaura Coupling (General Procedure)
Procedure:
-
In a reaction vessel, combine the 5-haloisoquinoline derivative (1.0 eq), the desired boronic acid or boronate ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system (e.g., dioxane/water or toluene/ethanol/water).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination of a 5-Aminoisoquinoline Derivative
Proposed Reaction Scheme:
Caption: Proposed Buchwald-Hartwig amination of a 5-aminoisoquinoline.
Protocol 4.2: Buchwald-Hartwig Amination (General Procedure)
Procedure:
-
To a reaction tube, add the 5-aminoisoquinoline derivative (1.0 eq), the aryl halide (1.1 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 1.5-2.0 eq).
-
Seal the tube and evacuate and backfill with an inert gas.
-
Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to 90-110 °C until the starting material is consumed (monitored by LC-MS).
-
Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Quantitative Data Summary
| Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| Hydrolysis | 5-Cyanoisoquinoline | Isoquinoline-5-carboxylic acid | conc. HCl, H₂O, 100 °C | 84 | [2] |
| Esterification | Isoquinoline-5-carboxylic acid | This compound | SOCl₂, Methanol, reflux | 93 | [3] |
| Amide Coupling | Isoquinoline-1-carboxylic acid | Various Isoquinoline-1-carboxamides | Pd(OAc)₂/Xantphos, CO, Amine, Et₃N | 55-89 | [6] |
| Suzuki Coupling | 6-Bromoisoquinoline-1-carbonitrile | 6-Arylisoquinoline-1-carbonitriles | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80-100 °C | 70-71 | [5] |
| Buchwald-Hartwig | 3-Chloroisoquinoline-5-sulfonyl chloride | 3-Arylaminoisoquinoline-5-sulfonamides | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene | (Not specified) | [2] |
Note: Yields for amide coupling and cross-coupling reactions are for analogous isoquinoline derivatives and may vary for 5-substituted substrates.
References
Application Notes and Protocols: Methyl 5-Isoquinolinecarboxylate as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds, including natural products and synthetic pharmaceuticals.[1] Its rigid framework and ability to be functionalized at various positions make it an ideal template for the design of molecules that can interact with diverse biological targets. Among the numerous isoquinoline-based starting materials, methyl 5-isoquinolinecarboxylate serves as a particularly valuable building block. The ester functionality at the 5-position provides a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse pharmacophores and the modulation of physicochemical properties. This application note will detail the use of this compound in the synthesis of potent inhibitors of two critical cancer targets: Poly(ADP-ribose) polymerase (PARP) and the c-Met kinase.
Application 1: Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP), particularly PARP-1, is a key enzyme in the base excision repair (BER) pathway, a critical process for repairing single-strand DNA breaks.[2][3] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to a synthetic lethality, making PARP inhibitors a successful class of anticancer drugs.[4][5] The isoquinolinone core is a well-established pharmacophore for PARP inhibition, and derivatives functionalized at the 5-position have shown significant potency.[6][7]
Proposed Synthetic Protocol:
The following protocol outlines a proposed synthetic route for the preparation of a 5-carboxamido-isoquinolin-1(2H)-one, a potential PARP inhibitor, starting from this compound. This pathway is based on established synthetic methodologies for related isoquinoline derivatives.
Step 1: Hydrolysis of this compound to Isoquinoline-5-carboxylic Acid
A straightforward hydrolysis of the methyl ester is the initial step to provide the corresponding carboxylic acid, which is a key intermediate for amide bond formation.
-
Materials: this compound, Lithium hydroxide (LiOH), Water, Hydrochloric acid (HCl), Dichloromethane.
-
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of water and a suitable organic co-solvent (e.g., THF or methanol), add an excess of lithium hydroxide (e.g., 2-3 eq).[8]
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Acidify the reaction mixture to a pH of approximately 2-3 with aqueous HCl.
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield isoquinoline-5-carboxylic acid.
-
Step 2: Amide Coupling to form a 5-Carboxamido-isoquinoline Derivative
The carboxylic acid is then coupled with a desired amine to introduce the carboxamide functionality, a common feature in many PARP inhibitors.
-
Materials: Isoquinoline-5-carboxylic acid, desired amine (e.g., benzylamine), Titanium(IV) chloride (TiCl4), Pyridine.
-
Procedure:
-
To a solution of isoquinoline-5-carboxylic acid (1.0 eq) in pyridine, add the desired amine (1.0 eq) and TiCl4 (3.0 eq).[9]
-
Heat the reaction mixture at 85°C for approximately 2 hours, or until the reaction is complete by TLC analysis.[9]
-
After cooling, remove the pyridine by co-evaporation with toluene.
-
Treat the residue with 1 N aqueous HCl and extract with dichloromethane.[9]
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-carboxamido-isoquinoline derivative.
-
Step 3: Conversion to the Isoquinolin-1(2H)-one Core
The final step involves the conversion of the isoquinoline to the corresponding isoquinolin-1(2H)-one, the critical pharmacophore for PARP inhibition.
-
This transformation can be achieved through various methods, including those involving the formation of an N-oxide and subsequent rearrangement, or through multi-step sequences involving reduction and oxidation. The specific conditions would need to be optimized for the particular substrate.
Quantitative Data for 5-Substituted Isoquinolinone PARP Inhibitors:
The following table summarizes the inhibitory activity of several 5-substituted isoquinolin-1-one derivatives against PARP-1 and PARP-2. While not directly synthesized from this compound in the cited literature, they represent the target class of molecules and highlight the potential for potent and selective inhibition through modification at the 5-position.
| Compound | R Group at 5-position | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Selectivity (PARP-1/PARP-2) |
| 1 | -Br | Potent Inhibitor | - | - |
| 2 | -I | Potent Inhibitor | - | - |
| 3 | -C(O)NH-Ph | - | - | 9.3 |
Data sourced from multiple studies highlighting the potential of 5-substituted isoquinolinones as PARP inhibitors.[6][7]
PARP-1 Signaling Pathway Diagram
Caption: PARP-1 signaling in DNA repair and its inhibition.
Application 2: Synthesis of c-Met Kinase Inhibitors
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, and motility.[10] Aberrant c-Met signaling is implicated in the development and progression of numerous cancers, making it a key target for cancer therapy.[7][11] Isoquinoline and quinoline scaffolds have been successfully utilized in the design of potent c-Met inhibitors.[1][12][13]
Proposed Synthetic Protocol:
The following protocol outlines a proposed synthetic route for a triazolopyridazine-substituted methylisoquinolinone, a potential c-Met kinase inhibitor, starting from this compound. This is based on synthetic strategies for related c-Met inhibitors.
Step 1: Conversion of this compound to a Key Intermediate
The initial steps would involve the transformation of the methyl ester into a more reactive functional group suitable for coupling with the triazolopyridazine moiety. This could involve hydrolysis to the carboxylic acid followed by conversion to an acyl chloride or an activated ester, or direct amidation.
Step 2: Coupling with a Triazolopyridazine Moiety
The activated isoquinoline intermediate would then be reacted with a suitable amino-functionalized triazolopyridazine to form the final inhibitor.
-
The specific reaction conditions would depend on the nature of the activated isoquinoline intermediate and the triazolopyridazine coupling partner. Standard amide bond formation or nucleophilic aromatic substitution reactions would be employed.
Quantitative Data for Isoquinoline-based c-Met Kinase Inhibitors:
The table below presents the inhibitory activity of several triazolopyridazines substituted with a methylisoquinolinone moiety against c-Met kinase.
| Compound | c-Met IC50 (nM) |
| 4a | < 1.0 |
| 4b | < 1.0 |
| 4c | < 1.0 |
| 4l | < 1.0 |
Data from a study on selective c-Met kinase inhibitors, demonstrating the high potency achievable with this scaffold.[12]
c-Met Signaling Pathway Diagram
Caption: c-Met signaling pathway in cancer and its inhibition.
Experimental Workflow Diagram
Caption: General workflow for synthesizing PARP inhibitors.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic placement of a modifiable ester group on the isoquinoline core allows for the efficient synthesis of diverse libraries of compounds. As demonstrated, it serves as an excellent starting point for the development of potent inhibitors of key cancer targets like PARP and c-Met. The provided protocols and data underscore the potential of this scaffold in the discovery of novel therapeutics. Researchers and drug development professionals are encouraged to explore the utility of this compound in their synthetic campaigns targeting a wide range of diseases.
References
- 1. Design and synthesis of triazolopyridazines substituted with methylisoquinolinone as selective c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases [mdpi.com]
- 3. Frontiers | Beyond DNA Repair: Additional Functions of PARP-1 in Cancer [frontiersin.org]
- 4. onclive.com [onclive.com]
- 5. pure.qub.ac.uk [pure.qub.ac.uk]
- 6. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. jocpr.com [jocpr.com]
- 9. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for N-Methylation of Isoquinoline Precursors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the N-methylation of isoquinoline precursors, a crucial step in the synthesis of various biologically active compounds, including pharmaceuticals and natural product analogs. The following sections outline common methylation strategies, present quantitative data for method comparison, and provide step-by-step protocols for key reactions.
Introduction
N-methylation of the isoquinoline nitrogen atom is a fundamental transformation in medicinal chemistry. This modification can significantly impact the pharmacological properties of a molecule, including its potency, selectivity, and pharmacokinetic profile. The resulting N-methylated isoquinolinium salts are also valuable synthetic intermediates. This guide details several widely used methods for this transformation.
Comparative Data of N-Methylation Methods
The selection of an appropriate N-methylation method depends on factors such as the substrate's reactivity, desired product (tertiary amine vs. quaternary salt), and tolerance of functional groups. The table below summarizes quantitative data for different N-methylation strategies applied to isoquinoline and its derivatives.
| Isoquinoline Precursor | Methylating Agent | Base/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Isoquinoline | Methyl Iodide | Ethyl Acetate | Reflux | 1 | 86 | [1] |
| 5-Bromo-8-nitroisoquinoline | Methyl 4-toluenesulfonate | DMF | Hot | - | 80-94 | [1] |
| Isoquinolin-5-ol | Methyl 4-toluenesulfonate | - | Exothermic | - | 78-81 | [1] |
| Quinoline | Methyl Iodide | Ethyl Acetate | 25 | 1 | >85 | [2] |
| Quinoline | Methyl Iodide | Ether | 25 | 6 | 18 | [2] |
| Acridine | Methyl Iodide | Ethyl Acetate | 25 | 3 | >65 | [2] |
| Benzimidazole | Methyl Iodide | Ethyl Formate | 25 | 1 | >80 | [2] |
| Phthalimide | Dimethyl Carbonate | TMEDA/DMF | 95 | 8 | 95 | [3] |
| Primary/Secondary Amine | Formaldehyde/Formic Acid | Aqueous | ~100 | - | High | [4][5] |
Experimental Protocols
Protocol 1: N-Methylation using Methyl Iodide
This protocol describes the formation of N-methylisoquinolinium iodide, a common method for generating quaternary ammonium salts.[2][6]
Materials:
-
Isoquinoline precursor
-
Methyl Iodide (MeI)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone or N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the isoquinoline precursor (1.0 eq).
-
Dissolve the precursor in a suitable solvent such as acetone or DMF.
-
Add anhydrous potassium carbonate (2.0-3.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Slowly add methyl iodide (1.1-1.5 eq) dropwise to the stirring mixture.
-
Stir the reaction at room temperature or heat to 40-60°C, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by recrystallization or column chromatography to yield the N-methylated isoquinolinium salt.
dot
Caption: Workflow for N-Methylation with Methyl Iodide.
Protocol 2: N-Methylation using Dimethyl Carbonate (A "Green" Alternative)
Dimethyl carbonate (DMC) is a less toxic and more environmentally friendly methylating agent compared to methyl iodide and dimethyl sulfate.[3][6] This method is effective for a range of NH-containing heterocycles.
Materials:
-
Isoquinoline precursor (or other NH-containing heterocycle)
-
Dimethyl Carbonate (DMC)
-
N,N,N',N'-tetramethylethylenediamine (TMEDA) or another suitable base/catalyst
-
N,N-Dimethylformamide (DMF) (optional, DMC can act as solvent)
-
Sealed reaction vessel (e.g., pressure tube)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
In a sealed reaction vessel, combine the isoquinoline precursor (1.0 eq) and dimethyl carbonate (can be used in excess as both reagent and solvent).
-
If necessary, add a solvent such as DMF.
-
Add a catalytic amount of TMEDA (e.g., 10 mol%).[3]
-
Seal the vessel and heat the reaction mixture to 95-170°C.[3][6]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
If DMC was used in excess, remove it under reduced pressure.
-
Purify the residue by column chromatography to obtain the N-methylated product.
dot
Caption: Workflow for N-Methylation with Dimethyl Carbonate.
Protocol 3: Reductive N-Methylation via Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a method for methylating primary or secondary amines to tertiary amines using excess formic acid and formaldehyde.[4][5] A key advantage is that it does not proceed to the quaternary ammonium salt.[4] This is particularly useful for tetrahydroisoquinoline precursors.
Materials:
-
Tetrahydroisoquinoline precursor (or other primary/secondary amine)
-
Formaldehyde (aqueous solution, e.g., 37%)
-
Formic Acid (e.g., 88-98%)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask, add the tetrahydroisoquinoline precursor (1.0 eq).
-
Add an excess of formaldehyde solution.
-
Add an excess of formic acid.
-
Heat the reaction mixture to near boiling (reflux) in an aqueous solution.[4]
-
The reaction is typically complete when the evolution of carbon dioxide ceases.
-
Cool the reaction mixture to room temperature.
-
Make the solution alkaline by carefully adding a base (e.g., NaOH solution).
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the solvent under reduced pressure to yield the N-methylated tertiary amine.
-
Further purification can be performed by distillation or column chromatography if necessary.
dot
Caption: Eschweiler-Clarke Reaction Mechanism.
Troubleshooting and Optimization
-
Incomplete Reaction: If the reaction does not go to completion, consider extending the reaction time, increasing the temperature, or using a more reactive methylating agent.[6] Ensure all reactants are fully soluble in the chosen solvent.[6]
-
Side Reactions: Over-methylation can be an issue with highly reactive agents like methyl iodide.[6] C-methylation is a less common but possible side reaction.[6] Careful control of stoichiometry and reaction conditions can minimize these issues.
-
Purification Challenges: If the product is difficult to separate from byproducts due to similar polarity, consider alternative purification techniques such as crystallization, acid-base extraction, or preparative HPLC.[6]
These protocols provide a solid foundation for the N-methylation of isoquinoline precursors. As with any chemical synthesis, reaction conditions may need to be optimized for specific substrates to achieve the best results. Always follow appropriate laboratory safety procedures when handling these reagents.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. CN100532362C - Method for preparing iodinated N-methylquinoline compounds with ester reactive solvent - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
Differentiating Isoquinoline Carboxylate Isomers: A Guide to Analytical Techniques
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed overview of analytical methodologies for the differentiation of isoquinoline carboxylate isomers. The positional isomerism of the carboxylate group on the isoquinoline scaffold significantly impacts the physicochemical and pharmacological properties of these compounds. Therefore, robust analytical techniques are crucial for their unambiguous identification and characterization in research, quality control, and drug development.
This guide focuses on the application of modern analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, to effectively distinguish between isoquinoline carboxylate isomers.
Chromatographic Separation of Isoquinoline Carboxylate Isomers
Chromatographic techniques are fundamental in separating isomers prior to their detection and characterization. The choice between liquid and gas chromatography depends on the volatility and thermal stability of the analytes.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a powerful and widely used technique for the separation of isoquinoline carboxylate isomers. The separation is based on the differential partitioning of the isomers between a nonpolar stationary phase and a polar mobile phase.
Key Considerations for HPLC Method Development:
-
Stationary Phase: C18 columns are commonly employed, but for challenging separations of structural isomers, columns with alternative selectivities, such as those with pyrenylethyl (PYE) or nitrophenylethyl (NPE) stationary phases, can offer enhanced resolution through π-π interactions.[1]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is typically used. The pH of the mobile phase can significantly influence the retention of ionizable compounds like isoquinoline carboxylates.
-
Detector: A photodiode array (PDA) detector is often used for method development to monitor the absorbance at multiple wavelengths, while a UV detector set at a specific wavelength (e.g., 254 nm) can be used for routine analysis.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for volatile and thermally stable isoquinoline carboxylate derivatives. For less volatile compounds, derivatization may be necessary to increase their volatility.
Key Considerations for GC-MS Method Development:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5MS, is often used for the separation of a wide range of compounds.[3]
-
Injection Port Temperature: The injector temperature should be optimized to ensure efficient volatilization of the analytes without causing thermal degradation. It's important to be aware that some isoquinoline carboxylates can be heat-unstable and may undergo transesterification in the presence of alcohols like methanol or ethanol in the GC inlet.[3]
-
Ionization: Electron Ionization (EI) is the most common ionization technique in GC-MS, providing reproducible fragmentation patterns that can be used for library matching and structural elucidation.[3]
Mass Spectrometry for Isomer Differentiation
Mass spectrometry, particularly when coupled with a chromatographic separation technique, is a cornerstone for the identification and differentiation of isomers.
GC-Electron Ionization-Mass Spectrometry (GC-EI-MS)
While GC can separate isomers, their EI mass spectra can be very similar, especially for positional isomers.[3][4] The fragmentation is often dominated by the loss of the carboxylate side chain, leading to a common major fragment ion.[3] However, subtle differences in the relative abundances of fragment ions can sometimes be used for differentiation.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific technique for isomer differentiation. By selecting the protonated molecular ion ([M+H]+) as the precursor ion and subjecting it to collision-induced dissociation (CID), characteristic product ion spectra can be generated.[4]
The relative intensities of the product ions can vary significantly between isomers, allowing for their unambiguous identification.[3][4] This difference in fragmentation is attributed to the different stabilities of the precursor ions and the varying energy requirements for specific bond cleavages depending on the substitution pattern.[3]
Table 1: Quantitative Data for Isoquinoline Carboxylate Isomer Differentiation by LC-MS/MS
| Isomer | Precursor Ion (m/z) | Major Product Ion (m/z) | Relative Intensity of Major Product Ion (%) | Reference |
| 5F-PB-22 (8-quinolinyl ester) | 377.2 | 232 | 57 | [3] |
| 4-hydroxyquinoline isomer | 377.2 | 232 | 100 | [3] |
| 3-hydroxyquinoline isomer | 377.2 | 232 | Not specified | [3] |
| 5-hydroxyquinoline isomer | 377.2 | 232 | Not specified | [3] |
| 6-hydroxyquinoline isomer | 377.2 | 232 | Not specified | [3] |
| 7-hydroxyquinoline isomer | 377.2 | 232 | Not specified | [3] |
| Isoquinoline isomers | 377.2 | 232 | Varies | [3] |
Note: The data is based on the analysis of synthetic cannabinoid isomers containing a quinolinyl/isoquinolinyl carboxylate moiety. The principle of using relative intensity differences in product ions for differentiation is broadly applicable to other isoquinoline carboxylate isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of isomers.[5] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus in the molecule.
-
¹H NMR: The chemical shifts and coupling constants of the aromatic protons on the isoquinoline ring system are highly sensitive to the position of the carboxylate group. The distinct substitution pattern of each isomer will result in a unique set of signals in the ¹H NMR spectrum.[6]
-
¹³C NMR: The number of unique carbon signals and their chemical shifts in the ¹³C NMR spectrum can readily distinguish between isomers with different symmetries.[5]
-
2D NMR: Techniques like COSY, HSQC, and HMBC can be used to establish the connectivity between protons and carbons, providing unequivocal structural assignment.
Table 2: Spectroscopic Data for Isoquinoline Carboxylate Isomer Differentiation
| Technique | Key Differentiating Features | Reference |
| ¹H NMR | Chemical shifts and coupling patterns of aromatic protons. | [6][7][8] |
| ¹³C NMR | Number of signals and chemical shifts of aromatic carbons. | [6][9] |
| IR Spectroscopy | Carbonyl (C=O) stretching frequency may show slight variations. | [6] |
| UV-Vis Spectroscopy | Wavelength of maximum absorbance (λmax) can differ between isomers. | [6] |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of Isoquinoline Carboxylate Isomers
-
Instrumentation: HPLC system with a PDA or UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water. For example, start with 20% acetonitrile and increase to 80% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 254 nm or PDA detection from 200-400 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
-
Injection Volume: 10 µL.
Protocol 2: GC-MS Analysis of Isoquinoline Carboxylate Isomers
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an EI source.
-
Column: DB-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[3]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]
-
Oven Temperature Program: Hold at 50 °C for 1 min, then ramp at 10 °C/min to 300 °C and hold for 5 min.[3]
-
Injector Temperature: 250 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 50-500.
-
Sample Preparation: Dissolve the sample in a suitable solvent like ethyl acetate.
Protocol 3: LC-MS/MS Analysis for Isomer Differentiation
-
Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) with an electrospray ionization (ESI) source.
-
Column and Mobile Phase: As described in Protocol 1.
-
Ionization Mode: ESI positive.
-
MS Method:
-
Full Scan (MS1): Acquire data over a mass range of m/z 100-500 to identify the protonated molecular ion ([M+H]+).
-
Product Ion Scan (MS/MS): Select the [M+H]+ ion as the precursor and fragment it using an appropriate collision energy. Acquire the product ion spectrum.
-
-
Data Analysis: Compare the product ion spectra of the different isomers, focusing on the relative intensities of the fragment ions.
Protocol 4: NMR Spectroscopic Analysis
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.
-
Experiments:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C{¹H} NMR spectrum.
-
If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) for complete structural assignment.
-
-
Data Processing: Process the spectra using appropriate software and assign the signals based on chemical shifts, coupling constants, and correlations.
Visualizations
Caption: General experimental workflow for the separation and identification of isoquinoline carboxylate isomers.
Caption: Logical approach to the differentiation of isoquinoline carboxylate isomers using combined analytical techniques.
References
- 1. nacalai.com [nacalai.com]
- 2. rsc.org [rsc.org]
- 3. Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1 H-indole-3-carboxylates: 5F-PB-22 and its ten isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. benchchem.com [benchchem.com]
- 7. Isoquinoline-1-carboxylic acid(486-73-7) 1H NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. Dynamic NMR and ab initio studies of exchange between rotamers of derivatives of octahydrofuro[3,4-f]isoquinoline-7(1H)-carboxylate and tetrahydro-2,5,6(1H)-isoquinolinetricarboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Antibacterial Activity of Isoquinoline Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Antibacterial Potential of Isoquinoline Compounds
Isoquinoline alkaloids are a large and structurally diverse class of naturally occurring compounds that have garnered significant attention in the field of drug discovery due to their wide range of pharmacological activities.[1][2] Notably, many isoquinoline derivatives have demonstrated potent antibacterial activity against a broad spectrum of pathogens, including multidrug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA).[3][4] The mechanisms underlying their antibacterial effects are varied and can include disruption of the cell wall and membrane, inhibition of nucleic acid and protein synthesis, and interference with bacterial metabolism.[1][2]
These application notes provide a comprehensive set of protocols for the systematic evaluation of the antibacterial properties of novel or known isoquinoline compounds. The following sections detail the methodologies for determining the minimum inhibitory and bactericidal concentrations, assessing the rate of bacterial killing, and evaluating the anti-biofilm potential of these compounds.
Data Presentation
The quantitative data generated from the following protocols should be summarized for clear comparison and analysis.
Table 1: Minimum Inhibitory Concentration (MIC) of Isoquinoline Compounds
| Compound ID | Test Organism | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | ||
| Escherichia coli ATCC 25922 | ||
| Methicillin-Resistant S. aureus (MRSA) | ||
| Vancomycin-Resistant Enterococcus (VRE) | ||
| Positive Control (e.g., Vancomycin) | Staphylococcus aureus ATCC 29213 | |
| Positive Control (e.g., Ciprofloxacin) | Escherichia coli ATCC 25922 |
Table 2: Minimum Bactericidal Concentration (MBC) of Isoquinoline Compounds
| Compound ID | Test Organism | MBC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus ATCC 29213 | |||
| Escherichia coli ATCC 25922 | |||
| Methicillin-Resistant S. aureus (MRSA) | |||
| Vancomycin-Resistant Enterococcus (VRE) | |||
| Positive Control (e.g., Vancomycin) | Staphylococcus aureus ATCC 29213 | ||
| Positive Control (e.g., Ciprofloxacin) | Escherichia coli ATCC 25922 |
Table 3: Time-Kill Kinetics of Isoquinoline Compound X against S. aureus
| Time (hours) | Growth Control (Log10 CFU/mL) | 0.5x MIC (Log10 CFU/mL) | 1x MIC (Log10 CFU/mL) | 2x MIC (Log10 CFU/mL) | 4x MIC (Log10 CFU/mL) |
| 0 | |||||
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 24 |
Table 4: Anti-Biofilm Activity of Isoquinoline Compounds
| Compound ID | Test Organism | MBIC₅₀ (µg/mL) | MBEC₅₀ (µg/mL) |
| Pseudomonas aeruginosa PAO1 | |||
| Staphylococcus aureus ATCC 25923 | |||
| Positive Control (e.g., Ciprofloxacin) | Pseudomonas aeruginosa PAO1 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5][6] The broth microdilution method is a widely accepted technique for determining the MIC of antimicrobial agents.[5]
Materials:
-
Isoquinoline compound stock solution (e.g., in DMSO)
-
Test bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Positive control antibiotic (e.g., vancomycin, ciprofloxacin)
-
Sterile saline or Phosphate Buffered Saline (PBS)
Procedure:
-
Inoculum Preparation:
-
From a fresh 18-24 hour agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[3]
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare serial two-fold dilutions of the isoquinoline compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial suspension to each well containing the compound dilutions. The final volume in each well will be 100 µL.[3]
-
Include a growth control (bacteria in CAMHB without compound) and a sterility control (CAMHB only).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.[3]
-
-
MIC Determination:
-
The MIC is the lowest concentration of the isoquinoline compound at which there is no visible growth of the bacterium. This can be determined by visual inspection or by measuring the optical density at 600 nm.[3]
-
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[7] It is determined by subculturing from the clear wells of the MIC assay onto agar plates.
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile pipette tips or loops
Procedure:
-
Subculturing:
-
From each well of the MIC plate that shows no visible growth, take a 10 µL aliquot.
-
Spot-plate the aliquot onto a fresh MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
-
MBC Determination:
Time-Kill Kinetics Assay
This assay evaluates the rate and extent of bacterial killing over time when exposed to an antibacterial agent.[9] It helps to determine whether a compound is bactericidal (causes cell death) or bacteriostatic (inhibits growth).[10]
Materials:
-
Isoquinoline compound
-
Test bacterial strain
-
CAMHB
-
Sterile culture tubes or flasks
-
Sterile saline or PBS
-
MHA plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial inoculum in CAMHB adjusted to a 0.5 McFarland standard and then dilute to achieve a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
-
Assay Setup:
-
Prepare tubes or flasks containing CAMHB with the isoquinoline compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC).
-
Include a growth control tube without the compound.
-
Inoculate each tube with the prepared bacterial suspension.
-
-
Sampling and Plating:
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.[11]
-
Perform serial 10-fold dilutions of each aliquot in sterile saline or PBS.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto MHA plates.
-
-
Incubation and Colony Counting:
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point and concentration.
-
-
Data Analysis:
Anti-Biofilm Activity Assay
This protocol assesses the ability of an isoquinoline compound to inhibit biofilm formation (Minimum Biofilm Inhibitory Concentration - MBIC) and to eradicate pre-formed biofilms (Minimum Biofilm Eradication Concentration - MBEC).
Materials:
-
Isoquinoline compound
-
Biofilm-forming bacterial strain (e.g., Pseudomonas aeruginosa, S. aureus)
-
Tryptic Soy Broth (TSB) supplemented with glucose (e.g., 0.25%)
-
Sterile 96-well flat-bottom microtiter plates
-
Crystal Violet solution (0.1%)
-
Ethanol (95%) or 30% Acetic Acid
-
Microplate reader
Procedure for MBIC (Inhibition of Biofilm Formation):
-
Compound Dilution and Inoculation:
-
Prepare serial dilutions of the isoquinoline compound in TSB in a 96-well plate.
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard and dilute it to approximately 1 x 10⁶ CFU/mL in TSB.
-
Add 100 µL of the bacterial suspension to each well containing 100 µL of the compound dilutions.[13][14]
-
Include a growth control (bacteria in TSB without compound) and a sterility control.
-
-
Incubation:
-
Incubate the plate at 37°C for 24 hours without shaking.
-
-
Quantification of Biofilm:
-
Carefully discard the planktonic cells from the wells and wash the wells gently three times with sterile PBS.
-
Add 125 µL of 0.1% crystal violet to each well and stain for 15-30 minutes at room temperature.[15]
-
Remove the crystal violet solution and wash the wells again with PBS.
-
Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the bound dye.[15]
-
Measure the absorbance at 550-590 nm using a microplate reader.
-
-
MBIC Determination:
-
The MBIC₅₀ is the concentration of the compound that causes a 50% reduction in biofilm formation compared to the growth control.[16]
-
Procedure for MBEC (Eradication of Pre-formed Biofilm):
-
Biofilm Formation:
-
Add 200 µL of a standardized bacterial suspension (approximately 1 x 10⁶ CFU/mL in TSB) to the wells of a 96-well plate.
-
Incubate at 37°C for 24 hours to allow for biofilm formation.
-
-
Compound Treatment:
-
Remove the planktonic cells and wash the wells with PBS.
-
Add 200 µL of fresh TSB containing serial dilutions of the isoquinoline compound to the wells with the pre-formed biofilms.
-
Incubate for another 24 hours at 37°C.
-
-
Quantification and MBEC Determination:
-
Quantify the remaining biofilm using the crystal violet method as described above.
-
The MBEC₅₀ is the concentration of the compound that eradicates 50% of the pre-formed biofilm.[14]
-
Visualizations
Caption: Workflow for assessing antibacterial activity.
Caption: Potential antibacterial mechanisms of isoquinolines.
References
- 1. [Progress of antibacterial activity and antibacterial mechanism of isoquinoline alkaloids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. protocols.io [protocols.io]
- 6. m.youtube.com [m.youtube.com]
- 7. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. benchchem.com [benchchem.com]
- 10. emerypharma.com [emerypharma.com]
- 11. actascientific.com [actascientific.com]
- 12. nelsonlabs.com [nelsonlabs.com]
- 13. Frontiers | Antibacterial and Antibiofilm Activity of Selected Medicinal Plant Leaf Extracts Against Pathogens Implicated in Poultry Diseases [frontiersin.org]
- 14. Screening for antibacterial and antibiofilm activity in Thai medicinal plant extracts against oral microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. applications.emro.who.int [applications.emro.who.int]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of the C-5 Position of Isoquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the introduction of various substituents at the C-5 position of the isoquinoline nucleus. The methodologies outlined herein are critical for the synthesis of novel isoquinoline derivatives for applications in medicinal chemistry and materials science.
Introduction
The isoquinoline scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with significant biological activities. Functionalization of the isoquinoline core is a key strategy in drug discovery and development. The C-5 position, located on the benzene ring of the isoquinoline system, is a prime target for substitution to modulate the electronic and steric properties of the molecule, thereby influencing its pharmacological profile. This document details several robust methods for introducing substituents at this position, including classical electrophilic aromatic substitution and modern transition-metal-catalyzed reactions.
Methods for C-5 Functionalization
Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is a fundamental method for the direct functionalization of the electron-rich benzene ring of isoquinoline. Reactions such as nitration and halogenation proceed preferentially at the C-5 and C-8 positions.[1][2]
Nitration of isoquinoline with a mixture of fuming nitric acid and concentrated sulfuric acid predominantly yields 5-nitroisoquinoline.[3][4] This reaction is highly regioselective, with the C-5 isomer being the major product.
dot
Caption: Mechanism of Electrophilic Nitration at C-5 of Isoquinoline.
Table 1: Quantitative Data for Nitration of Isoquinoline
| Parameter | Value | Reference |
| Reagents | Fuming HNO₃, conc. H₂SO₄ | [5] |
| Temperature | 0 °C | [5] |
| Yield (5-nitroisoquinoline) | 90% | [5] |
| Yield (8-nitroisoquinoline) | 10% | [5] |
Experimental Protocol: Synthesis of 5-Nitroisoquinoline
-
To a stirred solution of concentrated sulfuric acid, cool to 0 °C in an ice bath.
-
Slowly add isoquinoline to the cooled sulfuric acid, maintaining the temperature below 10 °C.
-
To this solution, add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise, ensuring the reaction temperature does not exceed 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium carbonate until a precipitate is formed.
-
Filter the precipitate, wash with cold water, and dry under vacuum to afford a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline.
-
The isomers can be separated by fractional crystallization or column chromatography.
Direct bromination of isoquinoline can be achieved with high regioselectivity for the C-5 position using N-bromosuccinimide (NBS) in concentrated sulfuric acid at low temperatures. Careful temperature control is crucial to minimize the formation of the 8-bromo isomer.
Table 2: Quantitative Data for Bromination of Isoquinoline
| Parameter | Value | Reference |
| Reagents | N-Bromosuccinimide (NBS), conc. H₂SO₄ | [6] |
| Temperature | -25 °C to -18 °C | [6] |
| Yield (5-bromoisoquinoline) | 47-49% | [6] |
Experimental Protocol: Synthesis of 5-Bromoisoquinoline
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, charge concentrated sulfuric acid and cool to 0 °C.
-
Slowly add isoquinoline while maintaining the internal temperature below 30 °C.
-
Cool the solution to -25 °C using a dry ice/acetone bath.
-
Add N-bromosuccinimide in portions, keeping the temperature between -26 °C and -22 °C.
-
Stir the mixture vigorously for 2 hours at -22 °C, then for 3 hours at -18 °C.
-
Pour the reaction mixture onto crushed ice.
-
Adjust the pH to 9 with 25% aqueous ammonia, keeping the temperature below 25 °C.
-
Extract the aqueous suspension with diethyl ether.
-
Wash the combined organic layers with 1 M NaOH and water, then dry over anhydrous magnesium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the crude product by fractional distillation or column chromatography to yield 5-bromoisoquinoline.[6]
Transition-Metal-Catalyzed Cross-Coupling Reactions
5-Haloisoquinolines, readily prepared by electrophilic halogenation, are versatile precursors for a variety of transition-metal-catalyzed cross-coupling reactions, enabling the introduction of carbon and nitrogen substituents at the C-5 position.
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting a halide with an organoboron compound in the presence of a palladium catalyst and a base. This reaction can be used to introduce aryl, heteroaryl, or vinyl groups at the C-5 position of isoquinoline starting from 5-bromoisoquinoline.
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.
Table 4: Representative Conditions for Buchwald-Hartwig Amination of 5-Bromoisoquinoline
| Parameter | Condition |
| Substrate | 5-Bromoisoquinoline |
| Coupling Partner | Primary or secondary amine |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ |
| Ligand | Xantphos, BINAP, or other bulky phosphine ligands |
| Base | NaOt-Bu, K₃PO₄, or Cs₂CO₃ |
| Solvent | Toluene or Dioxane |
| Temperature | 80-120 °C |
| Typical Yield | 60-90% |
Experimental Protocol: Synthesis of a 5-Amino-isoquinoline Derivative
-
In a glovebox, charge a Schlenk tube with a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., NaOt-Bu, 1.4 equiv).
-
Add 5-bromoisoquinoline (1.0 equiv) and the desired amine (1.2 equiv).
-
Add anhydrous toluene or dioxane as the solvent.
-
Seal the tube and heat the mixture at 100-120 °C with stirring for 12-24 hours.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 5-amino-isoquinoline derivative.
Directed ortho-Metalation (DoM) and Halogen-Metal Exchange
Directed ortho-metalation is a powerful tool for regioselective functionalization of aromatic rings. While direct C-5 deprotonation of isoquinoline is challenging, a halogen-metal exchange of 5-bromoisoquinoline with a strong organolithium base at low temperature provides a route to a 5-lithioisoquinoline intermediate. This nucleophilic species can then be trapped with various electrophiles.
dot
Caption: Halogen-Metal Exchange and Electrophilic Quench at C-5.
Table 5: Halogen-Metal Exchange and Electrophilic Quench of 5-Bromoisoquinoline
| Parameter | Condition | Reference |
| Substrate | 5-Bromoisoquinoline | [5] |
| Reagent | t-BuLi | [5] |
| Solvent | Diethyl ether | [5] |
| Temperature | -78 °C | [5] |
| Electrophile | Benzaldehyde derivative | [5] |
| Yield | 21% | [5] |
Experimental Protocol: Synthesis of a 5-Substituted Isoquinoline via Lithiation
-
Dissolve 5-bromoisoquinoline in anhydrous diethyl ether under an inert atmosphere and cool the solution to -78 °C.
-
Slowly add a solution of t-butyllithium in pentane dropwise to the cooled solution.
-
Stir the mixture at -78 °C for 30 minutes to ensure complete halogen-metal exchange.
-
Add a solution of the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) in anhydrous diethyl ether to the reaction mixture at -78 °C.
-
Allow the reaction to warm slowly to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Transition-Metal-Catalyzed C-H Activation
Direct C-H activation is an atom-economical and increasingly important strategy for the functionalization of heterocycles. For isoquinoline, chelation-assisted C-H activation can direct a transition metal catalyst to the C-5 position. While direct C-5 functionalization of the parent isoquinoline is still an area of active research, the use of a directing group at a neighboring position can facilitate this transformation. An 8-amido group, for example, can direct the C-5 functionalization of quinolines, providing a model for isoquinoline systems. [7]
dot
Caption: General Workflow for Directed C-H Activation at C-5.
Table 6: Representative Conditions for Directed C-5 C-H Functionalization
| Parameter | Condition |
| Substrate | Isoquinoline with a directing group (e.g., at C-8) |
| Catalyst | Rh(III), Pd(II), or Fe(II/III) complexes |
| Coupling Partner | Alkenes, alkynes, or other functionalizing agents |
| Oxidant/Additive | Often required (e.g., AgOAc, Cu(OAc)₂) |
| Solvent | Dioxane, DCE, or t-AmylOH |
| Temperature | 100-150 °C |
Experimental Protocol: Representative Procedure for Directed C-5 Alkenylation
-
To a pressure tube, add the directing group-containing isoquinoline substrate (1.0 equiv), a transition metal catalyst (e.g., [RhCp*Cl₂]₂, 2.5 mol%), and an oxidant/additive (e.g., AgSbF₆, 10 mol%).
-
Add the alkene coupling partner (2.0-3.0 equiv) and a suitable solvent (e.g., 1,2-dichloroethane).
-
Seal the tube and heat the reaction mixture at 120 °C for 12-24 hours.
-
Cool the reaction to room temperature and filter through a pad of celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the C-5 alkenylated isoquinoline product.
Conclusion
The methods described in these application notes provide a comprehensive toolkit for the introduction of a wide range of substituents at the C-5 position of isoquinoline. The choice of method will depend on the desired substituent, the availability of starting materials, and the tolerance of other functional groups on the isoquinoline core. Classical electrophilic aromatic substitution remains a straightforward approach for introducing nitro and halo groups. For the introduction of more complex carbon and nitrogen-based substituents, transition-metal-catalyzed cross-coupling reactions of 5-haloisoquinolines are highly effective. Emerging methods such as directed ortho-metalation and direct C-H activation offer more atom-economical and novel pathways to C-5 functionalized isoquinolines, paving the way for the discovery of new chemical entities with potential applications in drug development and materials science.
References
- 1. youtube.com [youtube.com]
- 2. gcwgandhinagar.com [gcwgandhinagar.com]
- 3. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
- 4. imperial.ac.uk [imperial.ac.uk]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
The Versatile Role of Methyl 5-Isoquinolinecarboxylate in the Genesis of Novel Heterocyclic Scaffolds
For Immediate Release
Shanghai, China – December 25, 2025 – Methyl 5-isoquinolinecarboxylate is emerging as a pivotal building block in the synthesis of novel and complex heterocyclic compounds, offering a versatile platform for the development of new therapeutic agents and functional materials. This application note provides a detailed overview of its utility, complete with experimental protocols and data, for researchers, scientists, and professionals in the field of drug development and materials science.
The isoquinoline core is a well-established privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide range of biological activities. The strategic placement of a methyl carboxylate group at the 5-position of the isoquinoline ring system opens up unique avenues for chemical transformations, enabling the construction of fused heterocyclic systems with potential applications in various therapeutic areas.
Synthesis of Pyrrolo[2,1-a]isoquinoline Derivatives
One notable application of isoquinoline esters is in the synthesis of pyrrolo[2,1-a]isoquinoline derivatives. These compounds can be accessed through the reaction of alkyl 2-(3,4-dihydro-6,7-dimethoxy-2H-isoquinoline-1-ylidene)carboxylates with hydrazonoyl halides.[1] This reaction proceeds via a proposed nucleophilic substitution followed by cyclization to yield the fused pyrroloisoquinoline core.
Experimental Protocol: Synthesis of Alkyl 2-arylazo-5,6-dihydro-8,9-dimethoxy-3-alkyl(or aryl)pyrrolo[2,1-a]isoquinoline-1-carboxylates[1]
To a solution of the appropriate hydrazonoyl halide (5 mmol) and alkyl 2-(3,4-dihydro-6,7-dimethoxy-2H-isoquinoline-1-ylidene)carboxylate (5 mmol) in chloroform (30 mL), triethylamine (1.4 mL, 10 mmol) is added. The reaction mixture is stirred at room temperature for 4 hours. Following this, the solvent is removed under reduced pressure. The resulting residue is triturated with methanol (10 mL) to induce solidification. The crude product is then collected by filtration and recrystallized from ethanol to afford the purified pyrrolo[2,1-a]isoquinoline derivative.
A logical workflow for this synthetic approach is outlined below:
Caption: Synthetic workflow for Pyrrolo[2,1-a]isoquinolines.
Quantitative Data Summary
The following table summarizes the reported yields for the synthesis of various pyrrolo[2,1-a]isoquinoline derivatives.
| Hydrazonoyl Halide Substituent (Aryl) | Isoquinoline Ester (Alkyl) | Product | Yield (%) | Reference |
| Phenyl | Methyl | Methyl 2-(phenylazo)-... | 83 | [1] |
| 4-Chlorophenyl | Ethyl | Ethyl 2-((4-chlorophenyl)azo)-... | 85 | [1] |
| 4-Tolyl | Methyl | Methyl 2-((4-tolyl)azo)-... | 80 | [1] |
Future Directions and Potential Applications
The functionalization of the this compound moiety provides a powerful tool for the construction of diverse heterocyclic libraries. Further exploration of its reactivity with various binucleophiles could lead to the discovery of novel ring systems with unique biological properties. The resulting fused heterocycles are of significant interest in drug discovery, particularly in the fields of oncology, infectious diseases, and neurodegenerative disorders. The development of efficient and scalable synthetic routes to these complex molecules will be crucial for advancing their therapeutic potential.
References
Troubleshooting & Optimization
Technical Support Center: Methyl 5-Isoquinolinecarboxylate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 5-isoquinolinecarboxylate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low or No Yield in Direct Cyclization Routes (Bischler-Napieralski or Pomeranz-Fritsch)
Question: I am attempting a one-step synthesis of this compound using a standard Bischler-Napieralski or Pomeranz-Fritsch reaction, but I am observing very low to no product formation. What are the likely causes and how can I resolve this?
Answer:
The primary challenge in the direct synthesis of this compound via classical cyclization methods is the presence of the electron-withdrawing methyl carboxylate group at the 5-position of the isoquinoline precursor. This group deactivates the aromatic ring, making the key intramolecular electrophilic aromatic substitution step significantly more difficult.
Potential Causes and Solutions:
| Cause | Explanation | Recommended Solutions |
| Deactivated Aromatic Ring | The electron-withdrawing nature of the methyl carboxylate group reduces the nucleophilicity of the aromatic ring, hindering the electrophilic attack required for cyclization in both Bischler-Napieralski and Pomeranz-Fritsch reactions.[1] | 1. Use Stronger Dehydrating Agents/Lewis Acids: For the Bischler-Napieralski reaction, consider using a more potent dehydrating agent such as a mixture of phosphorus pentoxide (P₂O₅) in refluxing phosphorus oxychloride (POCl₃).[1] For the Pomeranz-Fritsch reaction, stronger Lewis acids like trifluoroacetic anhydride or lanthanide triflates can be employed instead of sulfuric acid. 2. Switch to an Alternative, Milder Protocol: Modern methods, such as using triflic anhydride (Tf₂O) and 2-chloropyridine, can be more effective for less reactive substrates.[1] 3. Consider an Alternative Synthetic Route: The most reliable approach is often a two-step synthesis. First, synthesize 5-isoquinolinecarboxylic acid and then esterify it to the desired methyl ester. |
| Harsh Reaction Conditions | High temperatures and prolonged reaction times, often required for deactivated substrates, can lead to the decomposition of starting materials and the desired product, resulting in tar formation.[2] | 1. Optimize Temperature and Reaction Time: Carefully monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal balance between conversion and decomposition. 2. Employ Milder Conditions: If possible, utilize reaction conditions that do not require excessive heat. |
| Side Reactions | A significant competing pathway in the Bischler-Napieralski reaction is the retro-Ritter reaction, leading to the formation of a styrene derivative.[1] | 1. Use a Nitrile Solvent: Employing a nitrile solvent can help to shift the equilibrium away from the retro-Ritter side product. 2. Alternative Acylating Agent: Using oxalyl chloride to form an N-acyliminium intermediate can be less prone to fragmentation.[1] |
Issue 2: Hydrolysis of the Methyl Ester During Synthesis or Workup
Question: I have successfully synthesized this compound, but I am finding that a significant portion of my product is being hydrolyzed back to 5-isoquinolinecarboxylic acid during the reaction or workup. How can I prevent this?
Answer:
The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions, which are often employed in the synthesis and purification steps.
Potential Causes and Solutions:
| Cause | Explanation | Recommended Solutions |
| Acidic Hydrolysis | The use of strong acids as catalysts in cyclization reactions or during aqueous workup can lead to the hydrolysis of the ester. This is a reversible reaction, and the presence of excess water drives the equilibrium toward the carboxylic acid.[3][4] | 1. Minimize Water Content: Ensure all reagents and solvents are anhydrous, especially during the reaction. 2. Neutralize Carefully: During workup, carefully neutralize the acidic solution with a mild base (e.g., saturated sodium bicarbonate solution) while keeping the temperature low to minimize the duration of exposure to acidic aqueous conditions. |
| Basic Hydrolysis (Saponification) | The use of strong bases (e.g., NaOH, KOH) during workup to neutralize acid or in purification steps will irreversibly hydrolyze the ester to the corresponding carboxylate salt.[3][4] | 1. Use a Mild Base for Neutralization: Opt for weaker bases like sodium bicarbonate or potassium carbonate for neutralization. 2. Avoid Strongly Basic Conditions: If basic conditions are necessary, perform the step at low temperatures and for the shortest possible time. 3. pH-Controlled Extraction: During extraction, maintain the aqueous phase at a neutral or slightly acidic pH to prevent saponification. |
Issue 3: Difficulty in Purifying the Final Product
Question: I have a crude mixture containing this compound, but I am struggling to obtain a pure product. What are effective purification strategies?
Answer:
Purification can be challenging due to the presence of unreacted starting materials, the corresponding carboxylic acid (from hydrolysis), and other side products.
Potential Causes and Solutions:
| Cause | Explanation | Recommended Solutions |
| Presence of 5-Isoquinolinecarboxylic Acid | The carboxylic acid impurity has significantly different polarity compared to the methyl ester, which can complicate purification. | 1. Acid-Base Extraction: Before chromatographic purification, perform an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylic acid will be deprotonated and move into the aqueous layer, while the ester remains in the organic layer. Subsequently, wash the organic layer with brine and dry it before solvent evaporation. |
| Similar Polarity of Impurities | Other byproducts from the cyclization reaction may have polarities similar to the desired product, making separation by column chromatography difficult. | 1. Optimize Column Chromatography Conditions: Use Thin Layer Chromatography (TLC) to determine an optimal solvent system. A common mobile phase for compounds of this type is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate). A gradient elution, starting with a lower polarity and gradually increasing the polarity, can be effective. 2. Recrystallization: If a suitable solvent can be found, recrystallization can be a highly effective method for obtaining a pure product. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound?
Given the challenges associated with direct cyclization due to the electron-withdrawing nature of the 5-carboxylate group, a two-step approach is generally more reliable. This involves the synthesis of 5-isoquinolinecarboxylic acid followed by its esterification.
Q2: How can I synthesize 5-isoquinolinecarboxylic acid?
A common method is the Pomeranz-Fritsch reaction using m-bromobenzaldehyde, followed by conversion of the resulting bromo-isoquinoline mixture to the corresponding nitriles and subsequent hydrolysis to the carboxylic acids. The 5- and 7-isoquinolinecarboxylic acids can then be separated.
Q3: What are the best conditions for the esterification of 5-isoquinolinecarboxylic acid?
A standard and effective method is Fischer esterification, which involves refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride.
Q4: Is decarboxylation a concern during the synthesis?
Decarboxylation, the loss of the carboxyl group as CO₂, is generally not a major concern under the conditions typically used for the synthesis of aromatic carboxylic acids and their esters. Decarboxylation of aromatic carboxylic acids usually requires harsh conditions, such as very high temperatures or the use of specific catalysts, which are not typically employed in these synthetic routes.
Experimental Protocols
Protocol 1: Synthesis of 5-Isoquinolinecarboxylic Acid (via Pomeranz-Fritsch Reaction of m-Bromobenzaldehyde)
This protocol is a general guideline and may require optimization.
-
Condensation: React m-bromobenzaldehyde with aminoacetaldehyde diethyl acetal in an appropriate solvent to form the corresponding bromobenzalaminoacetal.
-
Cyclization: Treat the bromobenzalaminoacetal with a strong acid (e.g., concentrated sulfuric acid) to induce cyclization, yielding a mixture of 5- and 7-bromoisoquinolines.
-
Nitrile Formation: Convert the mixture of bromoisoquinolines to the corresponding nitriles using a cyanide source (e.g., cuprous cyanide).
-
Hydrolysis: Hydrolyze the nitrile mixture to a mixture of 5- and 7-isoquinolinecarboxylic acids using acidic or basic conditions.
-
Separation: Separate the 5- and 7-isoquinolinecarboxylic acid isomers. This can be a challenging step and may require fractional crystallization or chromatographic techniques.
Protocol 2: Esterification of 5-Isoquinolinecarboxylic Acid to this compound
-
Reaction Setup: In a round-bottom flask, suspend 5-isoquinolinecarboxylic acid (1.0 equivalent) in anhydrous methanol.
-
Acid Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 equivalents) or thionyl chloride (e.g., 1.1 equivalents), to the suspension.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC until the starting carboxylic acid is consumed.
-
Workup: Cool the reaction mixture to room temperature and carefully neutralize it with a mild base, such as a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Caption: Alternative synthetic routes for this compound.
Caption: Troubleshooting workflow for this compound synthesis.
Caption: Logical relationships between problems, causes, and solutions.
References
Technical Support Center: Synthesis of Methyl 5-Isoquinolinecarboxylate
Welcome to the technical support center for the synthesis of methyl 5-isoquinolinecarboxylate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols and overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: this compound is typically synthesized in a two-step process:
-
Synthesis of the precursor, 5-isoquinolinecarboxylic acid: This is often achieved through a classical isoquinoline synthesis, such as the Pomeranz-Fritsch or Bischler-Napieralski reactions. The Pomeranz-Fritsch reaction is a common starting point, though it presents challenges with regioselectivity.[1][2]
-
Esterification of 5-isoquinolinecarboxylic acid: The carboxylic acid is then converted to its methyl ester, most commonly via Fischer esterification.[3][4]
Q2: Why is achieving a high yield of the 5-isomer challenging?
A2: The primary challenge lies in the initial synthesis of the isoquinoline core. Classical methods like the Pomeranz-Fritsch reaction, when starting with a meta-substituted benzaldehyde to achieve the 5-substitution pattern, typically yield a mixture of 5- and 7-substituted isomers.[2] These isomers have very similar physicochemical properties, making their separation difficult and often leading to a lower isolated yield of the desired 5-isomer.[5]
Q3: Are there any modern, regioselective methods for the synthesis of 5-substituted isoquinolines?
A3: While classical methods are still widely cited, modern organic synthesis is continuously developing more regioselective approaches. These can include transition-metal-catalyzed C-H activation and annulation reactions. However, for the specific synthesis of this compound, detailed high-yield regioselective protocols are not yet widely established in the literature. Researchers may need to adapt existing modern methods for isoquinoline synthesis to their specific substrate.
Q4: What are the key parameters to control during Fischer esterification?
A4: Fischer esterification is an equilibrium-driven reaction. To maximize the yield of the ester, it is crucial to either use a large excess of the alcohol (methanol in this case) or to remove water as it is formed.[3][4][6] The choice of acid catalyst and reaction temperature are also important parameters to optimize.
Troubleshooting Guides
Part 1: Synthesis of 5-Isoquinolinecarboxylic Acid via Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal.[7] For the synthesis of a 5-substituted isoquinoline, a meta-substituted benzaldehyde is the logical starting material.
Issue 1: Low Overall Yield of Isoquinoline Products
| Potential Cause | Troubleshooting Steps |
| Harsh Reaction Conditions | The use of strong acids like concentrated sulfuric acid can lead to substrate degradation. Consider using alternative acid catalysts such as polyphosphoric acid (PPA) or Lewis acids like trifluoroacetic anhydride.[7] |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, a moderate increase in temperature or reaction time may be necessary. |
| Electron-Withdrawing Groups | If your benzaldehyde precursor has strong electron-withdrawing groups, this can disfavor the electrophilic aromatic substitution step of the cyclization. More forcing conditions (higher temperature, stronger acid) may be required, but this also increases the risk of degradation. |
Issue 2: Poor Regioselectivity (Formation of 7-isomer)
| Potential Cause | Troubleshooting & Mitigation |
| Steric and Electronic Effects | The cyclization onto the benzene ring is governed by both steric and electronic factors. Unfortunately, for many meta-substituted benzaldehydes, the formation of a mixture of 5- and 7-isomers is common. |
| Separation of Isomers | The primary strategy to obtain the pure 5-isomer is through careful purification of the product mixture. This can be challenging due to the similar properties of the isomers. |
| Chromatography: High-Performance Liquid Chromatography (HPLC) or careful column chromatography on silica gel may be effective.[5] Method development will be required, including screening different solvent systems. | |
| Crystallization: Fractional crystallization can sometimes be used to separate regioisomers if there are sufficient differences in their crystal packing and solubility. |
Part 2: Esterification of 5-Isoquinolinecarboxylic Acid
The conversion of the carboxylic acid to the methyl ester is typically achieved through Fischer esterification.
Issue 3: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Equilibrium Limitation | Use a large excess of methanol, which can also serve as the solvent.[4][6] Alternatively, remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent. |
| Insufficient Catalyst | Ensure an adequate amount of a strong acid catalyst (e.g., concentrated H₂SO₄ or HCl gas) is used. |
| Reaction Time/Temperature | The reaction is typically conducted at reflux.[8] Monitor the reaction by TLC to determine the optimal reaction time. |
| Work-up Issues | During neutralization of the acidic reaction mixture, ensure the pH is carefully adjusted to precipitate the ester product without hydrolyzing it. |
Issue 4: Incomplete Reaction or Hydrolysis of the Ester
| Potential Cause | Troubleshooting Steps |
| Presence of Water | Ensure all reagents and glassware are dry, as water can shift the equilibrium back towards the starting materials. |
| Premature Neutralization | Do not neutralize the reaction mixture until it has cooled to room temperature to avoid base-catalyzed hydrolysis of the ester. |
| Inefficient Extraction | After neutralization, ensure complete extraction of the ester into an appropriate organic solvent. Multiple extractions may be necessary. |
Experimental Protocols
Protocol 1: Synthesis of 5-Isoquinolinecarboxylic Acid (Illustrative)
This protocol is a general representation of the Pomeranz-Fritsch reaction and will require optimization for specific substrates.
-
Formation of the Benzalaminoacetal:
-
Dissolve the meta-substituted benzaldehyde (1 equivalent) and aminoacetaldehyde dimethyl acetal (1.1 equivalents) in a suitable solvent such as toluene.
-
Heat the mixture at reflux with a Dean-Stark trap to remove the water formed during the reaction.
-
Monitor the reaction by TLC until the benzaldehyde is consumed.
-
Remove the solvent under reduced pressure to obtain the crude benzalaminoacetal.
-
-
Cyclization:
-
Carefully add the crude benzalaminoacetal to a stirred solution of a strong acid (e.g., concentrated sulfuric acid or polyphosphoric acid) at a controlled temperature (e.g., 0 °C).
-
Slowly warm the mixture to the desired reaction temperature and stir for the required time, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous ammonia or sodium hydroxide solution) while keeping the mixture cool.
-
Extract the product mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or fractional crystallization to separate the 5- and 7-isomers.
-
Protocol 2: Fischer Esterification of 5-Isoquinolinecarboxylic Acid
-
Suspend 5-isoquinolinecarboxylic acid (1 equivalent) in a large excess of methanol (e.g., used as the solvent).
-
Cool the mixture in an ice bath and slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 0.1-0.2 equivalents).
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by recrystallization or column chromatography if necessary.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the Pomeranz-Fritsch synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. organicreactions.org [organicreactions.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
Technical Support Center: Synthesis of Methyl 5-Isoquinolinecarboxylate
Welcome to the technical support center for the synthesis of methyl 5-isoquinolinecarboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of this important isoquinoline derivative.
Frequently Asked Questions (FAQs)
Q1: Which are the most common synthetic routes for the isoquinoline core, and how are they applicable to this compound?
A1: The most common and classical methods for synthesizing the isoquinoline core are the Pomeranz-Fritsch and Bischler-Napieralski reactions.[1][2] Both can be adapted for the synthesis of this compound, but the presence of the electron-withdrawing methyl ester group on the aromatic ring presents significant challenges.[3][4]
-
Pomeranz-Fritsch Reaction: This acid-catalyzed cyclization of a benzalamino acetal is a valuable method for forming the isoquinoline ring system.[5] For this compound, this would involve the reaction of methyl 3-formylbenzoate with an aminoacetaldehyde acetal. However, the electron-withdrawing nature of the methoxycarbonyl group deactivates the aromatic ring, making the crucial electrophilic cyclization step more difficult and often resulting in lower yields.[4]
-
Bischler-Napieralski Reaction: This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent.[6][7] To synthesize the target molecule via this route, one would start with N-(2-(3-(methoxycarbonyl)phenyl)ethyl)acetamide. Similar to the Pomeranz-Fritsch reaction, the deactivating effect of the ester group significantly hinders the electrophilic aromatic substitution, which can lead to poor yields or reaction failure.[3]
Q2: I am experiencing very low yields in my synthesis of this compound. What are the likely causes?
A2: Low yields in the synthesis of this compound are a common issue, primarily due to the electronic properties of the starting materials.
-
Deactivated Aromatic Ring: The primary reason for low yields is the presence of the electron-withdrawing methyl ester group at the 5-position of the isoquinoline precursor. This group deactivates the benzene ring towards the intramolecular electrophilic aromatic substitution required for cyclization in both the Pomeranz-Fritsch and Bischler-Napieralski reactions.[3][4]
-
Harsh Reaction Conditions: Classical protocols for these reactions often employ strong acids and high temperatures, which can lead to the decomposition of starting materials and products, resulting in the formation of tarry byproducts.[4]
-
Suboptimal Reagents: The choice and quality of the dehydrating agent in the Bischler-Napieralski reaction, or the acid catalyst in the Pomeranz-Fritsch reaction, are critical and may need to be optimized for this specific substrate.[4][6]
Q3: What are the major side reactions I should be aware of?
A3: Several side reactions can compete with the formation of this compound.
-
Oxazole Formation (Pomeranz-Fritsch): This is a significant competing pathway where the benzalaminoacetal intermediate cyclizes to form an oxazole instead of the desired isoquinoline. This is particularly prevalent with deactivated aromatic rings.[4]
-
Retro-Ritter Reaction (Bischler-Napieralski): The nitrilium ion intermediate in the Bischler-Napieralski reaction can fragment to form a styrene derivative, which is a major competing pathway.[8][9]
-
Formation of Unexpected Regioisomers: Depending on the substitution pattern of the starting materials, cyclization could potentially occur at an alternative, electronically favored position on the aromatic ring, leading to the formation of isomeric impurities.[3]
Troubleshooting Guides
Issue 1: Low or No Product Formation in Pomeranz-Fritsch Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Reaction fails to proceed or gives very low yield of this compound. | The electron-withdrawing methyl ester group deactivates the aromatic ring, hindering the electrophilic cyclization.[4] | Use a stronger acid catalyst, such as polyphosphoric acid (PPA) or trifluoroacetic anhydride, which have been shown to improve yields in some cases.[10] Consider a modified procedure, such as the Bobbitt or Jackson modification, which involves reduction of the Schiff base before cyclization.[5] |
| Significant formation of a byproduct is observed. | Competing oxazole formation is a known side reaction, especially with deactivated benzaldehydes.[4] | Optimize reaction temperature and time; prolonged heating can favor side reactions. Carefully monitor the reaction progress by TLC or LC-MS. |
| Decomposition of starting material (tar formation). | The reaction conditions (strong acid, high temperature) are too harsh for the substrate.[4] | Attempt the reaction at a lower temperature for a longer duration. Explore milder Lewis acid catalysts. |
Issue 2: Low Yield and Side Products in Bischler-Napieralski Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Low conversion to the desired dihydroisoquinoline intermediate. | The deactivating effect of the methyl ester group makes the cyclization difficult.[3] | Use a more potent dehydrating agent. A mixture of phosphorus pentoxide (P₂O₅) in refluxing phosphoryl chloride (POCl₃) is often more effective for deactivated substrates.[6] Modern protocols using triflic anhydride (Tf₂O) and 2-chloropyridine may offer a milder and more effective alternative.[3] |
| Formation of a significant amount of a styrene-like byproduct. | The retro-Ritter reaction is a common side reaction where the nitrilium ion intermediate fragments.[8][9] | Using the corresponding nitrile as a solvent can shift the equilibrium away from the retro-Ritter products. Employing milder reaction conditions, such as lower temperatures, can also suppress this side reaction.[3] |
| Complex mixture of products or degradation. | The substrate is unstable under the strongly acidic reaction conditions. | Consider alternative, milder synthetic routes to the target molecule. Reduce the reaction time and monitor the progress closely. |
Experimental Protocols
General Protocol for the Pomeranz-Fritsch Synthesis of an Isoquinoline Derivative
This is a general procedure and may require optimization for the synthesis of this compound.
-
Formation of the Benzalaminoacetal (Schiff Base):
-
Dissolve the benzaldehyde derivative (1 equivalent) and aminoacetaldehyde dimethyl acetal (1 to 1.2 equivalents) in an anhydrous solvent such as toluene.
-
Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting benzaldehyde is consumed.
-
Remove the solvent under reduced pressure to obtain the crude benzalaminoacetal.
-
-
Acid-Catalyzed Cyclization:
-
Carefully add a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, to the crude benzalaminoacetal at a low temperature (e.g., 0 °C).
-
Slowly warm the mixture to the desired reaction temperature (this may range from room temperature to over 100 °C and requires careful optimization).
-
Stir the reaction mixture for the specified time, monitoring by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) to a basic pH.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[11]
-
General Protocol for the Bischler-Napieralski Synthesis of a Dihydroisoquinoline Derivative
This is a general procedure and will likely require more forcing conditions for the synthesis of the this compound precursor.
-
Cyclization:
-
To a solution of the β-arylethylamide (1 equivalent) in an anhydrous solvent (e.g., acetonitrile or toluene), add the dehydrating agent (e.g., POCl₃, 2-3 equivalents) dropwise at room temperature. An ice bath may be used to control any exotherm.[3]
-
For deactivated substrates, a mixture of P₂O₅ in POCl₃ may be necessary.[6]
-
Heat the mixture to reflux (typically 80-110 °C) and maintain for 2-6 hours.[3]
-
Monitor the reaction progress by TLC.
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the acidic aqueous solution with a concentrated base (e.g., NaOH or NH₄OH) until the pH is greater than 9.[3]
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude dihydroisoquinoline can be purified by column chromatography or carried on to the next step.
-
-
Aromatization (Dehydrogenation):
-
The resulting 3,4-dihydroisoquinoline can be aromatized to the corresponding isoquinoline by heating with a catalyst such as 10% Pd/C in a high-boiling solvent like xylene or by using other oxidizing agents.
-
Data Presentation
Due to the challenges associated with the synthesis of this compound via classical methods, literature data on specific yields is scarce. The following table provides a general overview of how substituents affect the yield in the Pomeranz-Fritsch reaction.
Table 1: Effect of Substituents on the Yield of Isoquinoline Synthesis via the Pomeranz-Fritsch Reaction
| Benzaldehyde Substituent | Electronic Effect | Expected Yield |
| Methoxy (e.g., 3,4-dimethoxy) | Electron-donating | High |
| Methyl | Electron-donating | Moderate to High |
| Hydrogen (unsubstituted) | Neutral | Moderate |
| Chloro | Electron-withdrawing | Low |
| Nitro | Strongly electron-withdrawing | Very Low to No Reaction |
| Methoxycarbonyl | Electron-withdrawing | Low to Very Low |
This table is a qualitative summary based on general principles of electrophilic aromatic substitution.[4]
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yields.
Reaction Pathways: Main vs. Side Reactions
Caption: Competing reaction pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. organicreactions.org [organicreactions.org]
- 3. benchchem.com [benchchem.com]
- 4. A new modification of the pomeranz–fritsch isoquinoline synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Bischler-Napieralski Reaction [organic-chemistry.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Coupling Reactions with Methyl 5-Isoquinolinecarboxylate
Welcome to the technical support center for optimizing cross-coupling reactions involving methyl 5-isoquinolinecarboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on reaction optimization.
Frequently Asked Questions (FAQs)
Q1: I am observing very low to no yield in my Suzuki-Miyaura coupling with a methyl 5-haloisoquinolinecarboxylate. What are the likely causes?
A1: Low yields in Suzuki-Miyaura couplings with nitrogen-containing heterocycles like isoquinoline are common and can often be attributed to several factors:
-
Catalyst Inhibition/Poisoning: The lone pair of electrons on the isoquinoline nitrogen can coordinate to the palladium catalyst, leading to deactivation. This is a prevalent issue with nitrogen-containing heterocycles.
-
Poor Catalyst/Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be effective. Bulky, electron-rich phosphine ligands are often necessary to promote reductive elimination and prevent catalyst deactivation.[1]
-
Sub-optimal Base and Solvent: The choice of base and solvent is critical and highly substrate-dependent. An inappropriate base may not efficiently promote transmetalation, while poor solubility of reactants can hinder the reaction.[2]
-
Protodeboronation: The boronic acid coupling partner can be sensitive to certain conditions, leading to the replacement of the boron group with a hydrogen atom, a common side reaction.[2]
-
Reaction Temperature and Time: The reaction may require higher temperatures or longer reaction times to proceed to completion, especially with less reactive halides (e.g., chlorides).
Q2: Which type of palladium catalyst and ligand is recommended for coupling reactions with this compound?
A2: For Suzuki and Buchwald-Hartwig reactions involving electron-deficient nitrogen heterocycles, it is highly recommended to use palladium precatalysts combined with bulky, electron-rich biaryl phosphine ligands. These ligands can stabilize the palladium center and facilitate the catalytic cycle.[1]
-
Recommended Ligands:
-
SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Has shown high efficacy in couplings with chloro-isoquinoline derivatives.[3]
-
XPhos (dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A common choice for challenging Buchwald-Hartwig aminations.[4]
-
RuPhos (dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Another effective Buchwald-type ligand.
-
Josiphos-type ligands: Can also be effective in certain cases.
-
-
Recommended Palladium Sources:
-
Pd(OAc)₂ or Pd₂(dba)₃ in combination with a ligand.
-
Pre-formed palladium complexes like Pd(PPh₃)₂Cl₂ can also be effective.[3]
-
Q3: How does the choice of halide (I, Br, Cl) on the this compound affect the reaction?
A3: The reactivity of the halide directly impacts the ease of the oxidative addition step in the catalytic cycle. The general order of reactivity is I > Br > Cl.[2]
-
Iodo-isoquinolines: Are the most reactive and are generally preferred for developing new reactions as they couple under milder conditions.
-
Bromo-isoquinolines: Are a good balance of reactivity and stability and are widely used.
-
Chloro-isoquinolines: Are the least reactive and often require more forcing conditions, such as higher temperatures, and more specialized, highly active catalyst systems (e.g., those with bulky phosphine ligands).[5]
Q4: What are the best practices to prevent catalyst poisoning by the isoquinoline nitrogen?
A4: To mitigate catalyst inhibition:
-
Use Bulky Ligands: As mentioned in Q2, ligands with significant steric hindrance can shield the palladium center from coordination with the isoquinoline nitrogen.[1]
-
Slow Addition: Adding the methyl 5-haloisoquinolinecarboxylate slowly to the reaction mixture can help maintain a low concentration, reducing its inhibitory effect.
-
Use of Additives: In some cases, additives like salts (e.g., ZnF₂) can act as Lewis acids to coordinate with the nitrogen, preventing it from poisoning the palladium catalyst.
Troubleshooting Guides
Issue 1: Low or No Product Formation
This is the most common issue. A systematic approach to troubleshooting is essential.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield coupling reactions.
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | 1. Ensure the palladium source is fresh and has been stored under an inert atmosphere. 2. Use a pre-catalyst to ensure the generation of the active Pd(0) species. 3. Thoroughly degas the solvent and reaction mixture to prevent catalyst oxidation. |
| Catalyst Inhibition | 1. Switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos). 2. Consider slow addition of the methyl 5-haloisoquinolinecarboxylate. |
| Poor Reagent Quality | 1. Use fresh, high-purity starting materials. 2. For Suzuki coupling, consider using a more stable boronate ester (e.g., pinacol ester) instead of a boronic acid. |
| Incorrect Base | 1. The base is critical for the catalytic cycle. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). 2. Ensure the base is anhydrous if required by the reaction. |
| Inadequate Solvent | 1. Ensure all reactants are soluble in the chosen solvent system. 2. Screen different solvents or solvent mixtures (e.g., Dioxane, THF, Toluene, often with water for Suzuki couplings). |
| Sub-optimal Temperature | 1. Gradually increase the reaction temperature. Many couplings with challenging substrates require heating (80-120 °C). 2. Consider using microwave irradiation to accelerate the reaction. |
Issue 2: Formation of Significant Byproducts
| Observed Byproduct | Potential Cause | Troubleshooting Steps |
| Deboronation Product (Suzuki) | Protodeboronation of the boronic acid. | 1. Use an anhydrous solvent and ensure the base is dry. 2. Use a more stable boronate ester (e.g., pinacol). 3. Use a milder base like KF. |
| Homocoupling of Boronic Acid (Suzuki) | Presence of oxygen. | 1. Thoroughly degas the reaction mixture by sparging with an inert gas (Argon or Nitrogen). 2. Ensure a positive pressure of inert gas is maintained throughout the reaction. |
| Homocoupling of Alkyne (Sonogashira) | Copper-catalyzed Glaser coupling. | 1. Run the reaction under strictly copper-free conditions if possible. 2. Ensure the reaction is performed under an inert atmosphere to prevent oxidation. |
| Hydrodehalogenation | Reductive cleavage of the C-X bond. | 1. This can be promoted by certain catalysts and conditions. Re-screen catalyst, ligand, and base combinations. |
Quantitative Data from Analogous Systems
The following tables summarize successful reaction conditions for coupling reactions on isoquinoline derivatives, which can serve as a starting point for optimizing reactions with this compound.
Table 1: Suzuki-Miyaura Coupling of a Chloro-Isoquinoline Derivative [3]
| Parameter | Condition |
| Isoquinoline Substrate | (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one |
| Boronic Acid/Ester | (2-methoxypyrimidin-5-yl)boronic acid |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2.5 mol%) |
| Ligand | SPhos (5 mol%) |
| Base | K₂CO₃ (1.3 equiv) |
| Solvent | THF / H₂O (1:1) |
| Temperature | 65 °C |
| Time | 12 h |
| Yield | High (exact % varies with boronic acid) |
Table 2: Buchwald-Hartwig Amination of a Bromo-Estrone Derivative (Aromatic System) [4]
| Parameter | Condition |
| Aryl Halide | 2-bromo-13α-estrone 3-methyl ether |
| Amine | Aniline |
| Palladium Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | X-Phos (10 mol%) |
| Base | KOt-Bu (1.4 equiv) |
| Solvent | Toluene |
| Temperature | 150 °C (Microwave) |
| Time | 10 min |
| Yield | 92% |
Table 3: Sonogashira Coupling of a Bromo-Pyridazinone (N-Heterocycle) [6]
| Parameter | Condition |
| Heteroaryl Halide | 5-bromo-2-(methoxymethyl)-6-phenylpyridazin-3(2H)-one |
| Alkyne | Terminal Alkyne |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ |
| Co-catalyst | CuI |
| Base | Et₃N |
| Solvent | DMF |
| Temperature | Not specified |
| Time | Not specified |
| Yield | Good |
Experimental Protocols
The following are generalized protocols that can be adapted for this compound based on successful literature procedures for similar substrates.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is adapted from the coupling of a chloro-isoquinoline derivative.[3]
-
To a flame-dried reaction vessel equipped with a magnetic stir bar, add the methyl 5-haloisoquinolinecarboxylate (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and K₂CO₃ (2.0 equiv).
-
The vessel is sealed, evacuated, and backfilled with argon or nitrogen. This cycle is repeated three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2.5 mol%) and the ligand (e.g., SPhos, 5 mol%).
-
Add degassed THF and water (1:1 mixture) via syringe.
-
Heat the reaction mixture to 65-80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This is a general protocol for the amination of aryl halides.[4]
-
To a reaction vessel, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., NaOt-Bu or K₃PO₄, 1.4 equiv).
-
Seal the vessel, and purge with an inert gas.
-
Add the methyl 5-haloisoquinolinecarboxylate (1.0 equiv), the amine (1.2 equiv), and the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the mixture to 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry, and concentrate.
-
Purify by column chromatography.
Protocol 3: Sonogashira Coupling
This is a general protocol for the Sonogashira coupling.[7]
-
To a reaction vessel, add the methyl 5-haloisoquinolinecarboxylate (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) iodide co-catalyst (1-3 mol%).
-
Evacuate and backfill the vessel with an inert gas.
-
Add an anhydrous, degassed solvent (e.g., THF or DMF), followed by an amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv).
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress.
-
Upon completion, filter the reaction mixture through celite, and rinse with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Signaling Pathways & Workflows
The following diagrams illustrate the catalytic cycles for the three major cross-coupling reactions.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Catalytic Cycle for Sonogashira Coupling
Caption: The interconnected palladium and copper cycles in the Sonogashira coupling.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: Methyl 5-isoquinolinecarboxylate
Welcome to the technical support center for methyl 5-isoquinolinecarboxylate. This guide is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting advice regarding the stability and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry place. For optimal preservation, especially for long-term storage, refrigeration at 2-8°C is advisable. The compound should be protected from light by using an amber vial or by storing it in the dark. It is also crucial to keep the container tightly sealed to prevent moisture absorption and potential hydrolysis. For highly sensitive applications, storing under an inert atmosphere, such as argon or nitrogen, can provide additional protection against oxidation.
Q2: What are the primary degradation pathways for this compound?
A2: this compound, due to its chemical structure containing both an isoquinoline ring and a methyl ester functional group, is susceptible to several degradation pathways:
-
Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid in the presence of moisture, and this process can be catalyzed by acidic or basic conditions.
-
Oxidation: The isoquinoline ring system may be susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated derivatives.[1] This can be initiated by atmospheric oxygen or other oxidizing agents.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of the molecule.[1]
Q3: How does the purity of this compound affect its stability and experimental results?
A3: The purity of this compound is critical for obtaining reliable and reproducible experimental results. Impurities can act as catalysts for degradation reactions, leading to a shorter shelf-life of the compound. In biological assays, impurities may exhibit their own pharmacological activity, leading to misleading results. It is essential to use a high-purity grade of the compound and to handle it properly to avoid introducing contaminants.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in biological assays.
-
Possible Cause: Degradation of the compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify the storage conditions of your stock. Ensure it has been protected from light, moisture, and extreme temperatures.
-
Prepare fresh solutions from a new batch of the compound if possible.
-
Perform a purity check of your compound using techniques like HPLC or LC-MS to assess for the presence of degradation products.
-
Issue 2: Physical appearance of the solid compound has changed (e.g., color change, clumping).
-
Possible Cause: This could be due to oxidation, moisture absorption, or photodegradation.[1]
-
Troubleshooting Steps:
-
Oxidation: If the compound has developed a color, it may be due to oxidation. Storing under an inert atmosphere can mitigate this.[1]
-
Moisture Absorption: Clumping is a sign of moisture absorption. Store the compound in a desiccator and ensure the container is tightly sealed.
-
Photodegradation: A color change can also indicate photodegradation. Always store the compound in a light-protecting container.[1]
-
Quantitative Data Summary
The following tables provide a summary of the stability of this compound under various stress conditions. This data is representative of typical stability studies for similar compounds.
Table 1: Stability of this compound in Solid State
| Storage Condition | Time (Months) | Purity (%) | Appearance |
| 25°C / 60% RH | 6 | 99.5 | White to off-white powder |
| 40°C / 75% RH | 6 | 97.2 | Slight yellowing |
| 4°C | 12 | 99.8 | White to off-white powder |
Table 2: Stability of this compound in Solution (0.1 M in Methanol)
| Storage Condition | Time (Weeks) | Purity (%) |
| 25°C (in dark) | 4 | 98.9 |
| 4°C (in dark) | 4 | 99.6 |
| 25°C (exposed to light) | 4 | 95.1 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the methodology for conducting a forced degradation study to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Heat the mixture at 80°C for 8 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Heat the mixture at 80°C for 8 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 30% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: Analyze the stressed samples, along with a control sample (untreated stock solution), by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: General workflow for a forced degradation stability study.
References
Technical Support Center: Purification of Methyl Isoquinolinecarboxylate Isomers
Welcome to the technical support center for the purification of methyl isoquinolinecarboxylate isomers. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the separation of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying methyl isoquinolinecarboxylate isomers?
A1: The primary challenge lies in the similar physicochemical properties of the positional isomers (e.g., methyl isoquinoline-1-carboxylate, methyl isoquinoline-3-carboxylate, etc.). These isomers often have very close polarity, molecular weight, and pKa values, leading to co-elution in standard chromatographic methods. Achieving baseline separation requires highly selective methods and careful optimization of chromatographic conditions.
Q2: Which analytical techniques are most suitable for separating these isomers?
A2: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for separating positional isomers of aromatic compounds like methyl isoquinolinecarboxylate.[1][2] Supercritical Fluid Chromatography (SFC) can also be a powerful alternative, sometimes offering better resolution and faster separations.[3] For analytical scale, Capillary Electrophoresis (CE) can also be employed.
Q3: What type of HPLC column is recommended for this separation?
A3: The choice of column is critical. While standard C18 columns can be a starting point, they often lack the selectivity for positional isomers. Columns that offer alternative selectivities are generally more successful. Consider the following:
-
Phenyl-Hexyl or Biphenyl phases: These columns provide π-π interactions, which can enhance selectivity between aromatic isomers.
-
Polar-embedded phases: Columns with polar-embedded groups (e.g., amide, carbamate) can offer different selectivity due to hydrogen bonding and dipole-dipole interactions.
-
Chiral Stationary Phases (CSPs): While primarily for enantiomers, some CSPs can resolve positional isomers due to their rigid, three-dimensional structures that interact differently with the isomers.[1][4]
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of methyl isoquinolinecarboxylate isomers.
Problem 1: Poor or no separation of isomers (co-elution).
| Possible Cause | Suggested Solution |
| Inappropriate Stationary Phase | The column lacks the necessary selectivity. Try a column with a different chemistry, such as a phenyl-hexyl or biphenyl phase, to leverage π-π interactions for better separation of aromatic isomers. |
| Mobile Phase Composition | The mobile phase is not optimized. Systematically vary the organic modifier (e.g., acetonitrile vs. methanol) and the aqueous phase composition. Create a gradient with a shallower slope to increase resolution. |
| Incorrect pH of Mobile Phase | The ionization state of the isoquinoline nitrogen can significantly affect retention. Adjust the pH of the mobile phase with additives like formic acid, trifluoroacetic acid (TFA), or buffers like ammonium acetate or triethylamine.[1] For basic compounds like isoquinolines, a slightly acidic to neutral pH is often a good starting point. |
| Temperature | Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. Try adjusting the column temperature (e.g., in the range of 25-40°C) as it can sometimes improve peak shape and resolution. |
Problem 2: Peak tailing.
| Possible Cause | Suggested Solution |
| Secondary Interactions with Silica | The basic nitrogen of the isoquinoline ring can interact with residual acidic silanols on the silica backbone of the column, causing tailing. |
| * Use a base-deactivated column: Modern columns are often end-capped to minimize silanol interactions. | |
| * Add a mobile phase modifier: Add a small amount of a basic modifier like triethylamine (TEA) (e.g., 0.1%) to the mobile phase to compete for the active sites on the stationary phase. | |
| Column Overload | Injecting too much sample can lead to peak distortion. Reduce the injection volume or the concentration of the sample. |
| Column Void or Contamination | A void at the head of the column or contamination can cause poor peak shape. Try flushing the column or, if necessary, replace it. |
Problem 3: Irreproducible retention times.
| Possible Cause | Suggested Solution |
| Mobile Phase Instability | Buffers in the mobile phase can precipitate, or volatile components can evaporate over time, changing the composition. Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. |
| Column Equilibration | The column may not be fully equilibrated with the mobile phase between runs, especially when using gradients. Increase the equilibration time before each injection. |
| Temperature Fluctuations | Inconsistent lab temperature can affect retention times. Use a column oven to maintain a constant temperature. |
Data Presentation
Table 1: Starting HPLC Conditions for Method Development for Positional Isomer Separation
The following table provides a summary of typical starting conditions that can be adapted for the separation of methyl isoquinolinecarboxylate isomers, based on successful separations of similar aromatic and heterocyclic isomers.
| Parameter | Condition 1 (Reversed-Phase) | Condition 2 (Alternative Selectivity) |
| Column | C18, 250 x 4.6 mm, 5 µm | Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate in Water, pH 6.5 |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 10-90% B over 20 min | 20-80% B over 25 min |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temperature | 30°C | 35°C |
| Detection | UV at 254 nm and 280 nm | UV at 254 nm and 280 nm |
| Injection Volume | 5-10 µL | 5-10 µL |
Experimental Protocols
Protocol 1: Analytical HPLC Method Development
This protocol outlines a systematic approach to developing a separation method for methyl isoquinolinecarboxylate isomers.
-
Initial Scouting:
-
Prepare a standard solution containing the mixture of isomers in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.
-
Start with a standard C18 column and a generic gradient (e.g., 5-95% acetonitrile in water with 0.1% formic acid over 20 minutes).
-
Run the sample and assess the degree of separation.
-
-
Column Screening:
-
If the C18 column provides poor resolution, switch to a column with alternative selectivity, such as a Phenyl-Hexyl or a polar-embedded phase column.
-
Repeat the scouting gradient on the new column.
-
-
Mobile Phase Optimization:
-
Organic Modifier: If using a Phenyl-Hexyl column, try methanol as the organic modifier instead of acetonitrile, as this can alter the π-π interactions.
-
pH and Additives: Prepare mobile phases with different additives and pH values. For example, compare 0.1% formic acid (pH ~2.7) with 10 mM ammonium acetate (pH ~6.8). The change in pH can alter the charge state of the isoquinoline nitrogen and significantly impact retention and selectivity.
-
-
Gradient Optimization:
-
Once partial separation is achieved, optimize the gradient. If the peaks are eluting too quickly, decrease the initial percentage of the organic solvent. If the peaks are broad, increase the gradient slope. For closely eluting peaks, use a shallower gradient in the region where the isomers elute.
-
-
Temperature Optimization:
-
Evaluate the separation at different temperatures (e.g., 25°C, 35°C, 45°C). An optimal temperature can improve efficiency and resolution.
-
Mandatory Visualization
Troubleshooting Workflow for Isomer Purification
The following diagram outlines a logical workflow for troubleshooting common issues during the chromatographic purification of methyl isoquinolinecarboxylate isomers.
A troubleshooting workflow for isomer purification.
References
Technical Support Center: Improving the Regioselectivity of Isoquinoline Functionalization
Welcome to the technical support center for the regioselective functionalization of isoquinoline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide guidance on optimizing reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you may encounter during the functionalization of isoquinolines.
Question 1: I am observing poor regioselectivity in the C-H functionalization of my isoquinoline substrate. What are the key factors to consider for improving selectivity?
Answer:
Poor regioselectivity in C-H functionalization is a common challenge. The outcome is governed by a delicate interplay of electronic effects, steric hindrance, and reaction conditions. Here are the primary factors to investigate:
-
Directing Group Strategy: The choice and placement of a directing group are paramount for controlling regioselectivity. The directing group coordinates to the metal catalyst, bringing it into proximity of a specific C-H bond. For instance, different directing groups can favor functionalization at C1, C3, or even more remote positions.
-
Catalyst and Ligand Selection: The metal center (e.g., Palladium, Rhodium, Ruthenium) and its associated ligands significantly influence the reaction's outcome. Ligands can modulate the steric and electronic environment of the catalyst, thereby favoring one regioisomer over another. It is crucial to screen different catalyst/ligand combinations.
-
Reaction Conditions: Parameters such as solvent, temperature, and the presence of additives can dramatically alter the regioselectivity. Solvents can influence the solubility of reactants and the stability of intermediates in the catalytic cycle. Temperature affects the reaction kinetics and can sometimes be tuned to favor the thermodynamically or kinetically preferred product. Additives, like acids or bases, can alter the state of the catalyst or substrate.
-
Substrate-Controlled Reactions: The inherent electronic properties of your isoquinoline substrate play a significant role. Electron-donating or -withdrawing groups on the isoquinoline ring can influence the reactivity of different C-H bonds, guiding the functionalization to a specific position.
Question 2: My C-H activation/annulation reaction for synthesizing substituted isoquinolinones is giving low yields. What are the potential causes and how can I optimize the reaction?
Answer:
Low yields in C-H activation/annulation reactions can stem from several issues. Here's a troubleshooting guide:
-
Catalyst Deactivation: The catalyst may be degrading during the reaction.
-
Solution: Ensure all reagents and solvents are pure and anhydrous. Degas the solvent prior to use to remove oxygen, which can deactivate many transition metal catalysts. Consider increasing the catalyst loading or adding a co-catalyst if deactivation persists.
-
-
Sub-optimal Reaction Conditions: The chosen conditions may not be ideal for your specific substrate.
-
Solution: Systematically screen key reaction parameters. This includes the catalyst, ligand, solvent, base, and temperature. For example, in palladium-catalyzed reactions, the choice of oxidant (e.g., Ag₂CO₃, Cu(OAc)₂) is critical and often needs to be optimized.
-
-
Poor Substrate Reactivity: Your substrate may be inherently unreactive under the standard conditions.
-
Solution: Consider modifying the directing group to enhance its coordinating ability or alter the electronic properties of the isoquinoline ring to make the target C-H bond more susceptible to activation.
-
-
Side Reactions: Undesired side reactions may be consuming your starting material or intermediates.
-
Solution: Monitor the reaction by TLC or LC-MS to identify the formation of byproducts. Adjusting the reaction temperature or time may help to minimize side reactions.
-
Question 3: I am attempting a palladium-catalyzed α-arylation of a ketone to synthesize a polysubstituted isoquinoline, but the reaction is not proceeding cleanly. What should I investigate?
Answer:
The palladium-catalyzed α-arylation of ketones is a powerful method for constructing isoquinolines, but it has its own set of challenges.
-
Base Selection: The choice of base is crucial for efficient enolate formation.
-
Solution: Strong bases like NaOtBu or LiHMDS are commonly used. The compatibility of the base with the functional groups on your ketone and aryl halide must be considered. In some cases, a weaker base like Cs₂CO₃ may be effective and tolerate more sensitive functionalities.
-
-
Ligand Choice: The ligand on the palladium catalyst is critical for a successful reaction.
-
Solution: Bulky, electron-rich phosphine ligands often give the best results. It is advisable to screen a panel of ligands to find the optimal one for your specific substrate combination.
-
-
Aryl Halide Reactivity: The nature of the aryl halide can impact the reaction rate and yield.
-
Solution: Aryl bromides are common starting materials. If the reaction is sluggish, switching to a more reactive aryl iodide may improve the outcome. Conversely, for very reactive systems, an aryl chloride might offer better control.
-
-
Reaction Temperature: The temperature needs to be high enough for the reaction to proceed but not so high that it leads to decomposition.
-
Solution: If you observe starting material decomposition, try lowering the reaction temperature. If the reaction is slow, a modest increase in temperature may be beneficial.
-
Data Presentation
Table 1: Effect of Catalyst and Base on the Regioselectivity of Isoquinoline Functionalization (Illustrative)
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Product Ratio (C1:C3) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ (2) | Toluene | 110 | 85:15 | 75 |
| 2 | [RhCp*Cl₂]₂ (2.5) | - | CsOAc (2) | DCE | 80 | 10:90 | 82 |
| 3 | [Ru(p-cymene)Cl₂]₂ (5) | - | NaOAc (2) | MeOH | 65 | 95:5 | 68 |
| 4 | CuI (10) | Phen (20) | K₃PO₄ (2) | DMSO | 120 | >99:1 | 88 |
Note: This table is a generalized representation. Actual results will vary based on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Rhodium(III)-Catalyzed C-H Activation/Annulation for Isoquinoline Synthesis
This protocol describes a general method for the synthesis of substituted isoquinolines from aryl aldimines and internal alkynes.
-
Reaction Setup: To an oven-dried screw-cap vial, add the aryl aldimine (1.0 equiv.), the internal alkyne (1.2 equiv.), [Cp*Rh(MeCN)₃][SbF₆]₂ (2.5 mol %), and Cu(OAc)₂·H₂O (2.1 equiv.).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to achieve the desired concentration.
-
Reaction Conditions: Seal the vial and place it in a preheated oil bath at 83 °C. Stir the reaction mixture for 16 hours.
-
Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired isoquinoline derivative.
Protocol 2: General Procedure for Palladium-Catalyzed α-Arylation of Ketones for Isoquinoline Synthesis
This protocol outlines a two-step procedure involving α-arylation followed by cyclization to form the isoquinoline.
Step A: α-Arylation
-
Reaction Setup: To an oven-dried flask, add the ketone (1.2 equiv.), the ortho-functionalized aryl bromide (1.0 equiv.), a palladium catalyst such as PdCl₂(Amphos)₂ (2.0 mol %), and a base like NaOtBu (2.5 equiv.).
-
Solvent Addition: Add anhydrous THF.
-
Reaction Conditions: Reflux the mixture for 18 hours under an inert atmosphere.
-
Workup: Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent. Dry the combined organic layers over anhydrous MgSO₄ and concentrate in vacuo.
-
Purification: Purify the intermediate by flash column chromatography.
Step B: Cyclization
-
Reaction Setup: Dissolve the purified intermediate from Step A in a suitable solvent such as ethanol.
-
Reagent Addition: Add a source of ammonia, for example, a solution of ammonium acetate.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to yield the substituted isoquinoline.
Visualizations
Caption: A decision workflow for selecting and optimizing a regioselective isoquinoline functionalization strategy.
Caption: A simplified catalytic cycle for transition metal-catalyzed C-H functionalization of isoquinolines.
Technical Support Center: Overcoming Poor Solubility of Isoquinoline Derivatives in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with the poor solubility of isoquinoline derivatives in experimental assays.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation of my isoquinoline derivative when I dilute my DMSO stock into the aqueous assay buffer. What are the initial steps to resolve this?
A: This is a common issue known as "precipitation upon dilution," which occurs when a compound that is soluble in a high concentration of an organic solvent like DMSO is rapidly introduced into an aqueous environment where its solubility is low.[1] Here are the immediate steps to troubleshoot this problem:
-
Optimize Dilution Protocol: Avoid single-step large dilutions. Instead, perform a serial dilution. Critically, ensure rapid and thorough mixing immediately upon adding the DMSO stock to the assay buffer to avoid localized high concentrations that promote precipitation.[1] It is often preferable to add the DMSO stock directly to the final assay media, which may contain proteins or other components that can help maintain solubility.[1][2]
-
Lower Final Compound Concentration: Test a lower concentration of your compound. It's possible your current testing concentration exceeds the compound's maximum aqueous solubility.[1]
-
Increase DMSO Concentration (with caution): Slightly increasing the final percentage of DMSO in your assay can maintain solubility. However, you must first validate the tolerance of your specific assay, as DMSO can affect cell viability and enzyme activity.[1][3] Most cell-based assays can tolerate up to 0.5-1% DMSO, but this must be empirically determined.[1]
-
Sonication: After dilution, briefly sonicating the solution can sometimes help redissolve fine precipitates and create a more homogenous suspension.[3]
A systematic approach to troubleshooting this issue is outlined in the workflow diagram below.
Q2: My screening results are highly variable, or my isoquinoline derivative shows lower-than-expected potency. Could solubility be the cause?
A: Absolutely. Poor solubility is a leading cause of inaccurate and variable biological data.[2] If a compound is not fully dissolved, the actual concentration in solution that is available to interact with the target is unknown and lower than the nominal concentration. This can lead to:
-
Underestimated Potency: The measured IC50 or EC50 values will be artificially high.
-
High Variability: Inconsistent amounts of dissolved compound between wells or experiments will lead to poor reproducibility.
-
Inaccurate Structure-Activity Relationships (SAR): Misleading data can guide medicinal chemistry efforts in the wrong direction.[2]
It is crucial to ensure your isoquinoline derivative is fully solubilized at the concentrations being tested.
Q3: What are some common solubilizing agents I can use for my isoquinoline derivative in a cell-based or biochemical assay?
A: Several types of excipients can be used to enhance the solubility of poorly water-soluble compounds like many isoquinoline derivatives.[4] The choice of agent will depend on the specific assay system and the properties of your compound.
-
Co-solvents: Water-miscible organic solvents can be added to the aqueous buffer to increase the solubility of hydrophobic compounds.[5] Common co-solvents include polyethylene glycol (PEG), propylene glycol (PG), and ethanol.[5][6] It is essential to determine the tolerance of your assay to these solvents, as they can be cytotoxic at higher concentrations.[7][8]
-
Surfactants: These agents form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility.[9] Non-ionic surfactants like Tween® 20, Tween® 80, and Triton™ X-100 are often used in biochemical assays at concentrations typically between 0.01% and 0.05%.[3] However, they are generally not suitable for cell-based assays as they can disrupt cell membranes.[3]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior.[10][11] They can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility in aqueous solutions.[11] Methyl-β-cyclodextrin and hydroxypropyl-β-cyclodextrin are commonly used.[6]
The following diagram illustrates the general mechanism of action for these solubilizing agents.
Troubleshooting Guides
Guide 1: Systematic Approach to Selecting a Solubilizing Agent
If initial troubleshooting steps fail, a more systematic approach to selecting and validating a solubilizing agent is necessary.
Workflow for Selecting a Solubilizing Agent
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability [pharmacores.com]
- 5. Cosolvent - Wikipedia [en.wikipedia.org]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 9. azolifesciences.com [azolifesciences.com]
- 10. researchgate.net [researchgate.net]
- 11. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
preventing byproduct formation in Pictet-Spengler synthesis of isoquinolines
<_ _=
Welcome to the technical support center for the Pictet-Spengler synthesis of isoquinolines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions, with a focus on preventing the formation of unwanted byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in a Pictet-Spengler reaction and how can I avoid them?
A1: The most common byproducts include N-acyliminium ions, enamines, and products resulting from racemization. Formation of these byproducts is highly dependent on reaction conditions.[1] Key factors to control are the choice of catalyst, solvent, and temperature.[2]
Troubleshooting Common Byproducts:
| Byproduct/Issue | Probable Cause | Recommended Solution |
| N-Acyliminium Ion Formation | Use of strong acids with acylated starting materials. | Use milder conditions or a non-acylating acid catalyst. The N-acyliminium ion can be a powerful electrophile, and its formation can sometimes be used to one's advantage under controlled conditions.[1][3] |
| Enamine/Side-chain Reaction | High temperatures; presence of a strong base or a highly acidic catalyst can promote deprotonation of the intermediate iminium ion.[4] | Optimize reaction temperature; lower temperatures generally favor the desired cyclization. Use of a milder acid catalyst can also be beneficial.[2][4] |
| Racemization | Elevated temperatures or prolonged reaction times, especially with chiral starting materials. | Maintain strict temperature control; lower temperatures often prevent racemization by favoring the kinetically controlled product.[2] The choice of a suitable chiral catalyst is also crucial for maintaining stereochemical integrity. |
| Incomplete Reaction | Insufficiently electrophilic iminium ion; steric hindrance. | Use a stronger acid catalyst or switch to an aprotic solvent, which can sometimes provide superior yields.[1] For less nucleophilic aromatic rings, higher temperatures and stronger acids may be necessary.[1] |
| Low Yield | Sub-optimal pH, temperature, or catalyst; poor quality starting materials. | Screen different acid catalysts (protic vs. Lewis acids) and solvents. Ensure the purity of the β-arylethylamine and the carbonyl compound.[2] |
Q2: My reaction is slow or stalls. How can I increase the reaction rate without generating byproducts?
A2: The driving force for the reaction is the electrophilicity of the iminium ion formed in situ.[1] If the reaction is slow, it's likely that the iminium ion is not electrophilic enough for the ring closure to occur efficiently.
-
Catalyst Choice: While traditionally carried out with strong protic acids like HCl or H₂SO₄, Lewis acids such as BF₃·OEt₂ or gold(I) complexes can be effective.[2] Chiral phosphoric acids are also used, particularly in asymmetric synthesis.[2]
-
Solvent Effects: While protic solvents like methanol are common, aprotic solvents such as dichloromethane (CH₂Cl₂), toluene, or acetonitrile have been shown to provide superior yields in some cases.[1][2]
-
N-Acyliminium Ion Strategy: For challenging substrates, one can intentionally form an N-acyliminium ion by acylating the imine. This intermediate is a very powerful electrophile and can lead to cyclization under mild conditions with good yields.[1]
Q3: How do I prevent racemization when using a chiral β-arylethylamine?
A3: Racemization is a common issue when a new chiral center is created.
-
Temperature Control: This is a critical factor. Lower temperatures generally favor the kinetically controlled product and can prevent loss of enantiomeric excess.[2]
-
Asymmetric Catalysis: The use of chiral Brønsted–Lowry acids or other organocatalysts can induce asymmetry and lead to high enantioselectivity.[1]
-
Solvent and Additives: The choice of solvent can influence the stereochemical outcome. In some cases, the addition of a co-catalyst can significantly improve enantioselectivity.[5] For example, a cis:trans ratio of 99:1 was achieved by performing the reaction in acetonitrile or nitromethane, where the less soluble cis product precipitated, shifting the equilibrium.[6]
Troubleshooting Workflows
Logical Flow for Troubleshooting a Low-Yielding Reaction
This diagram outlines a decision-making process for troubleshooting a Pictet-Spengler reaction that is giving a low yield of the desired isoquinoline product.
Caption: Troubleshooting flowchart for a low-yielding Pictet-Spengler reaction.
Reaction Mechanisms: Main vs. Side Pathways
The desired Pictet-Spengler reaction proceeds through an electrophilic attack of the electron-rich aromatic ring on the iminium ion. A common side reaction is the formation of an enamine, which can occur if a proton is abstracted from the carbon alpha to the iminium nitrogen.
Caption: Main Pictet-Spengler pathway versus a common enamine byproduct pathway.
Experimental Protocols
High-Yield Protocol for Tetrahydro-β-carboline Synthesis
This protocol is adapted from a procedure known to produce good yields with minimal byproducts.[7]
Materials:
-
D-tryptophan methyl ester hydrochloride (1.0 eq)
-
2,3-butanedione (2.5 eq)
-
Anhydrous Methanol (MeOH)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Sodium Sulfate (Na₂SO₄)
Procedure:
-
A round-bottom flask is charged with D-tryptophan methyl ester hydrochloride (e.g., 39.0 mmol) and anhydrous MeOH (130 mL).[7]
-
Once the starting material is fully dissolved, add 2,3-butanedione (2.5 eq).[7]
-
Stir the solution at 65 °C for 20 hours.[7] Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.[7]
-
Partition the reaction mixture between saturated aqueous NaHCO₃ and CH₂Cl₂.[7]
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.[7]
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.[7]
-
The product can be further purified by trituration with a suitable solvent like ethyl acetate (EtOAc) or by column chromatography.[7]
General Protocol for N-Acyliminium Ion Pictet-Spengler Cyclization
This approach is useful for less reactive aromatic systems and involves the deliberate formation of a highly reactive N-acyliminium ion intermediate.[3][8]
Materials:
-
N-acylated β-arylethylamine
-
Aldehyde or its equivalent (e.g., protected as an N-Boc-1,3-oxazinane)
-
Aqueous Trifluoroacetic Acid (TFA)
Procedure:
-
The N-acylated β-arylethylamine and the aldehyde (or its masked form) are combined in a suitable solvent.
-
The reaction is initiated by the addition of an acid, such as aqueous TFA.[3] This serves to both deprotect the aldehyde (if masked) and catalyze the formation of the N-acyliminium ion.
-
The amide nitrogen attacks the aldehyde, forming a highly reactive cyclic N-acyliminium ion.[3][9]
-
The neighboring aromatic ring then performs a rapid and often highly stereoselective Pictet-Spengler cyclization.[3]
-
The reaction is typically stirred at room temperature until completion, as monitored by TLC or LC-MS.
-
Workup involves quenching the acid and extracting the product into an organic solvent. Further purification is performed as needed.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. figshare.com [figshare.com]
Validation & Comparative
A Comparative Guide to the Structural Validation of Methyl 5-Isoquinolinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of standard analytical techniques for the structural validation of methyl 5-isoquinolinecarboxylate. Due to the limited availability of published spectral data for this specific compound, this guide utilizes experimental data for a closely related analog, methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate , and other relevant isoquinoline derivatives to provide a robust framework for structural confirmation. The principles and methodologies outlined are directly applicable to the structural elucidation of this compound.
Spectroscopic Data for Structural Comparison
The structural validation of a novel or synthesized compound relies on the cumulative evidence from various spectroscopic techniques. Below is a summary of expected and observed data for compounds related to this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) in ppm are indicative of the electronic environment of each nucleus.
Table 1: ¹H NMR Spectral Data Comparison
| Proton | Expected Chemical Shift (δ) for this compound (Aromatic) | Observed Chemical Shift (δ) for Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate (Aliphatic Analog) |
| Aromatic CH | 8.0 - 9.5 ppm | 7.5 - 8.0 ppm |
| O-CH₃ | ~3.9 ppm | ~3.8 ppm |
| N-CH₂ | N/A | ~3.5 ppm |
| C-CH₂ | N/A | ~2.9 ppm |
Table 2: ¹³C NMR Spectral Data Comparison
| Carbon | Expected Chemical Shift (δ) for this compound (Aromatic) | Observed Chemical Shift (δ) for Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate (Aliphatic Analog) |
| C=O (ester) | ~165 ppm | ~168 ppm |
| Aromatic C | 120 - 155 ppm | 125 - 140 ppm |
| O-CH₃ | ~52 ppm | ~53 ppm |
| N-CH₂ | N/A | ~40 ppm |
| C-CH₂ | N/A | ~28 ppm |
| C=O (amide) | N/A | ~164 ppm |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.
Table 3: Key IR Absorptions
| Functional Group | Expected Wavenumber (cm⁻¹) for this compound | Observed Wavenumber (cm⁻¹) for Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate |
| C=O Stretch (Ester) | 1710 - 1730 cm⁻¹ | ~1720 cm⁻¹ |
| C=N Stretch (Aromatic) | 1600 - 1650 cm⁻¹ | N/A |
| C=C Stretch (Aromatic) | 1450 - 1600 cm⁻¹ | ~1600 cm⁻¹ (Aromatic part) |
| C-O Stretch | 1000 - 1300 cm⁻¹ | ~1250 cm⁻¹ |
| N-H Stretch (Amide) | N/A | ~3200 cm⁻¹ |
| C=O Stretch (Amide) | N/A | ~1660 cm⁻¹ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Table 4: Mass Spectrometry Data
| Analysis | **Expected Data for this compound (C₁₁H₉NO₂) ** | Observed Data for Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate (C₁₁H₁₁NO₃) |
| Molecular Ion (M⁺) | m/z = 187.06 | m/z = 205.07 |
| Key Fragments | Loss of -OCH₃ (m/z = 156) Loss of -COOCH₃ (m/z = 128) | Loss of -OCH₃ (m/z = 174) Loss of -COOCH₃ (m/z = 146) |
Experimental Protocols
Detailed and consistent experimental procedures are critical for obtaining high-quality, reproducible data for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H spectrum with a spectral width of approximately 16 ppm.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C spectrum with a spectral width of approximately 250 ppm.
-
Use a proton-decoupled pulse sequence to simplify the spectrum.
-
A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shift scale to the residual solvent peak or the internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
Instrument: A Fourier-transform infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrument: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF).
-
Data Acquisition (ESI-MS):
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Optimize the source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to maximize the signal of the molecular ion.
-
Acquire the mass spectrum over a relevant m/z range.
-
-
Data Processing: The instrument software processes the raw data to generate a mass spectrum showing the relative abundance of ions as a function of their mass-to-charge ratio.
Visualizing Workflows and Relationships
Graphical representations can clarify experimental processes and molecular relationships.
Comparative Analysis of Methyl 5-isoquinolinecarboxylate and Methyl 8-isoquinolinecarboxylate: A Review of Available Data
A direct comparative analysis of the biological activity between methyl 5-isoquinolinecarboxylate and methyl 8-isoquinolinecarboxylate is not well-documented in publicly available scientific literature. While the isoquinoline scaffold is a common motif in a wide range of biologically active compounds, specific and direct comparisons of these two positional isomers are scarce.
Isoquinoline derivatives, as a class, have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. These compounds have been investigated for a variety of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. The biological activity of isoquinoline derivatives is often highly dependent on the nature and position of substituents on the isoquinoline ring.
General Biological Activities of Isoquinoline Derivatives
Numerous studies have explored the biological potential of various substituted isoquinolines. For instance, different derivatives have shown:
-
Anticancer Activity: Certain isoquinoline alkaloids and their synthetic analogs have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes or the disruption of cellular processes essential for cancer cell proliferation.
-
Antimicrobial Properties: The isoquinoline nucleus is present in several natural and synthetic compounds with antibacterial and antifungal activities.
-
Enzyme Inhibition: Modified isoquinolines have been designed to target specific enzymes involved in disease pathways, acting as inhibitors for kinases, topoisomerases, and other critical proteins.
However, without specific experimental data for this compound and methyl 8-isoquinolinecarboxylate, it is not possible to provide a quantitative comparison of their activities. The subtle change in the position of the methyl carboxylate group from the 5-position to the 8-position can significantly impact the molecule's steric and electronic properties, which in turn would likely alter its interaction with biological targets.
Experimental Protocols
To definitively compare the biological activities of this compound and methyl 8-isoquinolinecarboxylate, a series of standardized in vitro and/or in vivo assays would need to be performed. Below are general experimental protocols that would be suitable for such a comparative study.
1. Cell Viability Assay (MTT Assay)
This assay would determine the cytotoxic effects of the compounds on various cell lines.
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) and a non-cancerous control cell line (e.g., HEK293) would be cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells would be seeded in 96-well plates and, after 24 hours, treated with various concentrations of this compound and methyl 8-isoquinolinecarboxylate (typically ranging from 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition and Measurement: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution would be added to each well. Viable cells with active metabolism convert MTT into a purple formazan product. The formazan crystals would then be dissolved in a solubilization solution (e.g., DMSO), and the absorbance would be measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability would be calculated relative to a vehicle-treated control group. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, would be determined from the dose-response curves.
2. Enzyme Inhibition Assay
If a specific molecular target is hypothesized, a direct enzyme inhibition assay can be performed. The following is a general workflow.
-
Enzyme and Substrate Preparation: The target enzyme and its corresponding substrate would be prepared in an appropriate buffer.
-
Inhibition Assay: The enzyme, a specific concentration of the substrate, and varying concentrations of the test compounds (this compound and methyl 8-isoquinolinecarboxylate) would be incubated together.
-
Detection of Activity: The enzyme activity would be measured by monitoring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry, or luminescence).
-
Data Analysis: The percentage of enzyme inhibition would be calculated for each compound concentration. The IC50 value, the concentration of the inhibitor required to reduce the enzyme's activity by 50%, would be determined.
Logical Workflow for a Comparative Study
To systematically compare the two compounds, the following logical workflow could be implemented.
Caption: A logical workflow for the comparative biological evaluation of this compound and methyl 8-isoquinolinecarboxylate.
A Comparative Analysis of Methyl Isoquinolinecarboxylate Isomers for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Methyl Isoquinolinecarboxylate Isomers, Highlighting Their Physicochemical Properties and Potential Biological Activities.
The isoquinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Methyl isoquinolinecarboxylates, as derivatives of this important scaffold, represent a class of compounds with significant potential for drug discovery. The position of the methyl carboxylate group on the isoquinoline ring can profoundly influence the molecule's physicochemical properties and its interaction with biological targets.[3] This guide provides a comparative analysis of various methyl isoquinolinecarboxylate isomers, presenting their key physicochemical data and exploring their potential biological activities based on related structures. While direct comparative biological studies on these specific isomers are limited, this analysis aims to provide a valuable resource for researchers to identify promising candidates for further investigation.
Physicochemical Properties: A Comparative Overview
The substitution pattern of the methyl carboxylate group on the isoquinoline ring system significantly impacts the physicochemical properties of the isomers. These properties, in turn, influence their pharmacokinetic and pharmacodynamic profiles. A summary of key computed and experimental physicochemical properties for various methyl isoquinolinecarboxylate isomers is presented below.
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Melting Point (°C) |
| Methyl isoquinoline-1-carboxylate | C₁₁H₉NO₂ | 187.19 | 2.3 | Not available |
| Methyl isoquinoline-3-carboxylate | C₁₁H₉NO₂ | 187.19 | Not available | 86-89[4][5][6] |
| Methyl isoquinoline-4-carboxylate | C₁₁H₉NO₂ | 187.20 | Not available | 82[7] |
| Methyl isoquinoline-5-carboxylate | C₁₁H₉NO₂ | 187.19 | 2.0 | Not available |
| Methyl isoquinoline-6-carboxylate | C₁₁H₉NO₂ | 187.19 | 2.3 | Not available |
| Methyl isoquinoline-7-carboxylate | C₁₁H₉NO₂ | 187.19 | Not available | Not available |
| Methyl isoquinoline-8-carboxylate | C₁₁H₉NO₂ | 187.19 | Not available | Not available |
Biological Activity and Therapeutic Potential
Anticancer Activity: Isoquinoline derivatives have been extensively investigated for their anticancer properties.[8][9] For instance, derivatives of isoquinoline-3-carboxylic acid have been synthesized and evaluated for their anti-tumor activity, with some compounds showing promising efficacy in vivo.[10] The proposed mechanisms for the anticancer effects of related quinoline and isoquinoline compounds include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[3][9]
Anti-inflammatory Activity: The isoquinoline scaffold is also associated with potent anti-inflammatory effects.[11] Studies on isoquinoline-1-carboxamide derivatives have shown that they can suppress the production of pro-inflammatory mediators.[12][13] The mechanism of this anti-inflammatory action has been linked to the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[12][13]
Due to the established biological activities of the isoquinoline core, it is highly probable that methyl isoquinolinecarboxylate isomers also possess interesting pharmacological profiles that warrant further investigation.
Key Signaling Pathway: MAPKs/NF-κB
The MAPKs/NF-κB signaling pathway is a crucial regulator of inflammation. The inhibition of this pathway by certain isoquinoline derivatives highlights a potential mechanism of action for this class of compounds.[12][13] A simplified representation of this pathway is provided below.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate | C11H9NO3 | CID 641183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Methyl 3-isoquinolinecarboxylate CAS#: 27104-73-0 [amp.chemicalbook.com]
- 6. labsolu.ca [labsolu.ca]
- 7. methyl isoquinoline-4-carboxylate [myskinrecipes.com]
- 8. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Design, synthesis, and testing of an isoquinoline-3-carboxylic-based novel anti-tumor lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel isoquinoline derivative exhibits anti-inflammatory properties and improves the outcomes of endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Activity of Isoquinoline-5-Carboxamide Analogs as PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a prominent structural motif in a multitude of biologically active compounds. This guide provides a comparative analysis of the biological activity of a series of isoquinoline-5-carboxamide analogs, which are closely related to methyl 5-isoquinolinecarboxylate, with a primary focus on their potent inhibitory effects on Poly(ADP-ribose) polymerase (PARP). PARP inhibitors have emerged as a crucial class of targeted therapies, particularly for cancers with deficiencies in DNA repair mechanisms, such as those harboring BRCA1/2 mutations.
This document summarizes quantitative data on the inhibitory activities of these analogs, details the experimental protocols for key biological assays, and visualizes the underlying signaling pathways to provide a comprehensive resource for researchers in oncology and medicinal chemistry.
Data Presentation: Comparative Biological Activity
The following table summarizes the in vitro biological activity of selected isoquinoline-5-carboxamide analogs as PARP1 and PARP2 inhibitors. The data is presented as IC50 values, representing the concentration of the compound required to inhibit 50% of the enzyme's activity.
| Compound ID | R1 Substituent | R2 Substituent | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Reference |
| 1 | H | H | >1000 | >1000 | [1] |
| 2 | H | 4-piperidinyl | 63.1 | 29.4 | [1] |
| 3 | 7-Fluoro | 4-piperidinyl | 2.8 | 0.7 | [1] |
| 4 | H | [1,4'-bipiperidin]-1'-yl | 8.9 | 4.1 | [1] |
| 5 | 7-Fluoro | [1,4'-bipiperidin]-1'-yl | 1.9 | 0.5 | [1] |
| Olaparib | - | - | 5 | 1 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
PARP1/2 Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP1 and PARP2.
Principle: The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which is catalyzed by PARP enzymes in the presence of NAD+. The amount of biotinylated histone is then detected using a streptavidin-HRP conjugate and a colorimetric or fluorometric substrate.
Materials:
-
Recombinant human PARP1 or PARP2 enzyme
-
Histone proteins (e.g., H1)
-
Biotinylated NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA)
-
Test compounds (dissolved in DMSO)
-
Streptavidin-HRP conjugate
-
HRP substrate (e.g., TMB for colorimetric detection)
-
96-well plates (high-binding)
-
Plate reader
Procedure:
-
Coat a 96-well plate with histone proteins and incubate overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add the test compounds at various concentrations to the wells.
-
Add the PARP enzyme (PARP1 or PARP2) to the wells.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-HRP conjugate and incubate.
-
Wash the plate again.
-
Add the HRP substrate and measure the absorbance or fluorescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.[2][3][4]
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable cells with active metabolism to reduce the yellow tetrazolium salt MTT to a purple formazan precipitate. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell line of interest (e.g., BRCA-mutant breast cancer cell line)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[5]
Mandatory Visualization
Signaling Pathway of PARP Inhibition
The following diagram illustrates the mechanism of action of PARP inhibitors in cancer cells, particularly those with BRCA mutations.
Caption: Mechanism of PARP inhibition leading to synthetic lethality in BRCA-deficient cancer cells.
Experimental Workflow for Evaluating PARP Inhibitors
The diagram below outlines the typical experimental workflow for the synthesis and biological evaluation of novel isoquinoline-5-carboxamide analogs as PARP inhibitors.
References
- 1. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 2.3. PARP Activity Assay [bio-protocol.org]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. PARP inhibitor reduces proliferation and increases apoptosis in breast cancer cells - Chinese Journal of Cancer Research [cjcrcn.org]
comparing the anticancer activity of quinoline and isoquinoline derivatives
A Comparative Guide to the Anticancer Activity of Quinoline and Isoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Quinoline and isoquinoline are structural isomers, both featuring a benzene ring fused to a pyridine ring. This subtle difference in the position of the nitrogen atom significantly influences their electronic properties, spatial arrangement, and hydrogen bonding capacity, leading to distinct interactions with biological targets. Both scaffolds are considered "privileged structures" in medicinal chemistry and have given rise to a multitude of derivatives with potent anticancer activities.[1][2] This guide provides an objective comparison of their anticancer performance, supported by experimental data and detailed methodologies.
Comparative Cytotoxicity: Quinoline vs. Isoquinoline Derivatives
The anticancer efficacy of quinoline and isoquinoline derivatives is typically evaluated by their 50% inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The tables below summarize the IC50 values for representative derivatives against various cancer cell lines, as reported in the literature. It is important to note that the activity is highly dependent on the specific chemical modifications of the parent scaffold.
Table 1: Anticancer Activity of Quinoline Derivatives
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 7-chloro-4-quinolinylhydrazone derivative | SF-295 (CNS) | 0.314 - 4.65 µg/cm³ | [3] |
| 7-chloro-4-quinolinylhydrazone derivative | HTC-8 (Colon) | 0.314 - 4.65 µg/cm³ | [3] |
| 7-chloro-4-quinolinylhydrazone derivative | HL-60 (Leukemia) | 0.314 - 4.65 µg/cm³ | [3] |
| Quinoline-chalcone hybrid 37 | - | 3.46 | [4] |
| Quinoline-chalcone hybrid 64 | - | 2.5 | [4] |
| Quinoline-chalcone hybrid 63 | - | 5.0 | [4] |
| Quinoline-3-carboxamide furan-derivative | MCF-7 (Breast) | 3.35 | [4] |
| Ursolic acid-quinoline analog 57 | - | 0.08 - 0.34 | [5] |
| 6-phenyl-6H-chromene[4,3-b]quinoline 13 | A549, MCF-7, B16F10 | - | [6] |
| Benzo[h]quinoline-4-carboxylic acid 22 | A549, MCF-7, C26, A2780 | - | [6] |
Table 2: Anticancer Activity of Isoquinoline Derivatives
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| N-(3-morpholinopropyl)-substituted isoquinoline 3 | Various | 0.039 | [7] |
| B01002 | SKOV3 (Ovarian) | 7.65 µg/mL | [8] |
| C26001 | SKOV3 (Ovarian) | 11.68 µg/mL | [8] |
| 3-aryl-1-isoquinolinamines | Various | - | [9] |
While both classes of compounds demonstrate significant cytotoxic effects, a direct comparison of the parent heterocycles is uncommon. However, studies comparing specific derivatives have shown that in some cases, the isoquinoline scaffold may offer superior activity. For instance, one study found that an isoquinoline derivative had better inhibitory effects on HER2-positive breast cancer cells (SKBR3) than its quinoline counterpart, suggesting the nitrogen placement in the isoquinoline ring might be more favorable for binding to certain therapeutic targets.[1]
Mechanisms of Action and Signaling Pathways
Quinoline and isoquinoline derivatives exert their anticancer effects through a variety of mechanisms, often by modulating key signaling pathways that control cell proliferation, survival, and apoptosis.[3]
Key Signaling Pathways
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth and survival and is often overactive in cancer. Both quinoline and isoquinoline derivatives have been shown to inhibit key kinases in this pathway, such as PI3K and mTOR, leading to reduced cell proliferation and induction of apoptosis.[4]
-
MAPK/ERK Pathway: This pathway is also involved in cell proliferation and survival. Isoquinoline derivatives, in particular, have been noted to inhibit this pathway.[1]
-
Other Mechanisms: Both quinoline and isoquinoline derivatives can also induce apoptosis through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, cause cell cycle arrest at various checkpoints (e.g., G2/M phase), and inhibit enzymes crucial for cancer cell survival like tyrosine kinases (e.g., EGFR) and topoisomerases.[10][11] Some quinoline derivatives are also known to intercalate with DNA, disrupting replication.[12]
Caption: PI3K/Akt/mTOR pathway with points of inhibition.
Caption: MAPK/ERK pathway with points of inhibition.
Experimental Protocols
Standardized assays are essential for the reliable evaluation of the anticancer properties of quinoline and isoquinoline derivatives.
Caption: General workflow for in vitro anticancer drug screening.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[13][14][15]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.[16] Incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the quinoline or isoquinoline derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[14][15]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[14][15]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the drug concentration.
Annexin V & PI Staining for Apoptosis by Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17][18][19]
-
Cell Culture and Treatment: Culture and treat cells with the test compounds as described for the MTT assay.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.[20]
-
Washing: Wash the cells twice with cold PBS by centrifugation at approximately 300 x g for 5 minutes.[19]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of about 1 x 10⁶ cells/mL.[18]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[18][19]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[18]
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.[19]
-
Flow Cytometry Analysis: Analyze the samples immediately (within one hour) using a flow cytometer.[18] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both stains.[17][18]
Western Blotting for Protein Analysis
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling proteins.[21][22]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[23]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Sample Preparation: Mix the protein samples with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.[23]
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[23]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[23]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt, total Akt, β-actin) overnight at 4°C with gentle agitation.[22]
-
Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[23]
-
Detection: After further washing, add a chemiluminescent substrate to the membrane and detect the signal using a digital imager or X-ray film.[23]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin).
Conclusion
Both quinoline and isoquinoline scaffolds are highly valuable in the development of novel anticancer agents.[2][11] They can be chemically modified to produce derivatives that target a wide range of cancer cell lines and operate through various mechanisms of action, including the modulation of critical signaling pathways like the PI3K/Akt/mTOR and MAPK/ERK pathways. While some studies suggest a potential advantage for isoquinoline derivatives against specific targets, the overall anticancer activity is profoundly influenced by the nature and position of substituents on the heterocyclic ring. Therefore, both quinoline and isoquinoline frameworks will continue to be a significant focus of research for the discovery of new and more effective cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. neuroquantology.com [neuroquantology.com]
- 7. mdpi.com [mdpi.com]
- 8. Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uspharmacist.com [uspharmacist.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. ijmphs.com [ijmphs.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 19. benchchem.com [benchchem.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. medium.com [medium.com]
- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 23. benchchem.com [benchchem.com]
Navigating the Structure-Activity Landscape of C-5 Substituted Isoquinoline Derivatives: A Comparative Guide for Drug Discovery
A deep dive into the structure-activity relationship (SAR) of C-5 substituted isoquinoline derivatives reveals critical insights for the design of potent therapeutic agents. This guide provides a comparative analysis of their biological performance, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals in their quest for novel pharmaceuticals.
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Strategic modification of this core, particularly at the C-5 position, has been shown to significantly influence the pharmacological profile of these derivatives, leading to the development of promising candidates in areas such as oncology and neuroscience. This guide focuses on elucidating the SAR of C-5 substituted isoquinolines, with a primary emphasis on their anticancer properties.
Performance Comparison of C-5 Substituted Isoquinoline Derivatives
The antiproliferative activity of C-5 substituted isoquinoline derivatives is highly dependent on the nature of the substituent at this position. A systematic analysis of various analogs reveals key trends that can guide the design of more potent and selective compounds.
Cytotoxicity Against Cancer Cell Lines
A study focused on noscapine-inspired 5-substituted tetrahydroisoquinolines demonstrated that modifications at the C-5 position can lead to a significant enhancement of cytotoxic activity compared to the parent compound. The following table summarizes the EC50 values of key derivatives against the MCF-7 breast cancer cell line and the resistant NCI/Adr-RES cell line.[1]
| Compound ID | C-5 Substituent | N-Substituent | MCF-7 EC50 (µM)[1] | NCI/Adr-RES EC50 (µM)[1] |
| Noscapine (5) | H | N-methyl | >20 | >20 |
| 18g | para-methoxybenzyl | N-ethylcarbamoyl | 2.7 | 2.5 |
| 18a | benzyl | N-ethylcarbamoyl | 4.6 | 4.1 |
| 18b | ortho-methoxybenzyl | N-ethylcarbamoyl | 3.9 | 3.5 |
| 18c | meta-methoxybenzyl | N-ethylcarbamoyl | 3.2 | 3.0 |
| 18e | 3,4-dimethoxybenzyl | N-ethylcarbamoyl | 3.5 | 3.1 |
| 18f | 3,4,5-trimethoxybenzyl | N-ethylcarbamoyl | 3.0 | 2.8 |
Key Findings from SAR Analysis:
-
Aromatic Substitution at C-5: The introduction of a benzyl group at the C-5 position dramatically increases cytotoxic potency compared to the unsubstituted noscapine.
-
Influence of Methoxy Groups: The presence and position of methoxy groups on the C-5 benzyl ring fine-tune the activity. A para-methoxy substituent (as in 18g ) appears to be optimal for activity against the MCF-7 cell line.
-
Activity in Resistant Cell Lines: Notably, the potent derivatives, such as 18g , maintain their activity against the P-gp overexpressing NCI/Adr-RES cell line, suggesting they may be able to overcome or evade common drug resistance mechanisms.[1]
Experimental Protocols
The determination of the biological activity of these C-5 substituted isoquinoline derivatives involves standardized and reproducible experimental protocols.
MTT Assay for Cytotoxicity
This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, NCI/Adr-RES)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested during their logarithmic growth phase and seeded into 96-well plates at a density of 5,000-10,000 cells per well. The plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Stock solutions of the isoquinoline derivatives are prepared in DMSO and then serially diluted in the culture medium to achieve the desired concentrations. The cells are treated with these dilutions and incubated for a further 72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for 4 hours, during which viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The EC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[2][3]
Cell Cycle Analysis
Flow cytometry is employed to analyze the effect of the compounds on the cell cycle distribution.
Materials:
-
Treated and untreated cancer cells
-
PBS
-
Ice-cold 70% ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Cells are treated with the test compounds for a specified period (e.g., 24 or 48 hours). Both adherent and floating cells are then harvested.
-
Fixation: The cells are washed with PBS and then fixed by dropwise addition into ice-cold 70% ethanol while vortexing gently. The fixed cells are stored at -20°C for at least 2 hours.
-
Staining: The fixed cells are washed with PBS and then incubated with RNase A to degrade RNA. Subsequently, a PI staining solution is added to stain the cellular DNA.
-
Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in the different phases of the cell cycle (G1, S, and G2/M) is then determined. The accumulation of cells in a particular phase, such as the G2/M phase, indicates that the compound interferes with cell cycle progression at that checkpoint.[1]
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To better understand the relationships and processes involved, graphical representations are invaluable.
References
A Researcher's Guide to Validating In Vitro Cytotoxicity Assays for Isoquinoline Compounds
For researchers, scientists, and drug development professionals, the accurate assessment of the cytotoxic potential of isoquinoline compounds is a critical step in preclinical research. This guide provides a comprehensive comparison of four commonly used in vitro cytotoxicity assays: MTT, XTT, Neutral Red Uptake (NRU), and Lactate Dehydrogenase (LDH) assays. Detailed experimental protocols, a comparative analysis of their performance with supporting data, and visualizations of key cellular pathways are presented to aid in the selection of the most appropriate assay for your research needs.
Isoquinoline alkaloids are a diverse group of naturally occurring compounds with a wide range of pharmacological activities, including significant anticancer effects.[1] Many of these compounds exert their cytotoxic effects by inducing apoptosis (programmed cell death), triggering cell cycle arrest, and modulating key signaling pathways.[1] Validating the in vitro cytotoxicity of these compounds is a foundational step in the drug discovery pipeline.
Comparative Analysis of Cytotoxicity Assays
The selection of an appropriate cytotoxicity assay is crucial and depends on the compound's mechanism of action and the experimental objectives. The following table summarizes the key characteristics and performance of the MTT, XTT, NRU, and LDH assays for the evaluation of isoquinoline compounds.
| Assay | Principle | Advantages | Disadvantages | Typical IC50 Range for Isoquinolines |
| MTT | Measures metabolic activity via mitochondrial dehydrogenase reduction of MTT to a purple formazan.[2] | Well-established, cost-effective, and sensitive.[2][3] | Insoluble formazan requires a solubilization step; can be affected by compounds that alter mitochondrial respiration.[4] | Berberine: 52.37 - 272.15 µM[5]; 13-n-octyl-palmatine: 0.02 µM[6] |
| XTT | Measures metabolic activity via reduction of XTT to a water-soluble orange formazan.[7] | Water-soluble product simplifies the protocol (no solubilization step); suitable for high-throughput screening.[8] | Can be less sensitive than MTT for some cell lines; potential for interference from reducing agents.[3] | General IC50 values for natural compounds are in the micromolar range. |
| Neutral Red Uptake (NRU) | Measures the uptake of the neutral red dye into the lysosomes of viable cells.[9] | Reflects cell membrane integrity and lysosomal function; sensitive to early cytotoxic events.[4][9] | Can be influenced by changes in lysosomal pH; may not be suitable for compounds that affect lysosomal function directly.[9] | IC50 values for various compounds can range from low to high micromolar.[10] |
| Lactate Dehydrogenase (LDH) | Measures the release of the cytosolic enzyme LDH from cells with damaged plasma membranes. | Directly measures cell membrane integrity and cytotoxicity; non-destructive to remaining cells. | Less sensitive for detecting early apoptotic events that do not immediately compromise membrane integrity.[4] | IC50 values for various natural extracts have been reported in the µg/mL range.[11] |
Experimental Protocols
Detailed methodologies for each assay are provided below. These protocols are generalized and may require optimization for specific cell lines and isoquinoline compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
Isoquinoline compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the isoquinoline compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and an untreated control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
Similar to the MTT assay, the XTT assay measures cellular metabolic activity. However, it produces a water-soluble formazan product, simplifying the procedure.[7]
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
Isoquinoline compound stock solution
-
XTT labeling mixture (XTT reagent and electron-coupling reagent)
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
XTT Reagent Addition: Prepare the XTT labeling mixture immediately before use according to the manufacturer's instructions. Add 50 µL of the prepared XTT solution to each well.[7]
-
Incubation: Incubate the plate for 2-18 hours at 37°C in a CO2 incubator.[7] The incubation time should be optimized for the specific cell line.
-
Absorbance Measurement: Gently shake the plate and measure the absorbance of the soluble formazan product at a wavelength between 450 and 500 nm. A reference wavelength between 630 and 690 nm is recommended for background subtraction.[8]
-
Data Analysis: Calculate the percentage of cell viability as described for the MTT assay.
Neutral Red Uptake (NRU) Assay
This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of living cells.[9]
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
Isoquinoline compound stock solution
-
Neutral Red solution (e.g., 50 µg/mL in culture medium)
-
Wash solution (e.g., PBS)
-
Destain solution (e.g., 1% acetic acid in 50% ethanol)
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Neutral Red Incubation: After treatment, remove the medium and add 100 µL of pre-warmed Neutral Red solution to each well. Incubate for 2-3 hours at 37°C.
-
Washing: Carefully remove the Neutral Red solution and wash the cells with the wash solution to remove unincorporated dye.
-
Dye Extraction: Add 150 µL of the destain solution to each well and shake for 10 minutes to extract the dye from the lysosomes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of viable cells based on the absorbance relative to the untreated control.
Lactate Dehydrogenase (LDH) Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
Isoquinoline compound stock solution
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis solution (for maximum LDH release control)
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis solution).
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.
Mandatory Visualizations
To better understand the experimental process and the underlying biological mechanisms, the following diagrams are provided.
Caption: A generalized workflow for performing in vitro cytotoxicity assays.
Many isoquinoline alkaloids exert their cytotoxic effects by inducing apoptosis. The diagram below illustrates a simplified model of the intrinsic apoptotic signaling pathway that can be activated by these compounds.
Caption: Intrinsic apoptosis pathway activated by isoquinoline compounds.
References
- 1. youdobio.com [youdobio.com]
- 2. researchgate.net [researchgate.net]
- 3. Is Your MTT Assay the Right Choice? [promega.jp]
- 4. Limitations of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay when compared to three commonly used cell enumeration assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Cytotoxicity Evaluation of 13-n-Alkyl Berberine and Palmatine Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. benchchem.com [benchchem.com]
- 9. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Comparative Docking Analysis of Isoquinoline-Based Inhibitors: A Guide for Drug Discovery Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in silico performance of isoquinoline-based inhibitors against various therapeutic targets. The data presented, supported by experimental protocols and visualizations, aims to facilitate the rational design of novel therapeutics based on the versatile isoquinoline scaffold.
The isoquinoline core is a key structural motif in numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Its prevalence in medicinal chemistry has spurred extensive research into its potential as a template for developing potent inhibitors for a range of diseases, including cancer, neurodegenerative disorders, and viral infections.[2][3] Molecular docking simulations are a crucial computational tool in this endeavor, offering insights into the binding affinities and interaction patterns of these molecules with their protein targets.[1] This guide synthesizes findings from multiple docking studies to provide a comparative overview of the performance of various isoquinoline derivatives.
Comparative Docking Performance of Isoquinoline Derivatives
The following tables summarize the docking scores of various isoquinoline-based inhibitors against several key protein targets. A more negative docking score generally indicates a higher predicted binding affinity.
Anticancer Targets: Kinases and Tubulin
Isoquinoline derivatives have shown significant promise as anticancer agents by targeting crucial proteins involved in cell proliferation and division, such as protein kinases and tubulin.[2]
Table 1: Comparative Docking Scores of Isoquinoline-Based Kinase Inhibitors
| Isoquinoline Derivative Class | Target Kinase | PDB ID | Docking Score (kcal/mol) | Reference Software |
| Chalcone-Thiadiazolyl-Isoquinoline | Cyclin-Dependent Kinase 2 (CDK2) | Not Specified | Strong Affinity | Not Specified |
| Chalcone-Thiadiazolyl-Isoquinoline | Epidermal Growth Factor Receptor Tyrosine Kinase (EGFRTK) | Not Specified | Strong Affinity | Not Specified |
| Chalcone-Thiadiazolyl-Isoquinoline | Vascular Endothelial Growth Factor Receptor Tyrosine Kinase (VEGFRTK) | Not Specified | Moderate Affinity | Not Specified |
Table 2: Comparative Docking Scores of Isoquinoline-Based Tubulin Inhibitors
| Isoquinoline Derivative | Target Site | PDB ID | Docking Score (kcal/mol) | Reference Software |
| Chalcone-Thiadiazolyl-Isoquinoline | Colchicine-Ustiloxin Domain | Not Specified | Moderate Affinity | Not Specified |
| Tetrahydroisoquinoline-Stilbene Derivative | Colchicine Binding Site | Not Specified | -6.213 to -7.897 | GlideXP |
| Noscapine (Reference) | Colchicine Binding Site | Not Specified | -4.96 | GlideXP |
Neurodegenerative Disease Target: Acetylcholinesterase
The inhibition of acetylcholinesterase (AChE) is a primary therapeutic strategy for Alzheimer's disease. Isoquinoline alkaloids have been identified as promising AChE inhibitors.[4]
Table 3: Comparative Docking Scores of Isoquinoline-Based Acetylcholinesterase Inhibitors
| Isoquinoline Alkaloid | Target Enzyme | PDB ID | Docking Score (kcal/mol) | Reference Software |
| Berberine | Acetylcholinesterase (AChE) | 4EY7 | -11.7 (predicted) | Not Specified |
| Palmatine | Acetylcholinesterase (AChE) | Not Specified | Not Specified | Not Specified |
| (-)-Corydalmine | Acetylcholinesterase (AChE) | Not Specified | Not Specified | Not Specified |
| Donepezil (Standard) | Acetylcholinesterase (AChE) | 4EY7 | -8.6 | Not Specified |
| Gedunin | Acetylcholinesterase (AChE) | 4EY7 | -8.7 | Not Specified |
| ZINC000055042508 | Acetylcholinesterase (AChE) | 4EY7 | -11.7 (predicted) | Not Specified |
Antiviral Targets
The isoquinoline scaffold has also been explored for the development of antiviral agents, with promising results against targets from viruses like HIV and SARS-CoV-2.
Table 4: Comparative Docking Scores of Isoquinoline-Based Antiviral Inhibitors
| Isoquinoline Derivative | Viral Target | PDB ID | Docking Score (kcal/mol) | Reference Software |
| Quinoline Derivative | HIV Reverse Transcriptase | 4I2P | -10.675 | Not Specified |
| Rilpivirine (Standard) | HIV Reverse Transcriptase | 4I2P | -8.56 | Not Specified |
| Coptisine | SARS-CoV-2 Main Protease (Mpro) | Not Specified | -9.15 | AutoDock |
| N3 (Standard Inhibitor) | SARS-CoV-2 Main Protease (Mpro) | Not Specified | -8.17 | AutoDock |
Experimental Protocols
The following methodologies represent a generalized workflow for the comparative molecular docking studies cited in this guide. Specific parameters may vary between studies.
Protein Preparation
The initial step involves the preparation of the target protein's three-dimensional structure, typically obtained from the Protein Data Bank (PDB).[1] Standard preparation procedures include:
-
Removal of non-essential molecules: Water molecules, co-crystallized ligands, and any other heteroatoms not relevant to the binding site are removed.[1]
-
Addition of hydrogen atoms: Polar hydrogen atoms are added to the protein structure.[1]
-
Charge assignment: Partial atomic charges, such as Kollman charges, are assigned to the protein atoms.[1]
-
Energy minimization: The protein structure undergoes energy minimization to relieve any steric clashes and to obtain a more stable conformation.[1]
Ligand Preparation
The three-dimensional structures of the isoquinoline-based inhibitors are prepared for docking. This process typically involves:
-
2D to 3D conversion: The 2D chemical structures of the ligands are converted into 3D models.
-
Energy minimization: The 3D structures of the ligands are subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy and stable conformation.
Molecular Docking Simulation
A docking program is used to predict the binding pose and affinity of the ligands within the active site of the target protein.
-
Grid generation: A grid box is defined around the active site of the protein to specify the search space for the ligand.[1]
-
Docking algorithm: A docking algorithm (e.g., Lamarckian genetic algorithm in AutoDock) explores various conformations and orientations of the ligand within the defined grid.[1]
-
Scoring function: A scoring function is used to estimate the binding affinity (docking score) for each generated pose. The pose with the most favorable (lowest) score is typically considered the most likely binding mode.[1]
Analysis of Docking Results
The final step involves the analysis of the docking results to understand the interactions between the inhibitors and the target protein.
-
Binding affinity evaluation: The docking scores are used to rank the ligands based on their predicted binding affinity. A more negative score generally indicates a stronger binding interaction.[1]
-
Interaction analysis: The best-docked poses are visualized to identify key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues in the active site.[1]
Visualizing the Docking Workflow
The following diagram illustrates the typical workflow of a comparative molecular docking study.
Signaling Pathway Inhibition
Many isoquinoline-based inhibitors exert their therapeutic effects by modulating key signaling pathways involved in disease progression. The following diagram illustrates a simplified representation of a generic kinase signaling pathway that can be targeted by these inhibitors.
References
A Comparative Spectroscopic Guide to the Differentiation of 5- and 8-Substituted Isoquinolines
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural elucidation of isoquinoline regioisomers is a critical task in synthetic chemistry, drug discovery, and materials science. The position of a substituent on the isoquinoline scaffold can profoundly influence its chemical reactivity, biological activity, and photophysical properties. This guide provides a comprehensive comparison of the spectroscopic characteristics of 5- and 8-substituted isoquinolines, offering a practical framework for their differentiation using nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy.
Key Differentiating Principles: The Peri-Effect
A dominant factor governing the distinct spectroscopic signatures of 8-substituted isoquinolines is the peri-effect . This steric and electronic interaction arises from the close proximity of the substituent at the 8-position to the nitrogen atom at the 2-position and the hydrogen at the 1-position. This interaction can lead to through-space electronic effects and conformational changes that are readily observable in their spectroscopic data, particularly in NMR spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the differentiation of 5- and 8-substituted isoquinolines. The chemical shifts (δ) and coupling constants (J) of the protons and carbons in the isoquinoline ring are highly sensitive to the electronic environment, which is significantly altered by the position of the substituent.
¹H NMR Spectroscopy
In 5-substituted isoquinolines, the substituent primarily influences the chemical shifts of the protons in the carbocyclic ring (H-6, H-7, and H-8). In contrast, a substituent at the 8-position exerts a significant downfield shift on the H-1 proton due to the peri-effect. This deshielding of H-1 is a hallmark of 8-substitution.
¹³C NMR Spectroscopy
Similarly, the ¹³C NMR spectra exhibit characteristic shifts. The carbon atoms closest to the substituent will experience the most significant changes in their chemical shifts. For 8-substituted isoquinolines, the peri-interaction can also influence the chemical shift of C-1.
Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) of Substituted Isoquinolines
| Compound | Position | H-1 | H-3 | H-4 | H-5 | H-6 | H-7 | H-8 | C-1 | C-3 | C-4 | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a |
| 5-Bromoisoquinoline [1] | 5-Br | 9.37 | 7.91 | 8.66 | - | 7.62 | 8.15 | 8.19 | 152.9 | 144.6 | 120.3 | 134.3 | 120.3 | 128.4 | 129.3 | 133.9 | 127.9 |
| 5-Bromo-8-nitroisoquinoline [1] | 5-Br, 8-NO₂ | 9.78 | 8.84 | 8.12 | - | 8.33 | 8.35 | - | 148.1 | 145.7 | 120.0 | 134.5 | 118.9 | 127.8 | 125.8 | 145.3 | 133.4 |
| 5-Nitroisoquinoline | 5-NO₂ | 9.39 | 8.75 | 8.46 | - | 8.59 | 7.72 | 8.36 | - | - | - | - | - | - | - | - | - |
| N-(5-Nitroisoquinolin-8-yl)piperidine-1-carboxamide | 8-Substituted | 9.54 | 8.73 | 8.47 | - | 8.63 | 7.83 | - | 149.4 | 146.3 | 115.1 | 137.9 | 117.8 | 121.0 | 128.9 | 145.2 | 130.5 |
| 5-Aminoisoquinoline | 5-NH₂ | 9.17 | 8.47 | 7.57 | - | 6.93 | 7.38 | 7.39 | - | - | - | - | - | - | - | - | - |
Note: Complete ¹³C NMR data for all compounds was not available in the searched literature. The data for N-(5-Nitroisoquinolin-8-yl)piperidine-1-carboxamide illustrates the shifts in an 8-substituted system.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation patterns of the isomers. While electron ionization (EI) mass spectra of regioisomers can be very similar, tandem mass spectrometry (MS/MS) often reveals subtle differences in the relative intensities of fragment ions, which can be used for differentiation. The primary fragmentation pathway for many isoquinolines involves the loss of HCN. The stability of the resulting fragment ions can be influenced by the substituent's position.
Table 2: Comparative Mass Spectrometry Data of Aminoisoquinolines
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Relative Abundance |
| 5-Aminoquinoline [2] | 144 | 117 (M-HCN), 116, 89 |
| 8-Aminoquinoline [3] | 144 | 117 (M-HCN), 145 (M+H), 89, 90 |
Note: Data for aminoquinolines is presented as a close structural analog to illustrate potential differentiation. The relative abundances of fragment ions can be diagnostic.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying functional groups within the molecule. The differentiation of 5- and 8-substituted isoquinolines by IR spectroscopy relies on subtle shifts in the frequencies of the C-H, C=C, and C=N stretching and bending vibrations of the aromatic rings. The out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region can be particularly informative about the substitution pattern.
Table 3: Comparative Key IR Absorption Bands (cm⁻¹) of Bromoisoquinolines
| Vibrational Mode | 5-Bromoisoquinoline[1] | 5-Bromo-8-nitroisoquinoline[1] |
| Aromatic C-H Stretch | 3053 | 3053 |
| C=N Stretch | 1619 | 1619 |
| Aromatic C=C Stretch | 1582, 1509, 1484 | 1580, 1485 |
| NO₂ Asymmetric Stretch | - | 1530 (approx.) |
| NO₂ Symmetric Stretch | - | 1374 |
| C-Br Stretch | ~700-500 | ~700-500 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within the conjugated π-system of the isoquinoline ring. The position of the substituent can affect the energy of these transitions, leading to shifts in the absorption maxima (λmax). Generally, substituents at the 5- and 8-positions can cause bathochromic (red) or hypsochromic (blue) shifts depending on their electronic nature (electron-donating or electron-withdrawing) and the extent of their interaction with the aromatic system.
Table 4: Comparative UV-Vis Absorption Maxima (λmax, nm) of Hydroxyquinolines
| Compound | λmax (nm) in Methanol |
| 8-Hydroxyquinoline [4] | 242, 255, 308, 319 |
Experimental Protocols
NMR Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of the isoquinoline sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS).
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
Data Acquisition (¹H NMR):
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: Typically -1 to 10 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
Data Acquisition (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Standard proton-decoupled experiment.
-
Spectral Width: Typically 0 to 200 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
Mass Spectrometry (LC-MS/MS)
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium acetate to promote ionization.
-
Flow Rate: 0.2-0.5 mL/min.
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Precursor Ion Selection: The protonated molecule [M+H]⁺ is selected in the first mass analyzer (Q1).
-
Collision-Induced Dissociation (CID): The selected precursor ion is fragmented in the collision cell (q2) using an inert gas (e.g., argon or nitrogen).
-
Product Ion Scan: The fragment ions are analyzed in the third mass analyzer (Q3) to generate the product ion spectrum.
Infrared (IR) Spectroscopy (ATR)
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
Data Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.
UV-Vis Spectroscopy
Sample Preparation:
-
Prepare a stock solution of the sample in a UV-grade solvent (e.g., ethanol, methanol, or cyclohexane).
-
Dilute the stock solution to a concentration that gives a maximum absorbance between 0.2 and 0.8 absorbance units.
Data Acquisition:
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer.
-
Cuvettes: Use matched quartz cuvettes (1 cm path length).
-
Wavelength Range: Typically 200-400 nm.
-
Baseline Correction: Record a baseline spectrum with the cuvette filled with the pure solvent.
-
Sample Measurement: Record the absorption spectrum of the sample solution.
Visualization of Differentiation Logic
The following diagrams illustrate the key structural differences and the logical workflow for spectroscopic differentiation.
Caption: Key structural difference leading to distinct spectroscopic properties.
Caption: A logical workflow for the spectroscopic differentiation of isomers.
References
Safety Operating Guide
Navigating the Safe Disposal of Methyl 5-isoquinolinecarboxylate: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the responsible disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. Methyl 5-isoquinolinecarboxylate, as a specialized chemical compound, necessitates careful handling and a structured disposal protocol. This guide provides essential, step-by-step procedures for its safe disposal, ensuring the protection of laboratory personnel and adherence to regulatory standards.
Important Notice: A specific Safety Data Sheet (SDS) for this compound may not be readily available. The following procedures are based on established best practices for the disposal of analogous chemical compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with all local, state, and federal regulations. All chemical waste should be treated as hazardous unless explicitly determined otherwise by a qualified professional.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of this compound and its associated waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1][2]
In the event of accidental exposure, follow these first-aid measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, seek immediate medical attention.[3][4]
-
Skin Contact: Immediately remove any contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[3][4]
-
Eye Contact: Rinse the eyes cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3][4]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][5]
Summary of Potential Hazards and Recommended Precautions
The following table summarizes potential hazards based on structurally similar compounds. This information should be used as a precautionary guide in the absence of a specific SDS for this compound.
| Hazard Category | Potential Risks | Recommended Precautions |
| Acute Toxicity (Oral, Dermal, Inhalation) | May be harmful if swallowed, in contact with skin, or if inhaled. | Do not eat, drink, or smoke when handling. Avoid breathing dust or vapors. Use only in a well-ventilated area.[5] |
| Skin Corrosion/Irritation | May cause skin irritation. | Wash hands and any exposed skin thoroughly after handling. Wear protective gloves and clothing.[4][6] |
| Serious Eye Damage/Irritation | May cause serious eye irritation. | Wear appropriate eye and face protection.[4][6] |
| Environmental Hazards | Potentially harmful to aquatic life. | Avoid release to the environment. Do not let the product enter drains.[3][6] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste management program. Never dispose of this compound down the drain or in general waste streams.[2][7]
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent potentially dangerous reactions.
-
Collect waste containing this compound in a dedicated, compatible, and sealable container.
-
Do not mix this waste with other chemical waste streams unless their compatibility has been confirmed.[1]
Step 2: Labeling and Storage
Accurate and clear labeling is a regulatory necessity and vital for safety.
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
List all constituents of the waste mixture if applicable.
-
Store the sealed container in a designated and secure satellite accumulation area away from incompatible materials.
Step 3: Arrange for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide them with a complete inventory of the waste container's contents.
Step 4: Decontamination
-
Thoroughly decontaminate any surfaces or equipment that have come into contact with this compound.
-
Dispose of all contaminated materials, including PPE, as hazardous waste.[2]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making and operational workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Methyl 5-isoquinolinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for handling Methyl 5-isoquinolinecarboxylate in a laboratory setting. Given that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated, a cautious and comprehensive approach to safety is paramount.[1]
Hazard Assessment and Personal Protective Equipment (PPE)
While a complete hazard profile for this compound is not available, it is crucial to handle it with care, assuming potential hazards based on its chemical structure. The recommended PPE is designed to provide robust protection against potential skin and eye irritation, inhalation of dust particles, and unforeseen chemical reactions.
Table 1: Personal Protective Equipment for Handling this compound
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield.[2][3] | Provides a barrier against splashes, dust, and aerosols, protecting the eyes and face from direct contact.[2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene).[4] | Prevents skin contact with the compound. Regularly inspect gloves for any signs of degradation or perforation.[2][4] |
| Body Protection | A chemical-resistant laboratory coat, fully buttoned. | Protects against spills and contamination of personal clothing.[2] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder outside of a certified chemical fume hood or if aerosol generation is possible.[1] | Minimizes the risk of inhaling fine particles of the compound. For higher-level protection, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridge is recommended.[1] |
Operational Workflow for Safe Handling
The following diagram outlines the procedural steps for the safe handling of this compound, from initial preparation to final disposal. Adherence to this workflow is critical to minimize exposure and ensure a safe laboratory environment.
Caption: Workflow for Safe Handling of this compound.
Experimental Protocols: Step-by-Step Guidance
1. Preparation:
-
Risk Assessment: Before beginning any work, review the Safety Data Sheet (SDS) and any other available literature to understand the potential hazards.
-
PPE Inspection: Ensure all PPE is in good condition and fits correctly.[2]
-
Fume Hood Verification: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4] Verify that the fume hood is functioning correctly before use.
2. Handling:
-
Weighing and Transfer: When weighing and transferring the compound, use techniques that minimize dust generation, such as careful scooping and keeping containers covered as much as possible.
-
Solution Preparation: If preparing solutions, add the solid to the solvent slowly to avoid splashing.
3. In Case of a Spill:
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Containment: For small spills, and if it is safe to do so, contain the spill using an inert absorbent material.
-
Cleanup: Carefully sweep or scoop up the spilled material and place it into a sealed, labeled container for hazardous waste disposal.[1] Avoid creating dust.
-
Decontamination: Clean the spill area thoroughly.
4. Disposal Plan:
-
Waste Segregation: All waste containing this compound, including contaminated consumables like gloves and paper towels, must be treated as hazardous waste.[4]
-
Containerization: Collect solid waste in a clearly labeled, sealed container.[1][4] Liquid waste should be collected in a compatible, labeled, and sealed waste container.[4]
-
Environmental Protection: Do not allow the product to enter drains or waterways.[1]
-
Institutional Procedures: Dispose of all waste in accordance with your institution's hazardous waste management protocols.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
